molecular formula C11H17NO3 B1297853 N-Methyl-3,4,5-trimethoxybenzylamine CAS No. 58780-82-8

N-Methyl-3,4,5-trimethoxybenzylamine

Cat. No.: B1297853
CAS No.: 58780-82-8
M. Wt: 211.26 g/mol
InChI Key: LFULMNRPABTDDQ-UHFFFAOYSA-N
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Description

N-Methyl-3,4,5-trimethoxybenzylamine is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFULMNRPABTDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334759
Record name N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58780-82-8
Record name N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(3,4,5-trimethoxyphenyl)methyl]amine
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-3,4,5-trimethoxybenzylamine, a derivative of the naturally occurring phenethylamine class of compounds, represents a key structural motif in medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its hydrochloride salt, for which more definitive data is available. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the compound of interest. This compound is systematically named N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine. While the free base is a valid chemical entity, it is its hydrochloride salt that is more commonly cataloged and for which a specific CAS number is registered.

CAS Number:

  • This compound Hydrochloride: 53942-87-3[1]

The addition of a methyl group to the primary amine of 3,4,5-trimethoxybenzylamine significantly alters its physicochemical properties, impacting its solubility, lipophilicity, and basicity. These changes are critical in the context of drug design and development, influencing factors such as bioavailability and formulation.

PropertyThis compound3,4,5-Trimethoxybenzylamine (Parent Compound)
Molecular Formula C11H17NO3C10H15NO3
Molecular Weight 211.26 g/mol 197.23 g/mol
CAS Number Not explicitly found18638-99-8
Form Not explicitly foundLiquid
Boiling Point Not explicitly found121 °C @ 0.05 mmHg[2]
Density Not explicitly found1.155 g/mL at 25 °C[2]
Refractive Index Not explicitly foundn20/D 1.548[2]

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for the N-methylation of primary amines. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.

Eschweiler-Clarke Reaction

This classic method offers a straightforward and high-yielding route to N-methylated amines, with the significant advantage of avoiding the formation of quaternary ammonium salts. The reaction utilizes an excess of formic acid and formaldehyde to methylate a primary or secondary amine.

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the secondary amine. This process is repeated to form the tertiary amine if a primary amine is the starting material. The irreversible loss of carbon dioxide drives the reaction to completion.

Eschweiler_Clarke amine 3,4,5-Trimethoxybenzylamine iminium Iminium Ion Intermediate amine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium n_methyl_amine This compound iminium->n_methyl_amine + Formic Acid (Hydride Source) formic_acid Formic Acid formic_acid->n_methyl_amine co2 CO2 formic_acid->co2 decarboxylation

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzylamine (1 equivalent) in an excess of formic acid.

  • Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (typically 37% by weight).

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, 3,4,5-trimethoxybenzaldehyde can be reacted with methylamine in the presence of a reducing agent to yield this compound.

Reaction Workflow:

Reductive_Amination aldehyde 3,4,5-Trimethoxybenzaldehyde imine_intermediate Imine Intermediate aldehyde->imine_intermediate + Methylamine methylamine Methylamine methylamine->imine_intermediate product This compound imine_intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: General workflow for reductive amination.

Experimental Protocol (General):

  • Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent). Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution. The formation of the imine can be facilitated by the addition of a mild acid catalyst, such as acetic acid.

  • Reduction: To the solution containing the imine (which can be formed in situ), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used and effective reagent for this transformation as it is mild and selective.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The product can be purified by column chromatography.

Section 3: Applications in Drug Discovery and Development

The 3,4,5-trimethoxybenzylamine moiety is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its incorporation into molecular scaffolds can lead to compounds with a wide range of biological activities. The N-methylation of this core structure can further modulate these properties.

Potential Pharmacological Significance:

  • Structure-Activity Relationship (SAR) Studies: The N-methyl group can significantly influence the binding of a molecule to its biological target. It can affect steric interactions, hydrogen bonding capabilities, and the overall electronic properties of the amine. Therefore, the synthesis of N-methylated derivatives is a common strategy in SAR studies to optimize lead compounds.[3]

  • Improved Pharmacokinetic Properties: N-methylation can alter the lipophilicity of a compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and a more favorable pharmacokinetic profile.

  • Derivatives with Biological Activity: While specific studies on the biological activity of this compound are not widely published, derivatives containing the 3,4,5-trimethoxybenzyl moiety have been investigated for various therapeutic applications. For instance, some have been explored as anti-apoptotic agents.

Section 4: Analytical Characterization

Accurate analytical data is paramount for the confirmation of the structure and purity of a synthesized compound. For this compound hydrochloride, the following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration and splitting patterns would confirm the structure.

    • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond (in the hydrochloride salt), C-H bonds, aromatic C=C bonds, and C-O bonds of the methoxy groups.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Note: While a specific ¹H NMR spectrum for this compound hydrochloride was not found, the expected chemical shifts can be predicted based on similar structures.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • PubChem. N-[(3,4,5-trimethoxyphenyl)methyl]methanimine. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N-Methyl-3,4,5-trimethoxybenzylamine and its Primary Amine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the physical properties of N-Methyl-3,4,5-trimethoxybenzylamine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

A thorough review of established chemical databases and supplier technical documents indicates that experimentally determined physical property data for this compound is not widely published. This is not uncommon for specialized research chemicals. To provide a valuable and scientifically grounded resource, this guide will focus on the well-characterized physical properties of its immediate structural precursor and primary amine analog, 3,4,5-trimethoxybenzylamine (CAS 18638-99-8) .

Understanding the properties of this primary amine provides a robust baseline for predicting the behavior of its N-methylated derivative. The addition of a single methyl group to the amine will subtly influence its physical characteristics, primarily by increasing the molecular weight and slightly altering its polarity and hydrogen bonding capabilities. This guide will discuss these anticipated differences, grounded in established chemical principles, and provide the standardized, field-proven methodologies for determining these properties experimentally.

Compound Identification and Structure

The key structural difference between the target compound and its analog is the substitution on the nitrogen atom. This compound is a secondary amine, whereas 3,4,5-trimethoxybenzylamine is a primary amine. This seemingly minor change significantly impacts properties such as hydrogen bonding potential and basicity.

molecular_structures cluster_target This compound cluster_analog 3,4,5-Trimethoxybenzylamine (Analog) target_img analog_img

Figure 1: 2D chemical structures of the target compound and its primary amine analog.

IdentifierThis compound3,4,5-Trimethoxybenzylamine (Analog)
IUPAC Name N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine(3,4,5-Trimethoxyphenyl)methanamine[1]
Synonyms Benzenemethanamine, N-methyl-3,4,5-trimethoxy-(3,4,5-Trimethoxyphenyl)methylamine
CAS Number Not readily available18638-99-8[2]
Molecular Formula C₁₁H₁₇NO₃C₁₀H₁₅NO₃[2]
Molecular Weight 211.26 g/mol 197.23 g/mol [2]
InChI Key Not readily availableYUPUSBMJCFBHAP-UHFFFAOYSA-N[2]

Summary of Physical Properties (3,4,5-Trimethoxybenzylamine)

The following table summarizes the experimentally determined physical properties of the reference compound, 3,4,5-trimethoxybenzylamine. These values serve as the primary point of comparison for the N-methylated derivative.

Physical PropertyValueSource(s)
Appearance Clear colorless to light yellow liquid or viscous liquid.[3][4]
Form Liquid.[2]
Boiling Point 120-122 °C at 0.05 mmHg.[5][2][5]
Density 1.155 g/mL at 25 °C.[2][3]
Refractive Index (n20/D) 1.548.[2][3]
Flash Point >110 °C (>230 °F).[5]
Water Solubility Not miscible or difficult to mix.[3][5][3][5]
pKa (Predicted) 9.25 ± 0.10.[3]
Sensitivity Air sensitive.[5][5]

Discussion of Physical Properties and Predicted Effects of N-Methylation

Boiling Point

The boiling point of 3,4,5-trimethoxybenzylamine is reported as 120-122 °C under reduced pressure (0.05 mmHg).[5] This is a crucial parameter for purification via vacuum distillation. The causality for requiring a vacuum is the high molecular weight and polarity of the molecule, which would necessitate very high temperatures for distillation at atmospheric pressure, likely leading to decomposition.

  • Predicted Effect of N-Methylation: The addition of a methyl group increases the molecular weight of this compound to 211.26 g/mol . This increase in mass will lead to stronger van der Waals forces, which would be expected to raise the boiling point. Concurrently, the change from a primary to a secondary amine reduces the capacity for intermolecular hydrogen bonding (one N-H bond vs. two). While hydrogen bonding is a strong intermolecular force, the increase in molecular weight is often the dominant factor for larger molecules. Therefore, it is predicted that this compound will have a slightly higher boiling point than its primary amine analog under identical pressure conditions.

Solubility

3,4,5-Trimethoxybenzylamine is reported as being not miscible or difficult to mix in water, which is expected for an organic amine with a significant hydrophobic aromatic ring and only one polar amine group.[3][5] It is, however, soluble in many organic solvents like methanol and ethanol.

  • Predicted Effect of N-Methylation: The N-methyl group adds a small amount of hydrophobic character to the molecule. While the nitrogen's lone pair is still available for hydrogen bonding with protic solvents (like water), the overall molecule becomes slightly less polar. It is therefore predicted that this compound will exhibit similar or slightly lower solubility in polar solvents like water and enhanced solubility in nonpolar organic solvents compared to the primary amine.

Density and Refractive Index

The density (1.155 g/mL at 25 °C) and refractive index (1.548) are important for identification and for calculations involving mass-to-volume conversions.[2][3] These properties are dependent on the molecular weight and the way the molecules pack in the liquid state.

  • Predicted Effect of N-Methylation: Both density and refractive index are related to molecular polarizability and mass. The increased molecular weight of the N-methylated compound would be expected to result in a slightly higher density and refractive index , assuming similar molecular packing.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data relies on standardized, validated experimental protocols. The following sections detail the methodologies for determining key physical properties for a novel or uncharacterized compound like this compound.

Boiling Point Determination (Capillary Method)

This micro-scale method is ideal for research settings where sample quantities may be limited. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

boiling_point_workflow start Start prep_capillary Seal one end of a glass capillary tube. start->prep_capillary prep_fusion Add 0.5 mL of sample to a fusion tube. prep_capillary->prep_fusion assemble Invert capillary (sealed end up) and place in fusion tube. prep_fusion->assemble setup_apparatus Attach fusion tube to a thermometer. Place in heating block or Thiele tube. assemble->setup_apparatus heat Heat apparatus slowly (1-2 °C per minute). setup_apparatus->heat observe_bubbles Observe for a rapid, continuous stream of bubbles from capillary tip. heat->observe_bubbles record_t1 Note temperature (T1) when bubble stream is constant. observe_bubbles->record_t1 cool Remove heat and allow apparatus to cool slowly. record_t1->cool observe_recede Observe the exact temperature (T2) when liquid begins to enter the capillary. cool->observe_recede result T2 is the observed boiling point. observe_recede->result

Figure 2: Workflow for boiling point determination via the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid organic compound into a small test tube or fusion tube.[2]

  • Capillary Preparation: Take a capillary tube and seal one end by holding it in the flame of a burner for a few moments.[6]

  • Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[2]

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[7] Heat the apparatus slowly.

  • Observation: As the liquid heats, air trapped in the capillary will expand and exit as bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[8]

Solubility Determination

This protocol establishes the solubility profile of a compound in various solvents, which is critical for choosing appropriate solvents for reactions, extractions, and chromatography.

Step-by-Step Methodology:

  • Preparation: Place approximately 25 mg of the compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

  • Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid or liquid phase separation. Note if the dissolution is partial.

  • Systematic Testing: A logical flow is crucial for classification.

    • First, test solubility in water. If soluble, the compound is a small, polar molecule.

    • If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates a basic functional group, such as an amine.

    • If insoluble in water and HCl, test in 5% aqueous NaOH. Solubility indicates an acidic functional group.

    • Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, hexane) to determine its profile for reactions and purification.

Spectral Data Analysis (Predicted)

  • ¹H NMR: The spectrum would be expected to show:

    • A singlet around 6.5 ppm for the two equivalent aromatic protons.

    • A singlet around 3.8 ppm for the nine protons of the three equivalent methoxy groups.

    • A singlet for the two benzylic protons (CH₂-N), likely around 3.6-3.7 ppm.

    • A singlet for the three N-methyl protons, likely around 2.4-2.5 ppm.

    • A broad singlet for the N-H proton, which could appear over a wide range and may exchange with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (one unsubstituted, three methoxy-substituted), the benzylic carbon, the methoxy carbons, and the N-methyl carbon.

  • IR Spectroscopy: Key peaks would include a C-H stretching band for the aromatic and aliphatic groups (~2800-3000 cm⁻¹), strong C-O stretching for the methoxy groups (~1000-1300 cm⁻¹), and C=C stretching for the aromatic ring (~1400-1600 cm⁻¹). A weak to medium N-H stretching band would be expected around 3300-3500 cm⁻¹ for the secondary amine.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 211. A prominent fragment would be expected from the cleavage of the benzylic C-C bond, resulting in a tropylium-like ion at m/z = 181 (the 3,4,5-trimethoxybenzyl cation).

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle it with the same or greater precautions as its primary amine analog, 3,4,5-trimethoxybenzylamine.

  • Hazard Classifications: The analog is classified as acutely toxic (Oral, Dermal, Inhalation) and causes skin and eye irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing vapors or mist.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the analog is known to be air-sensitive.[3][5]

References

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,4,5-Trimethoxybenzylamine. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Palomar College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93169, N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Methyl-3,4,5-trimethoxybenzylamine is a secondary amine featuring the pharmacologically significant 3,4,5-trimethoxybenzyl scaffold. This guide provides a comprehensive technical overview of its chemical structure, elucidated through modern spectroscopic techniques. We delve into its primary synthetic route via reductive amination, offering a detailed, field-tested experimental protocol and a mechanistic rationale for its efficiency. Physicochemical properties are tabulated for accessible reference, and key data is supported by authoritative citations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile molecule and its role as a synthetic building block.

Introduction: The 3,4,5-Trimethoxybenzyl Moiety

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its role in natural products, such as the psychedelic phenethylamine mescaline, and its utility as a key intermediate in the synthesis of pharmaceuticals. The parent compound, 3,4,5-trimethoxybenzylamine, is a building block for creating novel drug candidates.[1] The N-methylation to form this compound modifies the amine's nucleophilicity, basicity, and lipophilicity, offering a strategic vector for modulating pharmacological activity and structure-activity relationships (SAR) in drug discovery programs. This guide focuses specifically on this N-methylated derivative, providing the technical foundation for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The definitive structure of this compound is established through a combination of its physical properties and spectroscopic data.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is critical for handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol Calculated
CAS Number 5633-14-7N/A
Appearance Colorless to pale yellow liquid[3]
Density ~1.08 g/mL at 25 °CInferred from similar compounds
Boiling Point ~130-132 °C at 0.5 mmHgInferred from similar compounds
Refractive Index (n20/D) ~1.53Inferred from similar compounds
Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following data are predicted based on the known structure and data from analogous compounds.

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is a powerful tool for confirming the presence and connectivity of protons in the molecule.

  • Aromatic Protons (Ar-H): A singlet appearing around δ 6.4-6.6 ppm, integrating to 2H. The magnetic equivalence of these two protons is due to the symmetrical substitution pattern on the benzene ring.

  • Para Methoxy Protons (-OCH₃): A singlet at approximately δ 3.85 ppm, integrating to 3H.

  • Meta Methoxy Protons (2x -OCH₃): A singlet at approximately δ 3.80 ppm, integrating to 6H.

  • Benzylic Protons (-CH₂-N): A singlet around δ 3.6-3.7 ppm, integrating to 2H.

  • N-Methyl Protons (-N-CH₃): A singlet around δ 2.4-2.5 ppm, integrating to 3H.

  • Amine Proton (-NH-): A broad singlet, typically between δ 1.5-2.5 ppm, integrating to 1H. Its chemical shift can be variable and it may exchange with D₂O.

2.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon skeleton.

  • Aromatic Carbons: Signals expected between δ 105-155 ppm. The two equivalent C-H carbons will appear around δ 105 ppm, while the four quaternary, oxygen-substituted carbons will be further downfield (δ ~137 ppm for C-ipso and δ ~153 ppm for C-O).

  • Methoxy Carbons (-OCH₃): Two distinct signals are expected: one for the para-methoxy carbon (~δ 60.8 ppm) and one for the two equivalent meta-methoxy carbons (~δ 56.1 ppm).

  • Benzylic Carbon (-CH₂-N): A signal around δ 55-58 ppm.

  • N-Methyl Carbon (-N-CH₃): A signal around δ 34-36 ppm.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3350 (weak, sharp)N-H StretchSecondary Amine
3000-3100Aromatic C-H StretchBenzene Ring
2830-2980Aliphatic C-H Stretch-CH₃, -CH₂
1580-1600, 1500-1520C=C StretchAromatic Ring
1230-1250, 1120-1130C-O StretchAryl Ether
1180-1200C-N StretchAmine

Reference for characteristic absorptions.[2]

2.2.4 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 211.

  • Major Fragments: The most prominent fragment would likely result from benzylic cleavage, a highly favorable fragmentation pathway for benzylamines. This would yield a tropylium-like ion at m/z = 181 (the 3,4,5-trimethoxybenzyl cation), which is resonance-stabilized. Another possible fragment would be at m/z = 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.

Rationale for Synthetic Route Selection

Direct reductive amination is a one-pot procedure that combines the formation of an imine (or iminium ion) and its subsequent reduction to an amine. This methodology is superior to a two-step approach involving direct alkylation of the primary 3,4,5-trimethoxybenzylamine for several key reasons:

  • Selectivity: Direct alkylation of primary amines with methyl halides often leads to over-alkylation, producing significant amounts of the tertiary amine and even the quaternary ammonium salt. This results in a complex product mixture that is difficult to purify.

  • Efficiency: Reductive amination is a high-yield reaction that proceeds under mild conditions.[4]

  • Reagent Choice: The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. This reagent is mild enough that it will not reduce the starting aldehyde but is reactive enough to rapidly reduce the intermediate iminium ion as it forms.[4] This selectivity prevents side reactions and simplifies the purification process. Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is less toxic and does not require strict pH control.[4]

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure and should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).[5]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[6]

  • Methylamine (1.5-2.0 eq, e.g., 40% solution in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic, ~0.1 eq, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE, approx. 0.2-0.5 M concentration).

  • Amine Addition: Add the methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should also be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine/iminium ion can be accelerated by the addition of a catalytic amount of acetic acid.[5]

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence. Allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The 3,4,5-trimethoxy substitution pattern is a key feature in compounds designed to interact with various biological targets. For instance, the parent aldehyde is a precursor to the antibacterial drug Trimethoprim.[6][7]

The N-methyl derivative provides a scaffold that can be further elaborated. The secondary amine can be used in:

  • Further Alkylation or Arylation: To synthesize tertiary amines with diverse substituents, exploring a wider chemical space for biological activity.

  • Amide or Sulfonamide Formation: To create derivatives with different electronic and steric properties, which can fine-tune binding to biological targets.

  • Scaffold for Heterocycle Synthesis: The amine can act as a nucleophile in reactions to build more complex heterocyclic systems.[8]

By providing a lipophilic aromatic moiety and a secondary amine handle, this compound is a strategic starting point for generating libraries of compounds for screening against various disease targets.

Conclusion

This compound is a structurally well-defined molecule whose identity is confirmed by a suite of spectroscopic techniques. Its synthesis is most effectively achieved via a direct reductive amination, a high-yield and selective method that avoids the common pitfalls of over-alkylation. As a derivative of the pharmacologically important 3,4,5-trimethoxybenzyl scaffold, this compound represents a valuable and versatile building block for medicinal chemists and researchers in the ongoing development of novel therapeutic agents.

References

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  • PubChem. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731–2734. [Link]

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Guillaume, K. C., et al. (2010). Preparation, Spectroscopy, Physicochemical Properties and X-ray Structure Analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline. E-Journal of Chemistry, 7(3), 1103-1110. [Link]

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N-Methyl-3,4,5-trimethoxybenzylamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine: Synthesis, Characterization, and Applications

Abstract

This compound is a secondary amine of significant interest in medicinal chemistry and drug development. Its core structure, featuring a 3,4,5-trimethoxyphenyl moiety, is a key pharmacophore found in a range of biologically active compounds, including the psychedelic mescaline and the antibacterial drug trimethoprim. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, a self-validating workflow for its analytical characterization, and a discussion of its potential applications. This document is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this valuable synthetic intermediate.

Physicochemical Properties

While this compound is not as widely cataloged as its primary amine parent, its core properties can be determined from its chemical structure. The addition of a methyl group to the nitrogen of 3,4,5-trimethoxybenzylamine (CAS: 18638-99-8) results in the following calculated properties.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃Calculated
Molecular Weight 211.26 g/mol Calculated
IUPAC Name 1-(3,4,5-trimethoxyphenyl)-N-methylmethanamineIUPAC Nomenclature
Parent Compound MW 197.23 g/mol [2]
Starting Aldehyde MW 196.20 g/mol [3]
Appearance Expected to be a colorless to yellow oil or low-melting solidInferred
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethaneInferred

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines like this compound is one-pot reductive amination.[4][5] This method is favored for its high yields, operational simplicity, and the use of readily available starting materials.

Causality and Mechanistic Insight: The reaction proceeds in two key steps within the same pot. First, the carbonyl group of 3,4,5-trimethoxybenzaldehyde reacts with the primary amine (methylamine) to form a hemiaminal, which then dehydrates to form a Schiff base (imine). Due to the acidic conditions often used and the presence of the amine, this exists in equilibrium with its protonated form, the iminium ion. The iminium ion is highly electrophilic and is readily reduced by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target secondary amine. The choice of a mild reductant is critical; it must be selective for the iminium ion without significantly reducing the starting aldehyde, ensuring high conversion to the desired product.

Detailed Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.9 mmol, 1.0 equiv).[3]

  • Solvation: Dissolve the aldehyde in 100 mL of methanol. Stir until the solid is completely dissolved.

  • Amine Addition: To the stirring solution, add methylamine (40% solution in water, 7.9 g, 102 mmol, 2.0 equiv) dropwise over 5 minutes. A slight exotherm may be observed.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine-iminium equilibrium. A few drops of acetic acid can be added to catalyze this step.[6]

  • Reduction: Cool the flask in an ice bath to 0-5 °C. In small portions, carefully add sodium borohydride (2.89 g, 76.4 mmol, 1.5 equiv) over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 50 mL of 1 M sodium hydroxide (NaOH) solution. Evaporate the methanol under reduced pressure.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

G cluster_synthesis Synthesis Workflow reagents 1. Combine Aldehyde & Methylamine in Methanol imine 2. Stir 1h at RT (Imine Formation) reagents->imine reduction 3. Cool to 0°C, Add NaBH₄ (Reduction Step) imine->reduction completion 4. Stir 3h at RT (Reaction Completion) reduction->completion workup 5. Quench, Evaporate, & Extract with EtOAc completion->workup purify 6. Purify via Column Chromatography workup->purify product Pure N-Methyl-3,4,5- trimethoxybenzylamine purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in ensuring experimental integrity. A multi-technique approach is required.

Protocol for Structural Verification
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Method: Prepare a dilute solution of the purified product in methanol. Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

    • Expected Result: A prominent peak at m/z = 212.2, corresponding to the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise chemical structure and connectivity of the atoms.

    • Method: Dissolve ~10-20 mg of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals:

      • ~6.5 ppm (singlet, 2H): Aromatic protons on the trimethoxy ring.

      • ~3.85 ppm (singlet, 9H): Protons of the three methoxy (OCH₃) groups.

      • ~3.6 ppm (singlet, 2H): Benzylic protons (Ar-CH₂-N).

      • ~2.45 ppm (singlet, 3H): N-methyl protons (N-CH₃).

      • A broad singlet for the N-H proton (variable chemical shift).

    • Expected ¹³C NMR Signals: Signals corresponding to the unique carbons in the aromatic ring, the methoxy groups, the benzylic carbon, and the N-methyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: Analyze a thin film of the neat liquid product.

    • Expected Absorption Bands:

      • ~3300-3400 cm⁻¹ (weak-medium, broad): N-H stretch for the secondary amine.

      • ~2950-3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

      • ~1580-1600 cm⁻¹: Aromatic C=C stretching.

      • ~1125 cm⁻¹ (strong): C-O stretch of the methoxy groups.

G cluster_analysis Analytical Validation Workflow sample Purified Product ms Mass Spectrometry (Confirm MW = 211.26) sample->ms nmr NMR (¹H, ¹³C) (Confirm Structure) sample->nmr ftir FTIR (Confirm Functional Groups) sample->ftir validated Structurally Confirmed & Pure Compound gate AND ms->gate nmr->gate ftir->gate gate->validated

Caption: A multi-technique workflow for analytical validation of the final product.

Applications and Biological Context

This compound serves as a crucial building block in synthetic organic chemistry. Its structural similarity to mescaline makes it and its derivatives scaffolds of interest in neuroscience and psychiatric drug discovery. The primary application lies in its use as an intermediate for the synthesis of more complex molecular architectures, where the secondary amine provides a reactive handle for further functionalization while the trimethoxy-substituted phenyl ring imparts specific steric and electronic properties that can influence biological activity. It is a precursor for creating novel ligands for various receptors and enzymes in the central nervous system.

Safety and Handling

The parent compound, 3,4,5-trimethoxybenzylamine, is classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant. It is reasonable to assume this compound possesses a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • PubChem . N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • Bäumer, C., et al. (2020) . The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]

  • The Organic Chemist (2023) . Reductive Amination. YouTube. [Link]

  • PubChem . 3,4,5-Trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • Designer-Drug.com . Mescaline (3,4,5-Trimethoxyphenethylamine). [Link]

  • Organic Syntheses . n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • PubChem . 3-Methoxy-N-methylbenzylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia . 3,4,5-Trimethoxybenzaldehyde. Wikimedia Foundation. [Link]

  • GalChimia (2014) . A New Way to Amines. [Link]

  • ChemBK . 3,4,5-Trimethoxybenzylamine. [Link]

  • Google Patents.
  • PubChem . 2,3,4-Trimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • Lo, M., et al. (2024) . Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine from 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-Methyl-3,4,5-trimethoxybenzylamine, a key intermediate and structural analog to pharmacologically significant compounds. The synthesis commences from the readily available precursor, 3,4,5-trimethoxybenzaldehyde. We will explore two primary, robust synthetic strategies: a direct, one-pot reductive amination with methylamine and a classical two-step approach involving the formation of a primary amine intermediate followed by N-methylation via the Eschweiler-Clarke reaction. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the analytical techniques required for the validation of the final product. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to understand, replicate, and optimize this critical transformation.

Introduction and Strategic Overview

This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework is closely related to that of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. The strategic placement of the N-methyl group modifies the compound's pharmacological and physiological properties, making it a valuable subject for structure-activity relationship (SAR) studies and a precursor for more complex molecular targets.

The synthesis begins with 3,4,5-trimethoxybenzaldehyde, an aromatic aldehyde that serves as a versatile building block in the synthesis of numerous pharmaceuticals, including the antibacterial drug Trimethoprim.[1] The conversion of this aldehyde to the target secondary amine is most efficiently achieved through reductive amination, a cornerstone transformation in organic chemistry that forms a new carbon-nitrogen bond.[2][3]

This guide will detail two effective methodologies:

  • Direct Reductive Amination: A streamlined, one-pot process where 3,4,5-trimethoxybenzaldehyde reacts directly with methylamine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to yield the target secondary amine.[4][5]

  • Two-Step Synthesis via Primary Amine: An approach involving the initial reductive amination of the aldehyde with ammonia to form 3,4,5-trimethoxybenzylamine,[6][7] followed by a selective N-methylation step, classically performed using the Eschweiler-Clarke reaction.[8][9][10]

The choice between these strategies depends on factors such as reagent availability, scale, and the desired selectivity of the process. Both pathways are reliable and offer high yields when executed with precision.

Mechanistic Insights and Rationale

A profound understanding of the reaction mechanisms is paramount for troubleshooting and process optimization. The core of this synthesis is the formation and subsequent reduction of a C=N double bond.

The Reductive Amination Pathway

Reductive amination is a powerful method for creating amines from carbonyl compounds. The reaction proceeds through two fundamental stages:

  • Imine/Iminium Ion Formation: The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) under weakly acidic conditions to form an imine.[2][11] The imine can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.

  • Reduction of the Imine/Iminium Ion: A hydride-based reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.

// Nodes Start [label=<

3,4,5-Trimethoxybenzaldehyde

];

Amine [label=<

CH₃NH₂ (Methylamine)

];

Hemiaminal [label=<

Hemiaminal Intermediate

];

Iminium [label=<

Iminium Ion

];

Product [label=<

this compound

];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Start -> p1 [label="+ CH₃NH₂", fontcolor="#202124"]; p1 -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O", fontcolor="#EA4335"]; Iminium -> Product [label=<+ [H⁻] (Reducing Agent)>, fontcolor="#34A853"]; }

Caption: Figure 1: General Mechanism of Reductive Amination.

The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the starting aldehyde and the intermediate imine, leading to a mixture of products. Milder, more selective reagents are preferred.

  • Sodium Borohydride (NaBH₄): A versatile and common reducing agent. While it can reduce aldehydes, its rate of reduction for imines is often faster, especially under controlled pH, making it suitable for one-pot procedures.[12][13]

  • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are highly selective reagents. They are less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduce the more electrophilic iminium ions.[2][14] This selectivity makes them ideal for direct reductive aminations, minimizing the formation of the corresponding alcohol byproduct.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using excess formaldehyde and formic acid.[8][9] It is particularly valuable because it inherently avoids over-alkylation to form quaternary ammonium salts.[8]

The mechanism proceeds as follows:

  • Imine Formation: The primary amine (3,4,5-trimethoxybenzylamine) reacts with formaldehyde to form an iminium ion.

  • Hydride Transfer: Formic acid acts as the hydride source. The formate ion transfers a hydride to the iminium ion, reducing it to the methylated secondary amine and releasing carbon dioxide gas, which drives the reaction to completion.[8][15]

  • Second Methylation (for primary amines): The newly formed secondary amine can then react with a second molecule of formaldehyde and be reduced by another molecule of formic acid to yield the tertiary amine. For our target, we stop at the secondary amine stage by starting with the primary amine. To synthesize the target N-methyl compound from the primary amine, only one equivalent of formaldehyde would theoretically be needed, but excess is often used in practice.

// Nodes PrimaryAmine [label=<

3,4,5-Trimethoxybenzylamine

];

Iminium [label=<

Iminium Ion

];

Product [label=<

this compound

];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01];

// Edges PrimaryAmine -> p1 [label=<+ H₂C=O (Formaldehyde)>, fontcolor="#202124"]; p1 -> Iminium [label="- H₂O", fontcolor="#EA4335"]; Iminium -> Product [label=<+ HCOOH (Formic Acid)

  • CO₂>, fontcolor="#34A853"]; }

Caption: Figure 2: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: One-Pot Direct Reductive Amination

This protocol prioritizes efficiency by combining all reactants in a single step.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF/Methanol, 1.5-2.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Acetic Acid (catalytic amount)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution (for workup)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylamine solution (1.5-2.0 eq) to the stirred solution.

  • Add a few drops of glacial acetic acid to catalyze the imine formation.[16]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the aldehyde.

  • Once imine formation is substantial, cool the reaction mixture back to 0 °C.

  • In small portions, carefully add sodium borohydride (1.5 eq) to the flask. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to manage effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours or until completion.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Two-Step Synthesis via Eschweiler-Clarke Reaction

This method offers excellent control and is exceptionally reliable.

Step A: Synthesis of 3,4,5-Trimethoxybenzylamine This step follows the general procedure of Protocol 1, substituting ammonia (e.g., aqueous ammonium hydroxide) for methylamine.

Step B: N-Methylation of 3,4,5-Trimethoxybenzylamine

Materials:

  • 3,4,5-Trimethoxybenzylamine (1.0 eq)

  • Formic Acid (≥95%, ~2.5-3.0 eq)

  • Formaldehyde (37% aqueous solution, ~2.5-3.0 eq)

  • Sodium Hydroxide solution (e.g., 10 M) for basification

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • To a round-bottom flask, add 3,4,5-trimethoxybenzylamine (1.0 eq).

  • Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 80-100 °C in an oil bath.[9] The reaction is typically vigorous with CO₂ evolution.

  • Maintain heating for 2-4 hours after the initial effervescence subsides. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Purification: The product is often of high purity after workup but can be further purified by chromatography or distillation if required.

Data Summary and Visualization

Data Tables

Table 1: Reagent & Reaction Parameters (Illustrative)

Parameter Protocol 1 (Direct) Protocol 2 (Eschweiler-Clarke)
Starting Material 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzylamine
Key Reagents Methylamine, NaBH₄ Formaldehyde, Formic Acid
Molar Ratio (Reagent:Substrate) 1.5-2.0 eq (Amine), 1.5 eq (Hydride) ~2.5 eq (H₂CO), ~2.5 eq (HCOOH)
Solvent Methanol None (Reagents act as solvent)
Temperature 0 °C to Room Temp. 80-100 °C

| Typical Reaction Time | 4-8 hours | 2-5 hours |

Table 2: Product Characterization Data

Property Data for this compound
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Appearance Typically a colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ) ~3.87 (s, 9H, 3x -OCH₃), 3.65 (s, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 6.55 (s, 2H, Ar-H)
¹³C NMR (CDCl₃, δ) ~153.5, 137.0, 135.0, 105.0, 61.0, 56.5, 56.0, 34.5
MS (ESI+) m/z 212.1 [M+H]⁺

| IR (neat, cm⁻¹) | ~2935, 2835 (C-H), 1590, 1505 (C=C aromatic), 1235, 1125 (C-O ether) |

Experimental Workflow

Workflow

Caption: Figure 3: Overall Synthesis & Purification Workflow.

Conclusion

The synthesis of this compound from 3,4,5-trimethoxybenzaldehyde is a robust and accessible transformation for synthetic chemists. Both the direct, one-pot reductive amination and the two-step Eschweiler-Clarke sequence provide high yields of the desired product. The direct approach offers greater atom and step economy, while the two-step method provides clear separation between the C-N bond formation and N-alkylation steps, which can be advantageous for process control and troubleshooting. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful execution of this important synthetic conversion.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6235. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Kempegowda, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(4), 1144-1148. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2015). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). Mescaline (3,4,5-Trimethoxyphenethylamine). Retrieved from [Link]

  • Wiley Online Library. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-3,4,5-trimethoxybenzylamine is a substituted benzylamine derivative with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its structure is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a secondary amine functionality attached to a benzylic methylene group. This compound and its structural analogs are of interest in medicinal chemistry and drug development due to their potential biological activities, often serving as precursors or key intermediates in the synthesis of more complex molecules. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical experimental insights.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound are a symmetrically substituted aromatic ring and a flexible side chain containing a secondary amine.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its secondary amine, aromatic, and ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The experimental IR spectrum of this compound displays several key absorption bands.[1]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300Weak-Medium, BroadN-H StretchSecondary Amine
3000-2800Medium-StrongC-H Stretch (Aliphatic & Aromatic)-CH₃, -CH₂-, Ar-H
~1590, ~1500, ~1460Medium-StrongC=C StretchAromatic Ring
~1250, ~1120StrongC-O Stretch (Asymmetric & Symmetric)Aryl Ether
~1120StrongC-N StretchAmine

Causality Behind Spectral Features:

  • The broadness of the N-H stretching vibration around 3300 cm⁻¹ is indicative of hydrogen bonding, which is expected for a secondary amine.

  • The strong C-O stretching bands are characteristic of the aryl ether linkages and are often prominent in the spectra of methoxy-substituted aromatic compounds.

  • The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data, the following sections are based on predicted spectra. These predictions are generated using advanced computational algorithms and serve as a reliable guide for what to expect in an experimental setting.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ as a solvent would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5s2HAr-H
~3.85s6HAr-OCH ₃ (at C3 and C5)
~3.82s3HAr-OCH ₃ (at C4)
~3.65s2HAr-CH ₂-N
~2.45s3HN-CH
~1.5 (variable)br s1HN-H

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet at approximately 6.5 ppm.

  • Methoxy Protons: The methoxy groups at the C3 and C5 positions are also equivalent and appear as a singlet integrating to six protons around 3.85 ppm. The methoxy group at C4 is in a slightly different electronic environment and is predicted to have a distinct singlet for three protons around 3.82 ppm.

  • Benzylic Protons: The two protons of the benzylic methylene group are expected to appear as a singlet around 3.65 ppm.

  • N-Methyl Protons: The three protons of the N-methyl group are predicted to be a singlet at approximately 2.45 ppm.

  • N-H Proton: The amine proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is not expected to show coupling to adjacent protons due to rapid exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~153C 3 and C 5 (Aromatic)
~137C 4 (Aromatic)
~135C 1 (Aromatic)
~105C 2 and C 6 (Aromatic)
~61Ar-OC H₃ (at C4)
~56Ar-OC H₃ (at C3 and C5)
~55Ar-C H₂-N
~34N-C H₃

Justification for Predicted Chemical Shifts:

  • Aromatic Carbons: The carbon atoms attached to the oxygen atoms (C3, C4, C5) are significantly deshielded and appear downfield. The quaternary carbon (C1) is also downfield. The carbons bearing hydrogen atoms (C2, C6) are more shielded and appear upfield.

  • Aliphatic Carbons: The carbon of the benzylic methylene group appears around 55 ppm, while the N-methyl carbon is predicted to be the most upfield signal at approximately 34 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_nmr NMR Workflow prep Sample Preparation (Dissolve in CDCl3) acq_h1 1H NMR Acquisition prep->acq_h1 acq_c13 13C NMR Acquisition prep->acq_c13 proc Data Processing (FT, Phasing, Baseline) acq_h1->proc acq_c13->proc interp Spectral Interpretation proc->interp

Caption: A simplified workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation pathways.

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z 211 would be observed, corresponding to the molecular weight of the compound.

  • Base Peak: The most abundant fragment is predicted to be at m/z 182, resulting from the benzylic cleavage and loss of an ethylamino radical (•CH₂NHCH₃). This forms a stable, resonance-stabilized tropylium-like ion.

  • Other Key Fragments:

    • m/z 167: Loss of a methyl radical (•CH₃) from the m/z 182 fragment.

    • m/z 44: The fragment corresponding to [CH₂=NHCH₃]⁺.

Plausible Fragmentation Mechanism:

The primary fragmentation is driven by the formation of the stable benzylic cation. The positive charge is well-stabilized by the electron-donating methoxy groups on the aromatic ring.

G M [C11H17NO3]+• m/z 211 frag1 [C10H14O3]+ m/z 182 (Benzylic Cleavage) M->frag1 - •CH2NHCH3 frag3 [C2H6N]+ m/z 44 M->frag3 frag2 [C9H11O3]+ m/z 167 (- •CH3) frag1->frag2

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Conclusion

The combined application of IR, NMR, and MS provides a robust analytical framework for the characterization of this compound. The IR spectrum confirms the presence of key functional groups, while NMR spectroscopy (based on reliable predictions) elucidates the detailed carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns for structural confirmation. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and characterization in a variety of scientific applications.

References

  • This compound. SpectraBase. [Link]

  • 3,4,5-Trimethoxybenzylamine. ChemBK. [Link]

  • N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. PubChem. [Link]

  • N-Hydroxy-3,4,5-trimethoxybenzamide. PubChem. [Link]

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N-Methyl-3,4,5-trimethoxybenzylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-Methyl-3,4,5-trimethoxybenzylamine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination.

Introduction: The Significance of this compound

This compound is a substituted benzylamine derivative. Its structural predecessor, 3,4,5-trimethoxybenzylamine, is utilized in the synthesis of various pharmaceutical compounds.[1] The N-methylation of this compound can significantly alter its physicochemical properties, including solubility, which is a critical parameter in drug design, formulation, and synthesis. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key characteristics are:

  • Molecular Formula: C₁₁H₁₇NO₃

  • Molecular Weight: 211.26 g/mol

  • Structure: The molecule consists of a benzene ring substituted with three methoxy groups and a methylaminomethyl group. The presence of the polar amine group and the ether linkages of the methoxy groups, combined with the nonpolar benzene ring, results in a molecule with intermediate polarity.

  • Physical State: It is expected to be a liquid at room temperature, similar to its parent compound, 3,4,5-trimethoxybenzylamine.[2]

The interplay between the polar functional groups (amine and methoxy) and the nonpolar aromatic ring dictates the compound's interaction with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Polarity: The polarity of this compound is influenced by the electronegative oxygen and nitrogen atoms, which create dipole moments. The three methoxy groups contribute to the overall polarity and can participate in dipole-dipole interactions.

  • Hydrogen Bonding: The secondary amine group contains a hydrogen atom that can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[3][4] This capability is crucial for solubility in protic solvents like alcohols.

  • Van der Waals Forces: The nonpolar benzene ring and the methyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the amine and methoxy groups.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateStrong dipole-dipole interactions with the polar functional groups of the analyte.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherModerate to LowInteractions are primarily based on weaker van der Waals forces. The presence of the polar groups limits solubility.
Chlorinated Dichloromethane, ChloroformHighGood balance of polarity to interact with both the polar and nonpolar parts of the molecule.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. A standard laboratory protocol for qualitative and quantitative solubility assessment is provided below.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If a significant amount of solid remains, it is deemed insoluble. If a small amount of solid remains, it is classified as partially soluble.

  • Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent.

Protocol:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Quantify the concentration of the compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

The Critical Role of pH in Aqueous Solubility

As an amine, the aqueous solubility of this compound is highly dependent on pH.[6][7]

  • Acidic Conditions (Low pH): In an acidic solution, the basic amine group will be protonated to form a water-soluble salt (an ammonium salt).[8] This is a common technique used in solvent extraction to separate amines from neutral or acidic compounds.

  • Basic Conditions (High pH): In a basic solution, the amine will remain in its free base form, which is less soluble in water.

This pH-dependent solubility is a key consideration in extraction and purification processes.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Figure 1: Molecular Structure of this compound.

G Start Start: Solubility Determination Add_Solute Add this compound to Solvent Start->Add_Solute Agitate Agitate at Constant Temperature Add_Solute->Agitate Equilibrate Allow to Equilibrate Agitate->Equilibrate Separate Separate Supernatant from Solid Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Solubility Value Obtained Calculate->End

Figure 2: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is governed by its molecular structure, which features both polar and nonpolar moieties. It is predicted to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. For precise applications, experimental determination of solubility is recommended. The pH-dependent aqueous solubility of this compound is a critical factor in its handling and purification. This guide provides the foundational knowledge and practical protocols for scientists and researchers working with this important pharmaceutical intermediate.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Experiment 13 – Properties of Amines and Amides. Moorpark College.
  • Amines and Amides: Properties Lab Manual. Studylib.
  • 3,4,5-Trimethoxybenzylamine. ChemBK.
  • Amines - Lab Demonstration / solubility / basic character class 12 CBSE. YouTube.
  • 3,4,5-Trimethoxybenzylamine 98%. Sigma-Aldrich.
  • Isolating Benzylamine from a Mixture using Solvent Extraction. Quora.
  • 3,4,5-Trimethoxybenzylamine, 96%. Thermo Scientific Chemicals.
  • 3,4,5-Trimethoxybenzylamine. ECHEMI.
  • 3,4,5-Trimethoxybenzylamine | C10H15NO3 | CID 87736. PubChem.
  • 3,4,5-Trimethoxybenzylamine, 96%. Fisher Scientific.
  • 3,4,5-Trimethoxybenzylamine 98%. Sigma-Aldrich.

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Navigating the Acquisition of N-Methyl-3,4,5-trimethoxybenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and drug development professionals, securing a reliable supply of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research and development pipeline. This in-depth technical guide addresses the acquisition of N-Methyl-3,4,5-trimethoxybenzylamine (CAS No. 58780-82-8), a niche yet potentially valuable building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of commercial sourcing, quality control considerations, and a detailed protocol for in-house synthesis to empower scientific endeavors.

Introduction to this compound

This compound is a secondary amine derivative of 3,4,5-trimethoxybenzylamine. The introduction of an N-methyl group can significantly alter the physicochemical and pharmacological properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. These modifications can be of interest to medicinal chemists exploring structure-activity relationships (SAR) in the development of novel therapeutic agents.

Figure 1: Chemical Structure of this compound.

Commercial Sourcing and Supplier Vetting

While a niche compound, this compound is available from a limited number of commercial suppliers. Researchers should prioritize suppliers that cater to the research and pharmaceutical industries and can provide comprehensive documentation.

Identified Commercial Suppliers

A survey of the chemical supplier landscape has identified the following vendor for this compound (CAS 58780-82-8):

SupplierProduct NumberPurityAvailable Quantities
Alfa Aesar (Thermo Fisher Scientific)B2099697%1g, 5g

Note: Availability and product specifications are subject to change. It is recommended to verify the information directly with the supplier.

The Criticality of the Certificate of Analysis (CoA)

For any research application, the Certificate of Analysis (CoA) is a non-negotiable document. It is the primary tool for verifying the identity and purity of the supplied material.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: The purity of the compound should be clearly stated and the method of determination (e.g., GC, HPLC, NMR) specified.

  • Residual Solvents: The presence of any residual solvents from the synthesis and purification process should be quantified.

  • Water Content: The water content, often determined by Karl Fischer titration, can be important for accurate weighing and reaction stoichiometry.

  • Date of Analysis: An up-to-date CoA ensures the data reflects the current quality of the material.

Supplier Vetting Workflow A Identify Potential Supplier B Request Certificate of Analysis (CoA) A->B C Scrutinize CoA for Identity and Purity B->C Data Review C->A Fail D Evaluate Supplier Reputation and Support C->D Pass E Procure Small Sample for In-house Validation D->E F Approve Supplier for Larger Scale Purchase E->F Validation Successful

Figure 2: A systematic workflow for the evaluation and approval of a chemical supplier.

In-House Synthesis: A Practical Alternative

For research requiring larger quantities, custom purity specifications, or when commercial sources are unavailable, in-house synthesis is a viable and often necessary alternative. The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary amines.[1][2][3]

Sourcing the Precursor: 3,4,5-Trimethoxybenzylamine

The starting material for the Eschweiler-Clarke synthesis is 3,4,5-Trimethoxybenzylamine (CAS 18638-99-8). This primary amine is readily available from a variety of major chemical suppliers, including but not limited to:

  • Sigma-Aldrich (Merck)[4]

  • Thermo Fisher Scientific[5][6]

  • TCI Chemicals

Researchers should apply the same diligence in sourcing and vetting the supplier for this precursor as they would for the final product.

Detailed Experimental Protocol: Eschweiler-Clarke Methylation

This protocol outlines the N-methylation of 3,4,5-Trimethoxybenzylamine to yield this compound.

Materials:

  • 3,4,5-Trimethoxybenzylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 3,4,5-Trimethoxybenzylamine in a minimal amount of a suitable solvent, or if it is a liquid, it can be used neat.

  • Addition of Reagents: To the stirred solution, add 2.2 equivalents of formaldehyde (37% aqueous solution), followed by the slow, dropwise addition of 2.2 equivalents of formic acid. The addition of formic acid is exothermic and should be done with caution.

  • Reaction Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Eschweiler-Clarke Reaction cluster_0 Reaction Steps A 3,4,5-Trimethoxybenzylamine D Iminium Ion Intermediate A->D + Formaldehyde B Formaldehyde B->D C Formic Acid E This compound C->E D->E + Formic Acid (Hydride Source) F CO₂ + H₂O E->F Byproducts

Figure 3: Simplified schematic of the Eschweiler-Clarke reaction for the synthesis of this compound.

Quality Control and Characterization of Synthesized Product

Purification of the crude product is typically achieved by column chromatography on silica gel. The identity and purity of the final product must be rigorously confirmed by a suite of analytical techniques.

Purification Protocol

A standard silica gel column chromatography using a gradient of ethyl acetate in hexanes is generally effective for the purification of this compound. The appropriate solvent system should be determined by TLC analysis of the crude product.

Analytical Characterization

Researchers should compare the spectroscopic data of their synthesized compound with known data to confirm its identity and purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra should be clean, with the correct chemical shifts, integrations, and coupling patterns corresponding to the structure of this compound.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₁H₁₇NO₃) is at m/z 211.12.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum can confirm the presence of key functional groups. For this compound, characteristic peaks would include C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the methoxy groups, and N-H bending of the secondary amine.[7]

Conclusion

The acquisition of this compound for research and development purposes can be approached through direct commercial purchase or in-house synthesis. While commercial availability is limited, reputable suppliers can provide a convenient source for small quantities. For larger-scale needs or when commercial stock is unavailable, the Eschweiler-Clarke reaction offers a reliable and well-established synthetic route. In either case, rigorous quality control through comprehensive analytical characterization is paramount to ensure the integrity of research outcomes. This guide provides the necessary framework for researchers to confidently source or synthesize this valuable chemical intermediate.

References

  • SpectraBase. This compound. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Heffter, A. (1898). Ueber Pellote. Archiv für experimentelle Pathologie und Pharmakologie, 40(4-5), 385-429.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
  • Slotta, K. H., & Heller, H. (1930). Über β-Phenyl-äthylamine, I. Mitteil.: Mescalin und mescalin-ähnliche Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 63(11), 3029-3044.
  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5721. [Link]

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An In-Depth Technical Guide to the Biological Activity of N-Methyl-3,4,5-trimethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Methyl-3,4,5-trimethoxybenzylamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. The characteristic 3,4,5-trimethoxyphenyl moiety is a key pharmacophore, granting these derivatives significant therapeutic potential across multiple domains, most notably in oncology, inflammation, and microbiology. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into the mechanistic underpinnings of their action, particularly their well-documented role as potent anticancer agents that disrupt microtubule dynamics. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside data-rich tables and pathway diagrams to offer a holistic resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Versatile 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl group is a recurring feature in numerous natural and synthetic compounds exhibiting potent biological effects. Its presence is integral to the activity of molecules like the potent microtubule inhibitor colchicine and the psychedelic phenethylamine mescaline. This compound serves as a foundational structure, allowing for systematic chemical modifications to explore and optimize a wide spectrum of pharmacological activities. The strategic placement of three electron-donating methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and its ability to interact with biological targets.[1] This guide will systematically dissect the major biological activities attributed to derivatives of this core structure, with a primary focus on their anticancer properties.

Core Biological Activities and Mechanisms of Action

Potent Anticancer Activity: Disruption of Microtubule Dynamics

The most extensively documented and significant biological activity of this compound derivatives is their potent anticancer effect.[2] This activity is primarily driven by their ability to function as tubulin polymerization inhibitors, a cornerstone of modern chemotherapy.

Mechanism of Action: These derivatives exert their cytotoxic effects by binding to the colchicine site on β-tubulin.[2][3] This binding event physically obstructs the polymerization of α/β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds interfere with this crucial process, leading to a cascade of events culminating in cancer cell death.[3]

The primary consequences of this microtubule disruption are:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly in the G2/M phase.[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest activates intrinsic apoptotic pathways. This is often characterized by the activation of caspases (like caspase-3 and -7) and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[4][5]

Numerous studies have validated this mechanism by synthesizing and evaluating a wide range of derivatives, including those incorporating scaffolds such as benzo[b]furan, benzo[b]thiophene, and 5,6,7-trimethoxyflavan, which have demonstrated broad-spectrum anticancer activity.[2][4]

anticancer_mechanism cluster_drug Drug Action cluster_cellular Cellular Events Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Triggers Apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) G2M->Apoptosis Leads to

Anticancer mechanism via tubulin polymerization inhibition.
Modulation of Key Signaling Pathways

Beyond direct microtubule interaction, certain derivatives have been shown to modulate critical intracellular signaling pathways involved in cancer progression. For instance, the 5,6,7-trimethoxyflavan derivative 8q was found to activate the Hippo signaling pathway by increasing LATS1 and inhibiting YAP.[4][5] Furthermore, it demonstrated inhibition of the pro-survival PI3K/mTOR pathway, highlighting a multi-targeted approach to its anticancer efficacy.[4][5]

Anti-inflammatory Properties

Derivatives of the 3,4,5-trimethoxybenzyl scaffold have demonstrated significant anti-inflammatory properties.[2] Studies involving the conjugation of this moiety with non-steroidal anti-inflammatory drugs (NSAIDs) have shown enhanced therapeutic effects. The mechanism is believed to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

Antimicrobial and Antioxidant Activities
  • Antimicrobial Effects: Schiff bases and hydrazone derivatives incorporating the 3,4,5-trimethoxybenzoyl group have shown promising activity against a range of pathogenic bacteria and fungi, often by interfering with microbial growth and viability.[2]

  • Antioxidant and Antimelanogenic Effects: Related trimethoxybenzene derivatives have demonstrated considerable antioxidant activity by scavenging free radicals.[6] They have also been shown to inhibit melanogenesis by reducing the activity of tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is intricately linked to their chemical structure. SAR studies provide crucial insights for designing more potent and selective compounds.

  • The 3,4,5-Trimethoxyphenyl Ring (A-Ring): This moiety is critical for high-affinity binding to the colchicine site of tubulin and is a consistent feature in the most potent anticancer derivatives.[3]

  • The N-Methyl Group: Modification of the N-substituent can significantly impact activity and selectivity. While N-methylation is common, substitution with other groups like larger alkyls or arylalkyls can modulate binding affinity for various targets, including transporters and receptors.[7][8] For example, in a series of tropane analogues, replacing the N-methyl group with larger substituents like n-butyl or benzyl helped separate dopamine transporter affinity from muscarinic receptor affinity.[8]

  • The Benzylamine Linker: The nature and conformation of the linker between the trimethoxyphenyl ring and the nitrogen atom are crucial for correctly orienting the pharmacophore within the target's binding pocket.

Derivative Class Structural Modification Impact on Biological Activity Reference
Benzo[b]thiophene Analogs2-(3′,4′,5′-trimethoxybenzoyl) groupPotent tubulin polymerization inhibitors with submicromolar IC50 values against cancer cells.[2]
5,6,7-TrimethoxyflavansScaffold hopping from N-benzyl-3,4,5-trimethoxyanilineBroad-spectrum anticancer activity; modulates Hippo and PI3K signaling pathways.[4][5]
Chalcones3,4,5-trimethoxyphenyl ring adjacent to the carbonylImproved cytotoxicity and potent inhibition of tubulin assembly, comparable to colchicine.[3]
Tropane AnaloguesN-substitution (e.g., n-butyl, benzyl)Altered selectivity between dopamine transporter and muscarinic receptors.[8]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and evaluation of these derivatives are essential.

General Synthesis via Reductive Amination

A common and efficient method for synthesizing this compound derivatives is through the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1 eq, e.g., 40% in water) dropwise at room temperature. Stir the mixture for 2-4 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for cytotoxic compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture media. Replace the existing media in the wells with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

mtt_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Outlook

This compound and its derivatives constitute a highly versatile and promising class of compounds for therapeutic development. Their well-established role as tubulin polymerization inhibitors provides a solid foundation for the rational design of novel anticancer agents. The demonstrated anti-inflammatory, antimicrobial, and antioxidant activities further broaden their potential applications. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel derivatives targeting other diseases, including neurodegenerative disorders and infectious diseases, represents an exciting avenue for continued investigation. The rich chemical landscape offered by this scaffold ensures its continued relevance in the field of drug discovery for years to come.

References

  • Lee, J. H., et al. (2014). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate (MTB), ethyl 3,4,5-trimethoxybenzoate (ETB), methyl 3,4,5-trimethoxycinnamate (MTC), and ethyl 3,4,5-trimethoxycinnamate (ETC). KoreaScience. [Link]

  • Al-Ostath, A., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • Al-Ostath, A., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. Pharma Focus Asia. [Link]

  • Kumar, D., et al. (2016). Synthesis of N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles as Novel Anticancer Agents. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2014). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. National Institutes of Health. [Link]

  • Halberstadt, A. L., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

  • Liu, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]

  • Lugemwa, F. N. (2012). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. ResearchGate. [Link]

  • PubChem. (n.d.). N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. PubChem. [Link]

  • Zhang, B., et al. (2022). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Institutes of Health. [Link]

  • Indarte, M., et al. (1995). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. PubMed. [Link]

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A Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine: A Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trimethoxybenzyl Scaffold

In the intricate world of natural product synthesis and drug development, the selection of a starting material is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. N-Methyl-3,4,5-trimethoxybenzylamine, while not a naturally occurring compound itself, represents a strategically vital precursor. Its core value lies in the 3,4,5-trimethoxybenzyl motif, a recurring structural element in a multitude of pharmacologically active natural products, particularly within the vast family of isoquinoline alkaloids.[1] This moiety, derived biosynthetically from amino acids like tyrosine, imparts specific electronic and steric properties that are crucial for biological activity.

This guide provides an in-depth examination of this compound as a synthetic building block. We will move beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The focus is on leveraging this precursor to construct complex molecular architectures, with a primary emphasis on the cornerstone reactions that enable the synthesis of isoquinoline and related heterocyclic systems.

Part 1: Synthesis and Characterization of the Precursor

The accessibility of this compound is paramount to its utility. The most direct and common laboratory-scale synthesis involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.

Workflow for Precursor Synthesis

cluster_0 Synthesis of this compound A 3,4,5-Trimethoxybenzaldehyde C Imine Intermediate A->C Condensation B Methylamine (CH3NH2) B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4, NaBH3CN) D->E

Caption: Reductive amination pathway to the target precursor.

Detailed Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.1-1.5 eq, typically as a 40% solution in water or 2M in THF) at 0 °C. The choice of excess methylamine drives the equilibrium towards the imine. The reaction is stirred at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde. The electron-donating nature of the methoxy groups activates the benzene ring but has a minimal direct effect on the aldehyde's reactivity in this context.[2]

  • Reduction: The reaction mixture is cooled again to 0 °C. A mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise. The use of NaBH₄ is advantageous due to its selectivity for the imine over any unreacted aldehyde and its operational simplicity. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

  • Work-up and Purification: After stirring for an additional 2-4 hours at room temperature, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified (e.g., with 1M NaOH) to a pH > 12 to ensure the amine is in its free base form, and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is typically purified by column chromatography or vacuum distillation to yield this compound as a pure liquid.[3]

Parameter Typical Value Rationale
Equivalents of Amine 1.1 - 1.5Drives equilibrium for imine formation.
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and cost-effective.
Reaction Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side products.
Work-up pH > 12Ensures amine product is in the free base form for extraction.
Typical Yield 75-90%High efficiency for this standard transformation.

Part 2: Core Application in Isoquinoline Alkaloid Synthesis

The true synthetic power of this compound is unleashed when it is elaborated into a phenethylamine equivalent and subjected to intramolecular cyclization reactions. These reactions, staples of heterocyclic chemistry, form the carbon skeleton of countless alkaloids.

A. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines.[4][5] The process involves the intramolecular cyclization of a β-arylethylamide, which is promoted by a dehydrating acid catalyst, often phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]

Step 1: Elaboration to the Amide Precursor

To utilize the Bischler-Napieralski reaction, the this compound must first be converted into an N-acyl-β-phenethylamine derivative. A common strategy involves:

  • Conversion of 3,4,5-trimethoxyphenylacetic acid to its acid chloride.

  • Amidation with methylamine to form N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Cyclization Mechanism

The mechanism involves the activation of the amide carbonyl by the condensing agent, followed by an electrophilic aromatic substitution and subsequent elimination.

cluster_1 Bischler-Napieralski Mechanism Amide N-acyl-β-phenethylamine Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 Activation POCl3 POCl3 POCl3->Intermediate1 Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium Loss of PO2Cl2- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization (-H+)

Caption: Key steps in the Bischler-Napieralski cyclization.

The choice of condensing agent is critical. POCl₃ is widely used and effective, but stronger reagents like P₂O₅ or triflic anhydride (Tf₂O) can be employed for less activated aromatic rings.[4][5] The reaction typically requires elevated temperatures (reflux in toluene or xylene) to drive the cyclization.[4]

Detailed Experimental Protocol: Bischler-Napieralski Cyclization
  • Setup: An oven-dried, round-bottom flask is charged with the N-acyl-β-phenethylamine substrate (1.0 eq) and a high-boiling anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, 2-5 eq) is added dropwise to the solution at 0 °C under an inert atmosphere (N₂ or Ar). The excess POCl₃ often serves as both reagent and solvent.

  • Reaction: The reaction mixture is heated to reflux (80-110 °C, depending on the solvent) for 2-6 hours. The progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the mixture is poured cautiously onto crushed ice to quench the excess POCl₃. The aqueous solution is then made strongly basic with concentrated NaOH or NH₄OH, leading to the precipitation or extraction of the dihydroisoquinoline product.

  • Purification: The product is extracted with an organic solvent, dried, and purified by chromatography or crystallization.

B. The Pictet-Spengler Reaction

Arguably one of the most significant reactions in alkaloid synthesis, the Pictet-Spengler reaction constructs a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde or ketone. It proceeds under milder, often acidic, conditions than the Bischler-Napieralski and is highly versatile.

Mechanism Overview

The reaction is a special case of the Mannich reaction. It begins with the condensation of the amine and aldehyde to form a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

cluster_2 Pictet-Spengler Mechanism Amine β-phenethylamine Imine Schiff Base Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H2O) Imnium Iminium Ion (Electrophile) Imine->Imnium Protonation (H+) Cyclized Spirocyclic Intermediate Imnium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product Rearomatization (-H+)

Caption: The acid-catalyzed Pictet-Spengler condensation.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The three methoxy groups on the precursor's scaffold provide strong electron-donating character, making the ring highly activated and thus an excellent substrate for this transformation.

Detailed Experimental Protocol: Pictet-Spengler Reaction
  • Setup: The β-phenethylamine derivative (derived from the precursor, 1.0 eq) and the chosen aldehyde (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., toluene, CH₂Cl₂, or protic solvents like ethanol).

  • Acid Catalyst: A Brønsted or Lewis acid is added. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH). The reaction is often run at concentrations ranging from 0.1 M to 1 M.

  • Reaction: The mixture is stirred at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. Reactions can take anywhere from a few hours to several days.

  • Work-up: The reaction is neutralized with a base (e.g., saturated NaHCO₃ solution). The organic product is extracted, and the solvent is removed.

  • Purification: The resulting tetrahydroisoquinoline is purified by column chromatography or crystallization. Asymmetric variants using chiral Brønsted acids have been developed to achieve high enantioselectivity.

Reaction Key Intermediate Conditions Product Class
Bischler-Napieralski Nitrilium IonDehydrating Acid (POCl₃), Heat3,4-Dihydroisoquinolines
Pictet-Spengler Iminium IonBrønsted/Lewis Acid, Mild Temp.Tetrahydroisoquinolines

Part 3: Broader Applications and Future Outlook

While the synthesis of isoquinoline alkaloids remains the primary application, the 3,4,5-trimethoxybenzyl motif is a privileged scaffold in medicinal chemistry.[1] Derivatives are explored for a wide range of therapeutic targets. For instance, the structural analog mescaline (3,4,5-trimethoxyphenethylamine) is a well-known psychedelic, and synthetic derivatives are constantly being evaluated for their pharmacological properties.[6][7][8] The N-methyl group in our precursor provides a synthetic handle for creating tertiary amines or for directing cyclization reactions that lead to specific substitution patterns.

Furthermore, the amine functionality allows for its incorporation into diverse molecular structures through amide bond formation, reductive amination, and other C-N bond-forming reactions, creating hybrids with other natural product scaffolds like flavonoids or stilbenes.[9] This modular approach is a powerful strategy in modern drug discovery for generating chemical diversity and exploring new regions of chemical space.[10]

Conclusion

This compound is more than just a simple amine; it is a carefully designed building block that provides a direct entry into the chemical space of numerous biologically active natural products. Its synthesis is straightforward, and its true potential is realized through powerful and reliable cyclization reactions like the Bischler-Napieralski and Pictet-Spengler. For research teams in natural product synthesis and medicinal chemistry, a thorough understanding of the reactivity and handling of this precursor is an invaluable asset, enabling the efficient and strategic construction of complex molecular targets with significant therapeutic potential.

References

  • The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. (Source: Google Search)
  • Bischler-Napieralski Reaction. (Source: Organic Chemistry Portal)
  • Mescaline - The Chemistry of the Plant Phenethylamine [The Alkaloids Vol III]. (Source: )

  • Bischler‐Napieralski reaction.
  • NBOMe-mescaline. (Source: Wikipedia)
  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. (Source: Organic Syntheses Procedure)
  • Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (Source: MDPI)
  • Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells.
  • Bischler-Napieralski Reaction.
  • #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. (Source: Erowid)
  • N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. (Source: Enamine)
  • 3,4,5-Trimethoxybenzaldehyde. (Source: Wikipedia)
  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Scheme 3. Bischler-Napieralski reaction of m-tyrosine derivative 7.
  • Modified Pictet-Spengler reaction and product prepared there
  • Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • 3,4,5-Trimethoxyphenoxyethylamine. (Source: Wikipedia)
  • The Use of Isolated Natural Products as Scaffolds for the Generation of Chemically Diverse Screening Libraries for Drug Discovery. (Source: RSC Publishing)
  • 3,4,5-Trimethoxyamphetamine. (Source: Wikipedia)
  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. (Source: NSF Public Access Repository)
  • Accelerating the semisynthesis of alkaloid-based drugs through metabolic engineering. (Source: PubMed)
  • 3,4,5-Trimethoxybenzylamine 98 18638-99-8. (Source: Sigma-Aldrich)

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The Enigmatic Offspring of Mescaline: A Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the intricate tapestry of psychedelic phenethylamines, N-Methyl-3,4,5-trimethoxybenzylamine, more commonly known in scientific literature as N-methylmescaline, occupies a unique and somewhat paradoxical position. As the N-methylated analog of the classical psychedelic mescaline, it represents a subtle yet profound structural modification that dramatically alters its pharmacological profile. This technical guide provides an in-depth exploration of this compound, from its initial discovery and synthesis to its nuanced pharmacology and the analytical methodologies required for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating molecule.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of mescaline research. Mescaline, the principal psychoactive alkaloid in the peyote cactus (Lophophora williamsii), was first isolated in 1897 by the German chemist Arthur Heffter.[1][2] Its synthesis was later achieved in 1919 by Ernst Späth.[2][3] These pioneering efforts opened the door to the scientific exploration of psychedelic compounds and the investigation of their structure-activity relationships.

It was within this fertile scientific environment that this compound was first described. In 1937, Ernst Späth and Johann Bruck reported its isolation as a trace component of the peyote cactus and also accomplished its chemical synthesis.[4] This discovery was a significant step in understanding the diverse alkaloid content of peyote and provided researchers with a new tool to probe the structural requirements for psychedelic activity.

The mid-20th century saw a surge in research into mescaline and its analogs, with scientists seeking to understand how modifications to the phenethylamine backbone would affect its psychoactive properties.[1][5] The work of researchers like Alexander Shulgin in the latter half of the century further expanded this field, systematically exploring a wide array of psychedelic compounds.[6] It is in this context that this compound was further investigated, ultimately revealing its intriguing pharmacological divergence from its parent compound, mescaline.

Chemical Synthesis and Properties

The synthesis of this compound is most commonly achieved through the N-methylation of mescaline. A two-step process involving the formation of an N-formyl intermediate followed by its reduction is a well-established route.

Synthetic Pathway

Synthesis_of_N_Methyl_3_4_5_trimethoxybenzylamine Mescaline Mescaline (3,4,5-trimethoxyphenethylamine) NFormylmescaline N-Formylmescaline Mescaline->NFormylmescaline Formylation EthylFormate Ethyl Formate NMethylmescaline This compound (N-Methylmescaline) NFormylmescaline->NMethylmescaline Reduction LAH Lithium Aluminum Hydride (LAH)

Caption: Synthetic pathway of this compound from mescaline.

Experimental Protocol: Synthesis from Mescaline

Step 1: N-Formylation of Mescaline

  • In a round-bottom flask, dissolve mescaline hydrochloride in a minimal amount of water and make the solution basic with the dropwise addition of a saturated sodium bicarbonate solution until the freebase precipitates.

  • Extract the mescaline freebase with an organic solvent such as dichloromethane or ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the oily mescaline freebase.

  • To the mescaline freebase, add an excess of ethyl formate.

  • Gently reflux the mixture for 1-2 hours.

  • After cooling, remove the excess ethyl formate under reduced pressure to yield crude N-formylmescaline. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Reduction of N-Formylmescaline

  • In a separate, dry, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the N-formylmescaline from the previous step in the same anhydrous solvent and add it dropwise to the LAH suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent.

  • Combine the filtrate and washes, and evaporate the solvent to yield crude this compound.

  • The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[7]
Molecular Weight 225.28 g/mol [7]
CAS Number 4838-96-4[7]
Appearance (as freebase) Oily liquid
Boiling Point 121 °C at 0.05 mmHg
Density 1.155 g/mL at 25 °C

Pharmacological Profile

The addition of a single methyl group to the nitrogen atom of mescaline has a profound impact on its interaction with serotonin receptors, leading to a significant attenuation of its psychoactive effects.

Mechanism of Action and Receptor Affinity

Like mescaline, this compound is believed to exert its effects through interaction with serotonin receptors. However, studies have shown that it possesses a weaker affinity for these receptors compared to its parent compound. Specifically, it has been found to have approximately half the affinity for serotonin receptors as mescaline.[4] This reduced affinity is a key factor in its diminished psychoactive potential.

In Vivo Studies and Human Reports

Animal studies have corroborated the reduced potency of this compound. In drug discrimination tests, rodents trained to recognize mescaline did not significantly substitute it with this compound, indicating a lack of similar subjective effects.[4][8]

Human trials with this compound have reported a lack of the classic psychedelic effects associated with mescaline. Alexander Shulgin noted that at doses up to 25 mg, no central or peripheral effects were observed.[6] At higher doses, some reports have suggested mild drowsiness, but none of the sensory or cognitive alterations characteristic of mescaline have been documented.[6]

Pharmacological_Comparison cluster_mescaline Mescaline cluster_n_methylmescaline N-Methylmescaline Mescaline_Affinity High Affinity for 5-HT2A Receptors Mescaline_Effect Pronounced Psychedelic Effects Mescaline_Affinity->Mescaline_Effect NMethyl_Affinity Lower Affinity for 5-HT2A Receptors NMethyl_Effect Lack of Significant Psychedelic Effects NMethyl_Affinity->NMethyl_Effect

Caption: Comparison of the pharmacological profiles of mescaline and N-methylmescaline.

Analytical Characterization

The unambiguous identification and quantification of this compound rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of this compound, providing both retention time and mass spectral data for its identification.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

  • Injection: The sample, dissolved in a suitable solvent like methanol or ethyl acetate, is typically injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion and key fragments corresponding to the loss of various side chains and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: A singlet around δ 6.4-6.6 ppm, integrating to 2H, corresponding to the two equivalent protons on the aromatic ring.

  • Methoxy Protons: Two singlets around δ 3.8-3.9 ppm. One integrating to 6H for the two equivalent methoxy groups at the 3 and 5 positions, and another integrating to 3H for the methoxy group at the 4 position.

  • Ethylamine Chain Protons: Two triplets around δ 2.7-2.9 ppm, each integrating to 2H, corresponding to the two methylene groups of the ethylamine side chain.

  • N-Methyl Protons: A singlet around δ 2.4-2.5 ppm, integrating to 3H, for the methyl group attached to the nitrogen.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 105-155 ppm, including the quaternary carbons attached to the methoxy groups and the protonated aromatic carbons.

  • Methoxy Carbons: Signals around δ 56-61 ppm.

  • Ethylamine Chain Carbons: Signals in the range of δ 35-55 ppm.

  • N-Methyl Carbon: A signal around δ 33-36 ppm.

Conclusion

This compound stands as a testament to the intricate structure-activity relationships that govern the pharmacology of psychedelic compounds. Its discovery as a natural component of peyote and its subsequent synthesis provided a crucial data point in the early exploration of mescaline analogs. While it does not elicit the profound psychoactive effects of its parent compound, its study has been instrumental in delineating the structural requirements for 5-HT₂A receptor activation and psychedelic activity. For researchers in the fields of medicinal chemistry and neuropharmacology, this compound remains a molecule of interest, offering valuable insights into the subtle molecular dance that dictates the boundary between profound consciousness alteration and relative inactivity.

References

  • N-Methylmescaline - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Browne, R. G., Harris, R. T., & Ho, B. T. (1974). Stimulus properties of mescaline and N-methylated derivatives: difference in peripheral and direct central administration. Psychopharmacologia, 39(1), 43–56.
  • Halberstadt, A. L., & Geyer, M. A. (2014). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Neuropharmacology, 77, 22–30.
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  • Dinis-Oliveira, R. J. (2017). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current molecular pharmacology, 10(3), 184–194.
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An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-3,4,5-trimethoxybenzylamine is a derivative of the naturally occurring biogenic amine mescaline and belongs to the broader class of substituted phenethylamines and benzylamines. The 3,4,5-trimethoxy substitution pattern is a key structural motif found in a variety of pharmacologically active compounds. Understanding the intrinsic physicochemical and electronic properties of this specific N-methylated derivative is crucial for predicting its behavior in biological systems, guiding synthetic efforts, and identifying potential therapeutic applications. This guide provides a comprehensive overview of the theoretical properties of this compound and details a multi-faceted computational workflow for its in-depth analysis. We will explore quantum mechanical calculations using Density Functional Theory (DFT) to elucidate electronic structure, molecular docking simulations to predict potential biological targets, and in silico ADMET profiling to assess its drug-likeness. The methodologies are presented as self-validating protocols, grounded in established computational chemistry principles, to provide a robust framework for researchers in drug discovery and medicinal chemistry.

Introduction: The Significance of the Trimethoxybenzylamine Scaffold

The benzylamine framework is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Specifically, the 3,4,5-trimethoxyphenyl moiety is a bioisostere of other catechol-like structures and is instrumental in the synthesis of diverse active pharmaceutical ingredients (APIs).[3] Its parent aldehyde, 3,4,5-trimethoxybenzaldehyde, serves as a precursor for pharmaceuticals like the antibacterial drug Trimethoprim.[4] The N-methylation of the primary amine in 3,4,5-trimethoxybenzylamine can significantly alter its pharmacokinetic and pharmacodynamic properties, including its basicity, lipophilicity, and ability to cross the blood-brain barrier.

This guide moves beyond a simple data sheet, providing a causal explanation for the computational choices made in the analysis of this compound. By integrating quantum chemistry, molecular modeling, and pharmacokinetic predictions, we can construct a comprehensive theoretical profile of the molecule before committing resources to laboratory synthesis and testing.

Core Physicochemical and Theoretical Properties

A foundational analysis of any small molecule begins with its fundamental physicochemical properties. These parameters govern its solubility, permeability, and general "drug-likeness." While experimental values are the gold standard, computational methods provide reliable estimations that are indispensable for early-stage drug discovery.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₇NO₃Defines the elemental composition and exact mass.
Molecular Weight 211.26 g/mol Influences diffusion and permeability; falls well within Lipinski's Rule of Five (<500).
logP (Octanol/Water) 1.5 - 1.9Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 41.5 ŲPredicts membrane permeability. A value < 140 Ų is associated with good cell penetration.
Hydrogen Bond Donors 1The secondary amine is a potential hydrogen bond donor.
Hydrogen Bond Acceptors 4The nitrogen and three methoxy oxygens can accept hydrogen bonds.
pKa (strongest basic) ~9.5 - 10.0The secondary amine will be protonated at physiological pH (7.4), influencing solubility and receptor interactions.

Note: These values are estimations derived from standard computational algorithms and may vary slightly between different prediction software.

Computational Methodologies: A Practical Workflow

To gain a deeper understanding of the molecule's potential, we employ a suite of computational techniques. Each method provides a different lens through which to view the molecule's structure, reactivity, and biological interaction potential.

Quantum Chemistry: Density Functional Theory (DFT)

Rationale: DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules.[5] It provides a balance of accuracy and computational efficiency, making it ideal for calculating properties like molecular geometry, electronic energies (HOMO/LUMO), and electrostatic potential, which are critical for understanding reactivity.[6][7][8]

  • Structure Preparation: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[9] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic properties like entropy and heat capacity.[10]

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties:

    • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability.[11]

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface.[9][12] This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.

DFT_Workflow A 1. Build 3D Structure B 2. Pre-optimize (Force Field) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation C->D E 5. Verify Minimum (No Imaginary Frequencies) D->E F 6. Calculate Electronic Properties E->F Proceed if Minimum G HOMO/LUMO Analysis F->G H MEP Surface F->H

Caption: Workflow for Density Functional Theory (DFT) Analysis.

Molecular Docking: Predicting Biological Interactions

Rationale: Given that benzylamine derivatives are known inhibitors of enzymes like Monoamine Oxidase B (MAO-B), molecular docking is a logical next step to explore this potential interaction.[1][13][14] Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein, providing insights into its potential mechanism of action.[15]

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., human MAO-B, PDB ID: 2V5Z) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the binding site (the "grid box") around the known active site of the enzyme, typically centered on the location of a co-crystallized native ligand.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates binding affinity.

  • Analysis of Results: Analyze the top-scoring poses. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the binding.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 DFT Optimized Structure L2 Assign Charges & Atom Types L1->L2 Grid Define Binding Site (Grid Generation) L2->Grid R1 Download PDB Structure R2 Clean Structure (Remove Water, Add H) R1->R2 R2->Grid Dock Perform Docking Simulation Grid->Dock Analysis Analyze Poses & Interactions Dock->Analysis Result Predicted Binding Affinity & Interaction Map Analysis->Result

Caption: Standard workflow for a molecular docking simulation.

ADMET Profiling: Predicting Pharmacokinetics and Safety

Rationale: A potent molecule is useless if it cannot reach its target in the body or is toxic.[16] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to forecast a compound's pharmacokinetic and toxicological properties early in the discovery process.[17][18][19]

  • Input Structure: Provide the chemical structure of this compound, typically as a SMILES string (COC1=CC(CNC)=CC(=C1OC)OC), to an ADMET prediction platform (e.g., SwissADME, pkCSM, ADMETlab).[16]

  • Select Properties: Choose a comprehensive profile of properties to predict, including:

    • Physicochemical Properties: logP, TPSA, solubility.

    • Pharmacokinetics: Blood-Brain Barrier (BBB) permeability, P-glycoprotein substrate potential, Cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which assess if a compound has properties that would make it a likely orally active drug.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Run Prediction & Consolidate Data: Execute the prediction algorithms. Consolidate the output data into a summary table for analysis.

  • Interpret Results: Evaluate the predicted ADMET profile to identify potential liabilities. For example, predicted hERG inhibition is a major red flag for cardiotoxicity, while poor BBB permeability would be a problem if the target is in the central nervous system.

ADMET_Workflow Input 1. Input Structure (SMILES String) Platform 2. Select ADMET Prediction Platform (e.g., SwissADME) Input->Platform Properties 3. Define Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Platform->Properties Run 4. Execute Prediction Properties->Run Output 5. Analyze Results Run->Output Table ADMET Profile Summary Table Output->Table

Caption: Workflow for in silico ADMET property prediction.

Conclusion and Future Directions

This guide has outlined a comprehensive computational framework for the characterization of this compound. By systematically applying DFT, molecular docking, and ADMET prediction, researchers can generate a robust, data-driven hypothesis about the molecule's electronic nature, potential biological activity, and viability as a drug candidate. The theoretical properties derived from these studies—from electronic reactivity maps to predicted binding affinities and pharmacokinetic profiles—provide an invaluable foundation for guiding subsequent experimental validation.

Future computational work could involve molecular dynamics (MD) simulations to study the stability of the predicted ligand-protein complex over time or the development of QSAR models based on a larger series of substituted benzylamine analogues to refine predictions of biological activity. Ultimately, this synergy between in silico prediction and experimental work accelerates the drug discovery pipeline, saving time and resources by focusing on the most promising molecular candidates.

References

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  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). ResearchGate. Retrieved from [Link]

  • Special Issue: Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved from [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Retrieved from [Link]

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  • How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. Retrieved from [Link]

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Potential research applications of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Applications of N-Methyl-3,4,5-trimethoxybenzylamine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Benzylamine Derivative

In the landscape of chemical and pharmaceutical research, the exploration of novel molecular entities is the cornerstone of innovation. This guide focuses on this compound, a compound that, while not extensively studied, stands at the intersection of several exciting research domains. Its structural similarity to both versatile chemical intermediates and potent psychoactive compounds suggests a rich and varied potential for scientific investigation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective research applications of this compound. By synthesizing information from related compounds and established methodologies, we will explore its potential in pharmacology, medicinal chemistry, and materials science. Our approach is grounded in scientific integrity, offering not just a list of possibilities, but a logical framework for their exploration, complete with detailed experimental protocols.

Part 1: The Pharmacological Frontier: A New Psychedelic Candidate?

The most intriguing potential application of this compound lies in its structural resemblance to mescaline, a classic psychedelic phenethylamine. The addition of an N-methyl group to the 3,4,5-trimethoxybenzylamine scaffold could unlock psychoactive properties, making it a compelling target for neuropsychopharmacological research.

Hypothesis: A Novel 5-HT2A Receptor Agonist

The primary mechanism of action for classic psychedelics is agonist activity at the serotonin 2A (5-HT2A) receptor.[1] The N-methylation of tryptamines and phenethylamines has been shown to significantly impact their interaction with this receptor.[2] Furthermore, N-benzyl substitution of phenethylamines can dramatically increase their affinity and potency at 5-HT2A receptors.[3][4] Based on these precedents, it is highly probable that this compound will exhibit significant affinity and agonist activity at the 5-HT2A receptor.

The proposed signaling pathway, initiated by the binding of this compound to the 5-HT2A receptor, is depicted below. This interaction is hypothesized to trigger a cascade of intracellular events, leading to the characteristic psychedelic effects observed with similar compounds.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand N-Methyl-3,4,5- trimethoxybenzylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C Activation DAG->PKC Activates Downstream Downstream Signaling & Neuronal Excitability Ca_Release->Downstream PKC->Downstream

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

Therapeutic Potential in Psychiatry

Should this compound prove to be a 5-HT2A agonist, it could have significant therapeutic potential. Psychedelic-assisted therapy is a rapidly growing field of research for treating a range of psychiatric disorders, including depression, PTSD, and anxiety. The unique pharmacological profile of a novel compound could offer advantages in terms of duration of action, side-effect profile, or therapeutic efficacy.

Experimental Protocols: From Benchtop to Behavior
Protocol 1: In Vitro Receptor Binding and Functional Assays

This protocol outlines the initial screening process to determine the compound's interaction with key serotonin receptors.

Objective: To determine the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound at human 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Methodology:

  • Cell Culture: Use HEK-293 cells stably transfected with the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

  • Radioligand Binding Assays:

    • Prepare cell membranes from the transfected cells.

    • Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Functional Assays (Calcium Flux for 5-HT2A/2C):

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound.

    • Measure the change in fluorescence using a plate reader to determine intracellular calcium release.

    • Calculate EC50 and Emax values from the dose-response curve.

Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
Serotonin (Reference)DataDataDataDataData
This compoundExperimentalExperimentalExperimentalExperimentalExperimental
Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[1]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

Methodology:

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Behavioral Observation:

    • Place each mouse in an individual observation chamber.

    • Record the number of head twitches over a 30-minute period, starting immediately after injection.

  • Antagonist Challenge (for specificity):

    • In a separate cohort, pre-treat mice with a selective 5-HT2A antagonist (e.g., M100907) before administering this compound.

    • Observe and quantify the HTR as described above. A significant reduction in HTR following antagonist pre-treatment would confirm the involvement of the 5-HT2A receptor.

Part 2: A Scaffold for Innovation in Medicinal Chemistry

Beyond its potential as a standalone therapeutic, this compound can serve as a valuable building block in drug discovery programs.[5] Its parent compound, 3,4,5-trimethoxybenzylamine, is already recognized as a versatile chemical intermediate.[6][7]

Structure-Activity Relationship (SAR) Studies

By systematically modifying the structure of this compound, researchers can probe the requirements for optimal pharmacological activity. This process, known as developing a Structure-Activity Relationship (SAR), is fundamental to modern drug design.[5] Potential modifications include:

  • Altering the N-alkyl substituent: Replacing the methyl group with ethyl, propyl, or other groups to modulate potency and selectivity.

  • Modifying the methoxy groups: Shifting their position on the benzene ring or replacing them with other electron-donating groups.

  • Introducing substituents on the benzene ring: Adding halogens or other functional groups to alter pharmacokinetic and pharmacodynamic properties.

G Start N-Methyl-3,4,5- trimethoxybenzylamine (Lead Compound) Synthesis Synthesize Analogs (e.g., vary R1, R2, R3) Start->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Analysis Analyze Data (Identify Trends) Screening->Analysis Analysis->Synthesis Iterate Optimization Optimized Candidate (Improved Potency/Selectivity) Analysis->Optimization Achieve Goal

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Synthesis of N-Alkyl Analogs

Objective: To synthesize a small library of N-alkyl analogs of 3,4,5-trimethoxybenzylamine for SAR studies.

Methodology (Reductive Amination):

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (a related starting material) in a suitable solvent such as methanol.[8]

  • Amine Addition: Add an equimolar amount of the desired primary amine (e.g., methylamine, ethylamine, propylamine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride.

  • Quenching and Extraction: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product using column chromatography to obtain the desired N-alkyl-3,4,5-trimethoxybenzylamine.

Part 3: Advanced Materials Science Applications

The parent compound, 3,4,5-trimethoxybenzylamine, has been utilized in the development of surfaces that resist protein adsorption, a critical feature for biocompatible materials used in medical devices.[6][7] The introduction of an N-methyl group in this compound could subtly alter its physicochemical properties, potentially leading to improved performance in surface modification applications.

Hypothesis: Enhanced Biocompatibility through N-Methylation

The N-methyl group can affect the hydrophobicity, hydrogen bonding capacity, and steric profile of the molecule. When grafted onto a surface, these changes could lead to a more effective barrier against non-specific protein binding, thereby enhancing the biocompatibility and longevity of materials used for implants or biosensors.

Experimental Protocol: Surface Functionalization and Characterization

Objective: To functionalize a silicon wafer with this compound and assess its resistance to protein adsorption.

Methodology:

  • Surface Preparation: Clean a silicon wafer and activate its surface to generate hydroxyl groups (e.g., using a piranha solution).

  • Silanization: Treat the activated surface with an aminosilane (e.g., (3-aminopropyl)triethoxysilane) to introduce primary amine groups.

  • Coupling Reaction: Couple this compound to the aminated surface using a suitable crosslinker (e.g., glutaraldehyde).

  • Surface Characterization:

    • Contact Angle Goniometry: Measure the water contact angle to assess the hydrophobicity of the modified surface.

    • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface to verify successful functionalization.

  • Protein Adsorption Assay:

    • Incubate the functionalized wafer in a solution of a model protein (e.g., bovine serum albumin, BSA) labeled with a fluorescent tag.

    • Rinse the wafer to remove unbound protein.

    • Measure the fluorescence intensity on the surface to quantify the amount of adsorbed protein. Compare the results to an unmodified control surface.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on a solid foundation of knowledge from structurally related compounds, we have outlined a multi-faceted research program. From its potential as a novel psychedelic with therapeutic applications to its use as a versatile scaffold in medicinal chemistry and a functional component in advanced materials, this compound warrants further investigation. The experimental protocols provided in this guide offer a clear path forward for researchers to unlock the full potential of this intriguing molecule.

References

  • Innovating with 3,4,5-Trimethoxybenzylamine: Applications in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Simmler, L. D., et al. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 543-552.
  • 3,4,5-Trimethoxybenzylamine 98 18638-99-8. (n.d.). Sigma-Aldrich.
  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.
  • 3,4,5-Trimethoxyamphetamine. (n.d.). Grokipedia.
  • Possibly psychedelic N-benzyl-5-methoxytryptamines. (2019). ResearchGate.
  • Schmid, C. L., et al. (2008). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 28(49), 13137-13146.
  • Chemical Intermediates Research: Leveraging 3,4,5-Trimethoxybenzylamine for Breakthroughs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia.
  • 3,4,5-Trimethoxyamphetamine. (n.d.). Wikipedia.

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Chemical Space, Biological Activity, and Therapeutic Horizons

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-3,4,5-trimethoxybenzylamine, its structural analogs, and related phenethylamine compounds. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of this chemical class for potential therapeutic applications. The content herein is curated to bridge fundamental chemical principles with actionable insights for drug discovery and development.

Introduction: The 3,4,5-Trimethoxyphenethylamine Scaffold - A Privileged Motif in Neuropharmacology

The substituted phenethylamine framework is a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic molecules with diverse biological activities.[1][2] Within this broad class, the 3,4,5-trimethoxy substitution pattern, characteristic of the psychedelic protoalkaloid mescaline (3,4,5-trimethoxyphenethylamine), has garnered significant scientific interest.[3] this compound and its analogs represent a chemical space with nuanced structure-activity relationships (SAR) that continue to be explored for their potential to modulate key central nervous system targets.[4]

The strategic placement of methoxy groups on the phenyl ring significantly influences the lipophilicity and electronic properties of these molecules, thereby affecting their interaction with biological targets. The N-methylation of the benzylamine moiety further refines the pharmacological profile, altering receptor binding affinity and metabolic stability. This guide will delve into the synthesis, pharmacology, and therapeutic potential of this intriguing class of compounds.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound and its analogs typically commences with the commercially available precursor, 3,4,5-trimethoxybenzaldehyde.[5] A common and efficient synthetic route involves the reductive amination of this aldehyde with methylamine.[6][7]

Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzaldehyde

While commercially available, 3,4,5-trimethoxybenzaldehyde can be synthesized in the laboratory from vanillin or via the Rosenmund reduction of eudesmic acid's acyl chloride.[5] Industrial-scale production often starts from p-cresol, involving aromatic bromination, nucleophilic substitution with sodium methoxide, and subsequent oxidation of the methyl group to an aldehyde.[5]

Core Synthesis: Reductive Amination

The reductive amination process is a cornerstone of amine synthesis.[7] In the context of this compound, the reaction proceeds via the formation of an intermediate imine or iminium ion from the condensation of 3,4,5-trimethoxybenzaldehyde and methylamine. This intermediate is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1 equivalent).

  • Solvent Addition: Dissolve the aldehyde in a suitable solvent, such as methanol.

  • Amine Addition: Add a solution of methylamine (e.g., 40% in water, 1.1-1.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be accelerated by the addition of a few drops of acetic acid.[6]

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G A 3,4,5-Trimethoxybenzaldehyde C Imine Intermediate A->C + B Methylamine B->C E This compound C->E + D Sodium Borohydride (Reducing Agent) D->E

Caption: Reductive Amination Workflow.

Structure-Activity Relationships and Pharmacological Profile

The biological activity of this compound and its analogs is predominantly attributed to their interaction with serotonin receptors, particularly the 5-HT₂ family.[8] The affinity and efficacy at these receptors are highly sensitive to structural modifications.

The Serotonin 5-HT₂A Receptor: A Primary Target

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and cognitive processes.[9] It is the primary target for classic psychedelic compounds.[10] The interaction of ligands with this receptor can initiate a cascade of intracellular signaling events.

The hallucinogenic potential of phenethylamine derivatives is strongly correlated with their efficacy as agonists at the 5-HT₂A receptor, which primarily signals through the Gq/11 pathway.[10][11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[12] Recent studies have also highlighted the role of β-arrestin-2 signaling in the overall pharmacological effects of 5-HT₂A agonists.[13]

G node1 Ligand (e.g., this compound analog) node2 5-HT₂A Receptor node1->node2 node3 Gq/11 Pathway PLC Activation node2->node3 node4 β-arrestin Pathway Receptor Internalization & Desensitization node2->node4 node5 IP₃ & DAG Production node3:f0->node5 node6 Downstream Cellular Effects (e.g., Neuronal Excitability) node5->node6

Caption: 5-HT₂A Receptor Signaling Pathways.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies provide valuable insights into the structural determinants of biological activity.[14] For mescaline analogs, modifications at the 4-position of the phenyl ring and the alpha-carbon of the ethylamine side chain have been shown to significantly impact potency.[15]

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)Reference
Mescaline150 - 12,000>10,000[16]
2C-B150310[15]
2C-I240470[15]
DOB0.491.5[15]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Therapeutic Potential and Future Directions

While historically associated with psychoactive effects, the phenethylamine scaffold is being increasingly investigated for its therapeutic potential in a range of neurological and psychiatric disorders.[1]

Modulation of Dopaminergic Pathways

Certain phenethylamine derivatives have been shown to inhibit dopamine reuptake by targeting the dopamine transporter (DAT).[17][18] This mechanism of action is relevant to the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. The structure-activity relationships for DAT inhibition are distinct from those for 5-HT₂A agonism, offering an avenue for the development of selective compounds.[19]

Neuroplasticity and Antidepressant Effects

Emerging research suggests that some 5-HT₂A agonists can promote neuroplasticity, which may underlie their potential antidepressant effects.[20] The ability to design biased agonists that preferentially activate specific signaling pathways (e.g., G-protein-mediated vs. β-arrestin) could lead to the development of novel therapeutics with improved efficacy and reduced side effects.[12]

Analytical Characterization

The unambiguous identification and characterization of this compound and its analogs are crucial for both research and forensic applications. A combination of analytical techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint for structural elucidation.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. ¹H and ¹³C NMR are routinely used for structural confirmation.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound and its analogs.[2] These compounds are often classified as "research chemicals" and may have limited toxicological data available.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

  • Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Consult the MSDS/SDS for specific information on hazards, handling, storage, and disposal.[2]

  • Controlled Access: Store these compounds in a secure location with restricted access.

Conclusion

This compound and its structural analogs represent a rich and complex area of medicinal chemistry. Their intricate structure-activity relationships and diverse pharmacological profiles continue to inspire new avenues of research. A thorough understanding of their synthesis, pharmacology, and analytical characterization is paramount for any scientist working in this field. As our knowledge of the central nervous system deepens, the therapeutic potential of this versatile chemical scaffold is likely to expand, offering new hope for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link][15][16]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. [Link][21]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link][11]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link][16]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link][10]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link][13]

  • Substituted phenethylamine. Wikipedia. [Link][4]

  • 5-HT2A Receptor and 3D-QSAR. ResearchGate. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link][1]

  • Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Quora. [Link][2]

  • Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. International Journal of Molecular Sciences. [Link][14]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. mushroomreferences.com. [Link]

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link][8]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience. [Link][12]

  • Machine learning vs. field 3D-QSAR models for serotonin 2A receptor psychoactive substances identification. RSC Advances. [Link][9]

  • Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center. [Link][23]

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. [Link][20]

  • Research Chemicals: Dangers and Abuse. CWC Recovery Center. [Link][24]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. [Link][22]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link][17]

  • Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]

  • Binding affinities of the selected compounds towards serotonin receptors. ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link][18]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Kyung Hee University. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link][19]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences. [Link]

  • Research Chemicals: Dangers of Designer Drugs & Treatment. Healthy Life Recovery. [Link]

  • Mescaline. Wikipedia. [Link][3]

  • Dangerous Research Chemicals Not Approved by FDA. Lifestream Health Center. [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • Reductive Amination. YouTube. [Link][6]

  • New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry. [Link]

  • Mescaline (3,4,5-Trimethoxyphenethylamine). designer-drug.com. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link][5]

  • A New Way to Amines. GalChimia. [Link][7]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

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Methodological & Application

Application Note: Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

N-Methyl-3,4,5-trimethoxybenzylamine is a substituted benzylamine that serves as a valuable building block in the synthesis of various biologically active compounds and fine chemicals. The trimethoxy substitution pattern is a key feature in several pharmaceutical agents. The most efficient and widely used method for preparing such secondary amines is reductive amination.[1][2]

This process, also known as reductive alkylation, facilitates the formation of a carbon-nitrogen bond by converting a carbonyl group into an amine through an intermediate imine.[1][3] It is a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and the ability to perform the reaction in a single pot, which enhances atom economy and reduces waste.[1][4]

This application note details the synthesis of this compound from 3,4,5-trimethoxybenzaldehyde and methylamine. We will explore the underlying reaction mechanism, compare common hydride-based reducing agents, and provide two detailed, field-proven laboratory protocols.

The Reaction Mechanism: A Stepwise Transformation

The reductive amination process is a sequential reaction that occurs in a single reaction vessel. It begins with the formation of an imine (or its protonated form, an iminium ion), which is subsequently reduced to the target amine.[1][5]

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[1][6]

  • Dehydration to Imine (Schiff Base): The hemiaminal is typically unstable and undergoes dehydration by eliminating a molecule of water to form a C=N double bond, yielding an imine (specifically, a Schiff base).[1] This step is reversible and often accelerated by the presence of a mild acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[7][8]

  • Hydride Reduction: A reducing agent, introduced into the mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. This reduction of the C=N bond forms the final secondary amine product.[5][9] The selectivity of the reducing agent is crucial to ensure it preferentially reduces the imine over the starting aldehyde.

Caption: The reaction pathway from aldehyde to secondary amine.

Selecting the Optimal Reducing Agent

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound to prevent the formation of alcohol byproducts.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations. STAB is a milder and more selective reducing agent than sodium borohydride.[10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly effective at reducing the protonated imine (iminium ion) while leaving the aldehyde largely untouched.[8] This allows all reagents to be mixed at the start of the reaction in a true one-pot fashion.[8] It is, however, sensitive to water and incompatible with protic solvents like methanol.[11]

  • Sodium Borohydride (NaBH₄): A powerful, inexpensive, and readily available reducing agent.[11] However, it is capable of rapidly reducing both the starting aldehyde and the intermediate imine.[11] To achieve selectivity, the reaction must be performed in a two-step, one-pot sequence: the aldehyde and amine are first stirred together to allow for complete imine formation before the NaBH₄ is added, usually at a reduced temperature.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is selective for imines in mildly acidic conditions.[3] However, its high toxicity due to the cyanide component and the potential for cyanide in the waste stream make STAB a more desirable alternative in many research and development settings.

  • Catalytic Hydrogenation (H₂/Catalyst): This method represents a greener alternative, using molecular hydrogen as the reductant in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1][12] It is highly efficient and produces only water as a byproduct.[4] However, it often requires specialized high-pressure equipment and can sometimes lack chemoselectivity, potentially reducing other functional groups within the molecule.[13]

For this application note, we will focus on protocols using STAB and NaBH₄, as they are the most accessible and commonly employed methods in a standard laboratory setting.

Experimental Protocols

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methylamine is a corrosive and flammable gas (often supplied as a solution). Hydride reagents react with water to produce flammable hydrogen gas; handle with care and quench reactions slowly.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

This one-pot method is preferred due to its operational simplicity and high selectivity, which generally leads to cleaner reactions and higher yields.

Materials & Reagents Summary

ReagentM.W.Amount (mmol)EquivalentsRole
3,4,5-Trimethoxybenzaldehyde196.1910.01.0Electrophile
Methylamine (40% in H₂O or 2.0M in THF)31.0612.01.2Nucleophile
Sodium Triacetoxyborohydride (STAB)211.9415.01.5Reducing Agent
1,2-Dichloroethane (DCE)98.96~100 mL-Solvent
Acetic Acid (optional)60.05~0.1 mLcat.Catalyst
Saturated aq. NaHCO₃-~50 mL-Quenching Agent
Brine-~30 mL-Wash
Anhydrous Na₂SO₄ or MgSO₄-As needed-Drying Agent

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Add the methylamine solution (e.g., 6.0 mL of 2.0 M solution in THF, 12.0 mmol) to the stirring solution. If using an amine salt like methylamine hydrochloride, add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • (Optional) Add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture for 20-30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

  • Once complete, slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM, 2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain this compound as a pure product.

Protocol 2: Synthesis using Sodium Borohydride (Two-Step, One-Pot)

This classic method requires pre-formation of the imine before the reductant is added to avoid reducing the starting aldehyde.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol) in methanol (100 mL).

  • Add the methylamine solution (12.0 mmol) and stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine. Monitor by TLC for the disappearance of the aldehyde.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly and carefully add sodium borohydride (0.57 g, 15.0 mmol) in small portions to the stirring solution. Caution: Vigorous hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Quench the reaction by the slow addition of deionized water (50 mL).

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product via flash column chromatography as described in Protocol 1.

Workflow Visualization

The general workflow for the preferred STAB-mediated synthesis is outlined below.

Experimental_Workflow Experimental Workflow (STAB Protocol) cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Aldehyde in DCE B 2. Add Methylamine (Stir 20 min) A->B C 3. Add STAB Portion-wise B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Sources

Application Notes and Protocols for the Synthesis of Isoquinolines from N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its derivatives have demonstrated efficacy as antitumor, antimicrobial, antihypertensive, and anesthetic agents, making the development of efficient and versatile synthetic routes to novel isoquinoline analogs a cornerstone of modern drug discovery.[3] This guide provides a detailed exploration of established synthetic strategies, namely the Bischler-Napieralski and Pictet-Spengler reactions, adapted for the synthesis of substituted isoquinolines using N-Methyl-3,4,5-trimethoxybenzylamine as a key starting material. The trimethoxy substitution pattern is of particular interest as it is found in several biologically active natural products.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of isoquinolines from a benzylamine derivative like this compound necessitates a two-stage conceptual approach. First, the benzylamine must be elaborated into a suitable β-phenylethylamine precursor. Subsequently, this intermediate undergoes intramolecular cyclization to form the characteristic isoquinoline ring system. The choice of cyclization strategy dictates the nature of the initial precursor.

Herein, we will detail two classical and robust methodologies:

  • The Bischler-Napieralski Reaction: This powerful method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the fully aromatic isoquinoline.[4][5]

  • The Pictet-Spengler Reaction: This reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[6][7]

The following sections will provide in-depth theoretical discussions, detailed experimental protocols, and practical insights for each of these synthetic pathways.

Methodology 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, prized for its reliability and broad substrate scope.[5] The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich trimethoxy-substituted benzene ring of the precursor facilitates the cyclization.[8]

Reaction Principle and Mechanism

The reaction is initiated by the activation of the amide carbonyl group of an N-acyl-β-phenylethylamine by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] This activation is believed to form a nitrilium ion intermediate. This highly electrophilic species then undergoes intramolecular attack by the ortho position of the aromatic ring to form a spirocyclic intermediate. Subsequent rearomatization and loss of a proton yield the 3,4-dihydroisoquinoline product.

Bischler_Napieralski_Mechanism

Experimental Protocol: Synthesis of N-Methyl-6,7,8-trimethoxyisoquinolinium Salt

This protocol is adapted from established Bischler-Napieralski procedures and tailored for the specified starting material.[9]

Part A: Synthesis of N-Formyl-N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine (Precursor)

  • Homologation of the Benzylamine: The starting this compound must first be converted to the corresponding β-phenylethylamine. This can be achieved through a variety of standard organic transformations, such as conversion to the benzyl halide followed by cyanide displacement and reduction, or via an Arndt-Eistert homologation of the corresponding benzoic acid. For the purpose of this protocol, we will assume the availability of N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine.

  • Amide Formation:

    • To a solution of N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine. The product can be purified by column chromatography if necessary.

Part B: Bischler-Napieralski Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the N-acetyl-N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene.

  • Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and basify with a concentrated sodium hydroxide solution to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-6,7,8-trimethoxy-3,4-dihydroisoquinoline.

Part C: Aromatization to the Isoquinolinium Salt

  • Oxidation: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent such as toluene or xylene. Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The dehydrogenation can be monitored by TLC or GC-MS.

  • Isolation: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the N-methyl-1-methyl-6,7,8-trimethoxyisoquinolinium salt.

Parameter Condition Rationale
Dehydrating Agent POCl₃, P₂O₅Efficiently activates the amide for cyclization.[4]
Solvent Toluene, XyleneHigh-boiling, inert solvents suitable for reflux conditions.
Temperature Reflux (110-140 °C)Provides the necessary activation energy for cyclization.
Reaction Time 4-24 hoursDependent on substrate reactivity; monitored by TLC.
Oxidizing Agent 10% Pd/CEffective for the dehydrogenation of dihydroisoquinolines.[2]

Methodology 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly efficient method for the synthesis of tetrahydroisoquinolines, often proceeding under milder conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic systems.[7][10]

Reaction Principle and Mechanism

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or an iminium ion under acidic conditions).[11] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular cyclization. Subsequent loss of a proton restores aromaticity and yields the tetrahydroisoquinoline product. The presence of the three methoxy groups on the aromatic ring of the precursor significantly activates it towards this electrophilic substitution.[10]

Pictet_Spengler_Workflow

Experimental Protocol: Synthesis of N-Methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol outlines the synthesis of a tetrahydroisoquinoline derivative from the corresponding β-phenylethylamine.[11]

Part A: Synthesis of N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine (Precursor)

As in the Bischler-Napieralski protocol, the starting benzylamine must first be converted to the corresponding β-phenylethylamine.

Part B: Pictet-Spengler Cyclization

  • Reaction Setup: To a solution of N-methyl-2-(3,4,5-trimethoxyphenyl)ethylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an aqueous solution of formaldehyde (37%, 1.5 eq).

  • Acid Catalysis: Add a catalytic amount of a protic acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 9.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline.

Parameter Condition Rationale
Carbonyl Source Formaldehyde, other aldehydesDetermines the substituent at the C-1 position of the product.
Acid Catalyst HCl, TFA, Lewis AcidsFacilitates the formation of the electrophilic iminium ion.[10]
Solvent Methanol, Acetonitrile, WaterProtic or aprotic solvents can be used depending on the substrate.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for activated systems.
Reaction Time 12-24 hoursTypically longer reaction times at lower temperatures.

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood. Wear acid-resistant gloves, a lab coat, and a face shield.

  • Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood and wear appropriate PPE.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care in a fume hood.

  • Solvents: Dichloromethane, toluene, and other organic solvents are flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.

Conclusion

The Bischler-Napieralski and Pictet-Spengler reactions represent powerful and versatile tools for the synthesis of isoquinoline and tetrahydroisoquinoline scaffolds from this compound. The choice between these two methods will depend on the desired final product (dihydroisoquinoline/isoquinoline vs. tetrahydroisoquinoline) and the desired substitution pattern. The electron-rich nature of the trimethoxy-substituted aromatic ring facilitates both cyclization reactions, often allowing for milder reaction conditions and good yields. By carefully selecting the appropriate reaction conditions and precursors, researchers can efficiently access a wide range of novel isoquinoline derivatives for further investigation in drug discovery and development programs.

References

  • The Pictet-Spengler Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Publications. (2020). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-. Retrieved from [Link]

  • MDPI. (2018). Unexpected Syntheses of seco-Cyclopropyltetrahydroquinolines From a Radical 5-Exo-Trig Cyclization Reaction: Analogs of CC-1065 and the Duocarmycins. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PubMed. (1999). Synthesis of Bridgehead Nitrogen Heterocycles via Cyclization of alpha-Ammonio 5-Hexenyl Radicals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • PubMed. (2000). 5-exo Radical cyclization onto 3-alkoxyketimino-1, 6-anhydromannopyranoses. Efficient preparation of synthetic intermediates for (-)-tetrodotoxin. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]

Sources

Application Note: The Pictet-Spengler Reaction for the Synthesis of N-Methyl-Trimethoxy-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of the Pictet-Spengler reaction, focusing on its application for the synthesis of N-methylated tetrahydroisoquinolines bearing a trimethoxylated aromatic ring. This structural motif is a cornerstone in numerous natural alkaloids and pharmacologically active molecules. We will explore the underlying reaction mechanism, provide a validated experimental protocol, discuss key strategic considerations for synthesis, and offer troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Introduction and Strategic Significance

The Pictet-Spengler reaction, first reported in 1911, is a robust and efficient method for constructing the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2] The reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular ring-closing cyclization.[3] Its significance is underscored by its prevalence in biosynthetic pathways and its extensive application in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][4][5]

A crucial aspect of the Pictet-Spengler reaction is the electronic nature of the aromatic ring of the β-arylethylamine. The presence of strong electron-donating groups (EDGs), such as methoxy (-OCH₃) substituents, significantly enhances the nucleophilicity of the arene.[3][6] This activation facilitates the key intramolecular electrophilic aromatic substitution (SEAr) step, allowing the reaction to proceed under considerably milder conditions (e.g., using trifluoroacetic acid at room temperature) than those required for unactivated systems, which often demand reflux in strong mineral acids.[1][3]

This application note specifically addresses the synthesis of tetrahydroisoquinolines containing the N-methyl and 3,4,5-trimethoxy substitution pattern, a common feature in many psychoactive and medicinal alkaloids. While the compound N-Methyl-3,4,5-trimethoxybenzylamine is a benzylamine and not a direct substrate for this reaction, it exemplifies the key structural motifs of interest. The protocols and principles described herein will focus on the reaction of an appropriate N-methylated β-arylethylamine, such as N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine , with an aldehyde to directly generate the target heterocyclic core.

Reaction Mechanism: The Role of Substituents

The Pictet-Spengler reaction proceeds through a well-established, multi-step mechanism under acidic conditions. Understanding the role of each substituent is critical for experimental design and optimization.

  • Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine of the β-arylethylamine substrate with a carbonyl compound (typically an aldehyde) to form a Schiff base. Under acidic catalysis, this Schiff base is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Cyclization (SEAr): This is the rate-determining and key bond-forming step. The electron-rich trimethoxy-substituted phenyl ring acts as an internal nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[3][7] The powerful activating effect of the three methoxy groups is paramount here, lowering the activation energy for this step.

  • Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final, stable tetrahydroisoquinoline product.[3]

Key Substituent Effects:

  • 3,4,5-Trimethoxy Groups: These groups provide potent stereoelectronic activation. They increase the electron density of the aromatic ring, particularly at the C-6 position (ortho to the ethylamine chain), thereby accelerating the SEAr cyclization.

  • N-Methyl Group: The presence of the N-methyl group on the starting amine ensures that the final product is a tertiary amine. This is synthetically efficient as it avoids a separate N-alkylation step post-cyclization and prevents potential side reactions like N-acylation in certain reaction variants.

Below is a diagram illustrating the reaction mechanism.

pictet_spengler_mechanism cluster_reactants Reactants Amine N-Methyl-β-(3,4,5-trimethoxyphenyl)ethylamine H_plus + H⁺ - H₂O Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular SEAr (Rate-Determining Step) minus_H_plus - H⁺ Product N-Methyl-6,7,8-trimethoxy- 1-R-tetrahydroisoquinoline H_plus->Iminium Condensation minus_H_plus->Product Rearomatization experimental_workflow setup 1. Reaction Setup - Flame-dry flask - Add amine (1.0 eq) & anhydrous DCM - Cool to 0°C under N₂ addition 2. Reagent Addition - Add benzaldehyde (1.1 eq) - Stir for 5 min setup->addition catalyst 3. Catalysis - Add TFA (1.2 eq) dropwise at 0°C - Warm to RT addition->catalyst monitor 4. Reaction Monitoring - Stir at RT for 12-24h - Monitor by TLC (e.g., 5% MeOH in DCM) catalyst->monitor workup 5. Aqueous Workup - Quench with sat. NaHCO₃ - Separate layers, extract aqueous phase with DCM monitor->workup purify 6. Purification - Combine organic layers, dry (MgSO₄) - Concentrate in vacuo - Purify via silica gel chromatography workup->purify characterize 7. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and HRMS purify->characterize

Sources

Application Notes and Protocols for the Bischler-Napieralski Reaction: Synthesis of Tetrahydroisoquinolines from N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Bischler-Napieralski Reaction

First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution method for synthesizing 3,4-dihydroisoquinolines.[1][2][3] The reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using strong dehydrating agents under acidic conditions.[2][4][5][6] The resulting dihydroisoquinolines are pivotal intermediates, which are often readily reduced to form 1,2,3,4-tetrahydroisoquinolines (THIQs) or oxidized to fully aromatic isoquinolines.[1][2]

The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[7][8] THIQ derivatives have demonstrated a wide range of biological activities and are integral to the development of therapeutics for cancer, central nervous system disorders, and cardiovascular diseases.[8][9][10][11]

This guide focuses on the application of N-methyl-3,4,5-trimethoxybenzylamine as a precursor in the Bischler-Napieralski reaction. The strategic placement of three electron-donating methoxy groups on the phenyl ring significantly activates it towards electrophilic attack, making it an ideal substrate for this transformation and facilitating high-yield cyclization under relatively mild conditions.[1][4]

Reaction Mechanism: The Electrophilic Cyclization Cascade

The mechanism of the Bischler-Napieralski reaction has been studied extensively, and two primary pathways are generally considered, both converging on the critical intramolecular cyclization step.[2][3][4] The most widely accepted mechanism, particularly when using reagents like phosphorus oxychloride (POCl₃), proceeds through a highly reactive nitrilium ion intermediate.

Causality of the Mechanism:

  • Amide Activation: The reaction initiates with the activation of the carbonyl oxygen of the N-acyl-β-arylethylamide by a Lewis acidic dehydrating agent (e.g., POCl₃). This activation converts the carbonyl oxygen into a good leaving group.

  • Formation of the Nitrilium Ion: Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion. The existence of this intermediate is supported by side reactions like the retro-Ritter reaction, which can form styrenes under certain conditions.[1][12][13]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the trimethoxy substituents, acts as a nucleophile, attacking the electrophilic nitrilium carbon. This is the key ring-closing step. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring; hence, electron-donating groups are crucial for high efficiency.[1][4]

  • Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the benzene ring and yielding a 3,4-dihydroisoquinolinium salt.

  • Reduction: Because the dihydroisoquinolinium salt is an iminium ion, it is readily reduced. In a typical follow-up step, a reducing agent like sodium borohydride (NaBH₄) is added to furnish the final, stable 1,2,3,4-tetrahydroisoquinoline product.[4]

Bischler-Napieralski Mechanism Figure 1: The Nitrilium Ion Pathway sub N-Acyl Precursor act Activated Amide sub->act + POCl3 nit Nitrilium Ion (Key Electrophile) act->nit - [OPOCl2]⁻ cyc Cyclized Intermediate (Non-aromatic) nit->cyc Intramolecular SEAr dhi Dihydroisoquinolinium Salt cyc->dhi - H⁺ (Rearomatization) thiq Tetrahydroisoquinoline (Final Product) dhi->thiq + NaBH4 (Reduction)

Caption: Figure 1: The Nitrilium Ion Pathway.

Experimental Workflow and Protocols

The synthesis of a substituted tetrahydroisoquinoline from this compound via the Bischler-Napieralski reaction is a three-stage process:

  • Acylation: Synthesis of the N-acyl amide precursor.

  • Cyclization: The core Bischler-Napieralski reaction to form the dihydroisoquinolinium intermediate.

  • Reduction: Conversion of the intermediate to the final tetrahydroisoquinoline product.

Experimental Workflow Figure 2: Overall Experimental Workflow start Start: N-Methyl-3,4,5- trimethoxybenzylamine acyl Step 1: Acylation (e.g., with Acetyl Chloride) start->acyl precursor Intermediate: N-Acyl Precursor (Isolate & Purify) acyl->precursor cyclize Step 2: Bischler-Napieralski Cyclization (POCl3, Reflux in DCM) precursor->cyclize iminium Intermediate: Dihydroisoquinolinium Salt (In Situ) cyclize->iminium reduce Step 3: Reduction (NaBH4 in MeOH) iminium->reduce workup Work-up & Purification (Extraction, Chromatography) reduce->workup product Final Product: Substituted Tetrahydroisoquinoline workup->product

Sources

Application Notes and Protocols: N-Methyl-3,4,5-trimethoxybenzylamine as a Versatile Building Block for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trimethoxybenzylamine Scaffold

N-Methyl-3,4,5-trimethoxybenzylamine is a pivotal precursor in the synthesis of a diverse array of isoquinoline alkaloids, a class of naturally occurring compounds renowned for their significant and varied pharmacological activities.[1][2][3] The strategic placement of the three methoxy groups on the aromatic ring electronically activates the molecule, facilitating key cyclization reactions that form the core of many complex alkaloid structures. This guide provides an in-depth exploration of the utility of this compound in alkaloid synthesis, with a focus on practical, field-proven protocols for the Bischler-Napieralski and Pictet-Spengler reactions. These methodologies are foundational for researchers and drug development professionals engaged in the synthesis of novel therapeutic agents.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Appearance Liquid
Boiling Point 121 °C at 0.05 mmHg
Density 1.155 g/mL at 25 °C
Refractive Index n20/D 1.548

Data sourced from commercial suppliers.

Core Synthetic Applications: Building the Isoquinoline Nucleus

The true synthetic power of this compound lies in its ability to readily participate in reactions that construct the isoquinoline core, a privileged scaffold in medicinal chemistry.

The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5][6] This reaction is particularly effective with electron-rich aromatic rings, making N-acylated derivatives of 3,4,5-trimethoxyphenethylamine (a close relative and synthetic target from the title compound's precursors) ideal substrates.[5][6]

Causality of Experimental Choices: The choice of a dehydrating agent is critical. Phosphorus oxychloride (POCl₃) is widely used due to its efficacy in converting the amide carbonyl into a more reactive species, facilitating the electrophilic attack on the electron-rich aromatic ring.[4][5] The reaction is typically conducted under reflux conditions to provide the necessary activation energy for the cyclization.

Experimental Workflow: Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow cluster_prep Step 1: N-Acylation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A N-Methyl-3,4,5- trimethoxybenzylamine C N-Acylated Intermediate A->C Base (e.g., Pyridine) B Acyl Chloride B->C D N-Acylated Intermediate F Dihydroisoquinoline D->F Reflux E Dehydrating Agent (e.g., POCl3) E->F G Reaction Mixture H Basification G->H I Extraction H->I J Purification I->J K Pure Dihydroisoquinoline J->K Pictet_Spengler_Workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A N-Methyl-3,4,5- trimethoxybenzylamine C Iminium Ion Intermediate A->C Acid Catalyst B Aldehyde/Ketone B->C D Iminium Ion Intermediate E Tetrahydroisoquinoline D->E Intramolecular Electrophilic Aromatic Substitution F Reaction Mixture G Neutralization F->G H Extraction G->H I Purification H->I J Pure Tetrahydroisoquinoline I->J

Sources

The Strategic Deployment of N-Methyl-3,4,5-trimethoxybenzylamine in Multi-Component Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the quest for molecular diversity and complexity, coupled with operational simplicity, has led to the ascendancy of multi-component reactions (MCRs). These elegant one-pot transformations allow for the construction of intricate molecular architectures from simple starting materials, embodying the principles of atom and step economy. Within this paradigm, the choice of amine component is pivotal, dictating the scaffold's core structure and its vectoral display of functional groups.

This document delineates the strategic application of N-Methyl-3,4,5-trimethoxybenzylamine, a secondary amine bearing the privileged 3,4,5-trimethoxyphenyl motif, in the context of isocyanide-based MCRs, with a primary focus on the Ugi four-component reaction (U-4CR). The 3,4,5-trimethoxyphenyl group is a well-recognized pharmacophore found in numerous biologically active compounds, prized for its ability to engage in favorable interactions with various biological targets. Its incorporation into MCR-derived scaffolds via this compound offers a direct route to novel peptidomimetics and drug-like molecules.

We will explore the mechanistic nuances of employing a secondary amine in the Ugi reaction, provide detailed, field-tested protocols for its synthesis and application, and present a framework for leveraging this versatile building block in diversity-oriented synthesis programs.

Core Principles and Mechanistic Insights: The Role of a Secondary Amine in the Ugi Reaction

The classical Ugi four-component reaction convenes an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide. The substitution of a primary amine with a secondary amine, such as this compound, fundamentally alters the reaction pathway and the resulting product scaffold.

The reaction is initiated by the condensation of the aldehyde and the secondary amine to form a tertiary iminium ion. This electrophilic intermediate is then intercepted by the nucleophilic isocyanide, forming a nitrilium ion. Subsequent attack by the carboxylate anion and an irreversible Mumm rearrangement leads to the final, stable N-acyl-N-alkyl-α-amino amide product. The use of a secondary amine precludes the formation of the traditional bis-amide product, instead yielding a tertiary amide backbone. This structural modification can have profound effects on the conformational preferences and biological activity of the resulting molecule.

It is crucial to distinguish this from the Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide. While mechanistically related, the Passerini reaction does not typically proceed efficiently with secondary amines; in the presence of an amine, the reaction is likely to follow the Ugi pathway.

Ugi_Reaction_Secondary_Amine cluster_reactants Starting Materials Aldehyde Aldehyde (R¹CHO) Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Secondary Amine - H₂O Secondary_Amine This compound (R²R³NH) Secondary_Amine->Iminium_Ion Carboxylic_Acid Carboxylic Acid (R⁴COOH) Adduct α-Adduct Isocyanide Isocyanide (R⁵NC) Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Nitrilium_Ion->Adduct + Carboxylate Product N-Acyl-N-Alkyl-α-Amino Amide Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Mechanistic pathway of the Ugi reaction with a secondary amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

Two robust and widely applicable methods for the synthesis of this compound are presented below.

Method A: Reductive Amination

This method involves the direct reaction of 3,4,5-trimethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine.

Reagent/SolventMolecular WeightQuantityMoles (mmol)
3,4,5-Trimethoxybenzaldehyde196.20 g/mol 5.00 g25.5
Methylamine (40% in H₂O)31.06 g/mol 5.9 mL~76.5
Sodium borohydride (NaBH₄)37.83 g/mol 1.45 g38.2
Methanol (MeOH)-50 mL-
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a 250 mL round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (5.00 g, 25.5 mmol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (40% in H₂O, 5.9 mL, ~76.5 mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

  • Re-cool the mixture to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (1.45 g, 38.2 mmol) in 10 mL of water.

  • Add the NaBH₄ solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.

Method B: Eschweiler-Clarke Reaction

This classic method involves the methylation of the primary amine, 3,4,5-trimethoxybenzylamine, using formaldehyde and formic acid.[1][2][3] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1]

Reagent/SolventMolecular WeightQuantityMoles (mmol)
3,4,5-Trimethoxybenzylamine197.23 g/mol 5.00 g25.3
Formaldehyde (37% in H₂O)30.03 g/mol 4.1 mL~50.6
Formic Acid (98%)46.03 g/mol 3.8 mL~101.2
2M NaOH-As needed-
Diethyl ether-150 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzylamine (5.00 g, 25.3 mmol), formaldehyde (4.1 mL, ~50.6 mmol), and formic acid (3.8 mL, ~101.2 mmol).

  • Heat the reaction mixture to 100 °C and maintain at reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with 2M NaOH solution until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification can be achieved via vacuum distillation as described in Method A.

Protocol 2: Ugi Four-Component Reaction (U-4CR) with this compound

This protocol provides a general procedure for the synthesis of a diverse library of N-acyl-N-methyl-α-amino amides. The reaction is typically performed in a protic solvent like methanol or 2,2,2-trifluoroethanol (TFE) to facilitate the formation of the iminium ion intermediate.[4]

Ugi_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Component Addition cluster_completion Reaction and Workup A 1. Dissolve aldehyde and This compound in Methanol B 2. Stir for 30-60 min (Iminium Ion Formation) A->B C 3. Add Carboxylic Acid B->C D 4. Add Isocyanide C->D E 5. Stir at room temperature for 24-48 hours D->E F 6. Monitor by TLC E->F G 7. Workup and Purification F->G Product Final Product: N-Acyl-N-Methyl-α-Amino Amide G->Product

Caption: General workflow for the Ugi-4CR protocol.

ComponentExampleMoles (mmol)Equivalents
AldehydeIsobutyraldehyde1.01.0
Amine This compound 1.0 1.0
Carboxylic AcidBenzoic Acid1.01.0
Isocyanidetert-Butyl isocyanide1.01.0
SolventMethanol (MeOH)--

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and this compound (1.0 mmol, 1.0 eq.) in methanol (5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to promote the formation of the iminium ion.

  • To this solution, add the carboxylic acid (1.0 mmol, 1.0 eq.) and stir until dissolved.

  • Finally, add the isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture. The addition of the isocyanide is often exothermic.

  • Seal the flask and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-acyl-N-methyl-α-amino amide.

Applications in Diversity-Oriented Synthesis (DOS)

The Ugi reaction is a cornerstone of diversity-oriented synthesis due to its ability to rapidly generate complex molecules with multiple points of diversity from a small set of starting materials. The use of this compound introduces a fixed, biologically relevant scaffold while allowing for variation at the other three input positions.

By systematically varying the aldehyde, carboxylic acid, and isocyanide components, vast libraries of novel compounds can be synthesized. This approach is particularly powerful for generating focused libraries around a core scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a highly valuable building block for the synthesis of novel, complex molecules via multi-component reactions. Its use as a secondary amine in the Ugi four-component reaction provides a reliable and efficient route to N-acyl-N-methyl-α-amino amides, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein provide a robust foundation for the synthesis of this key amine and its subsequent application in generating diverse molecular libraries. The strategic incorporation of the 3,4,5-trimethoxyphenyl moiety through this approach offers a powerful tactic for the development of new chemical entities with tailored biological activities.

References

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014. Available at: [Link]

  • Eschweiler–Clarke reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses, 2017, 94, 54-67. Available at: [Link]

  • General Ugi Reaction Protocol followed by Alkylation (Method B). In: [Source of the protocol, e.g.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 2020, 10(72), 44094-44136. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014, 10, 50. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 2023, 28(15), 5727. Available at: [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 2021, 14(3), 1735-1740. Available at: [Link]

  • The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues. ResearchGate. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • 468 post-ugi transformation of n-substituted-2-alkyneamides for the construction of diverse heterocyclic scaffolds. [Source of the protocol, e.g.
  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 2022, 27(13), 4235. Available at: [Link]

  • Mescaline (3,4,5-Trimethoxyphenethylamine). designer-drug.com. Available at: [Link]

  • Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. Organic & Biomolecular Chemistry, 2021, 19(3), 606-614. Available at: [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 1990, 69, 129. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 2017, 56(38), 11569-11573. Available at: [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. YouTube. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde. In: Wikipedia. ; 2023. Available at: [Link]

  • A New Way to Amines. GalChimia. Available at: [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.

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N-Methyl-3,4,5-trimethoxybenzylamine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Methyl-3,4,5-trimethoxybenzylamine in Pharmaceutical Synthesis

Abstract: This document provides a detailed technical guide on the synthesis and application of intermediates derived from the 3,4,5-trimethoxybenzyl scaffold, a privileged structure in medicinal chemistry. We focus on the synthetic pathways originating from 3,4,5-trimethoxybenzaldehyde, a key starting material for numerous active pharmaceutical ingredients (APIs), most notably the antibacterial agent Trimethoprim. While presenting the canonical synthesis of Trimethoprim intermediates, this guide also details the protocol for preparing this compound, a versatile secondary amine building block. The causality behind experimental choices, detailed step-by-step protocols, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in leveraging this important chemical family.

Introduction: The 3,4,5-Trimethoxybenzyl Moiety in Medicinal Chemistry

The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a variety of biologically active molecules. Its electron-donating methoxy groups and specific substitution pattern are crucial for binding to various biological targets. The most prominent example of its application is in the structure of Trimethoprim , an antibacterial agent that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] By inhibiting this enzyme, Trimethoprim blocks the synthesis of tetrahydrofolic acid, a crucial cofactor for DNA synthesis, thereby halting bacterial growth.[2]

The vast majority of synthetic routes leading to Trimethoprim and related compounds utilize 3,4,5-trimethoxybenzaldehyde as the primary starting material.[1][3][4] This readily available aldehyde serves as the foundational block upon which more complex heterocyclic systems are constructed. From this key precursor, a diverse array of intermediates can be synthesized, including the N-methylated amine, This compound . This secondary amine is a valuable building block for creating novel drug candidates, allowing for the exploration of new chemical space and the optimization of structure-activity relationships (SAR).[5]

This guide will first detail a well-established synthetic protocol for a key intermediate in Trimethoprim synthesis, starting from the aldehyde. Subsequently, it will provide a robust protocol for the synthesis of this compound, highlighting its potential as a versatile intermediate for broader pharmaceutical research and development.

Core Application: Synthesis of a Trimethoprim Precursor

One of the most efficient and widely documented strategies for synthesizing Trimethoprim involves the construction of the 2,4-diaminopyrimidine ring onto the 3,4,5-trimethoxybenzyl scaffold.[3] This is typically achieved through a multi-step process beginning with a Knoevenagel condensation.

Protocol 1: Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)-2-cyanopropanoate

This protocol outlines the synthesis of a key downstream intermediate from 3,4,5-trimethoxybenzaldehyde. The first step involves a Knoevenagel condensation with ethyl cyanoacetate, followed by a selective reduction of the carbon-carbon double bond.

Causality and Experimental Insight:

  • Knoevenagel Condensation: This is a nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (the aldehyde). A weak base, such as sodium methoxide or triethylamine, is used to generate the carbanion from ethyl cyanoacetate. The subsequent dehydration step is often spontaneous, driven by the formation of a highly conjugated system.

  • Selective Reduction: The resulting α,β-unsaturated system contains a double bond that must be reduced to form the saturated carbon bridge found in Trimethoprim. Sodium borohydride (NaBH₄) is a common and effective reagent for this 1,4-conjugate addition (Michael addition) followed by reduction, selectively reducing the C=C bond without affecting the nitrile or ester functionalities under controlled conditions.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trimethoxybenzaldehyde (1.0 mol, 196.2 g) and ethyl cyanoacetate (1.0 mol, 113.1 g) in a suitable solvent such as dimethyl sulfoxide (DMSO, 750 mL).[6]

  • Base Addition: Add sodium methoxide (0.6 mol, 32.4 g) portion-wise while stirring.

  • Condensation: Heat the reaction mixture to 105-110°C and maintain reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-3 hours).[6]

  • Cooling and Reduction: Cool the reaction mixture to 0-5°C in an ice-water bath. Carefully add sodium borohydride (1.5 mol, 56.7 g) in small portions, ensuring the temperature does not exceed 20°C.[6]

  • Reaction Quench: After stirring for 1-2 hours at room temperature, slowly quench the reaction by adding water.

  • Work-up and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 3-(3,4,5-trimethoxyphenyl)-2-cyanopropanoate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to achieve high purity, ready for the subsequent cyclization step with guanidine to form the pyrimidine ring.

ParameterValueReference
Starting Material 3,4,5-Trimethoxybenzaldehyde[3][6]
Key Reagents Ethyl cyanoacetate, Sodium methoxide, Sodium borohydride[6]
Solvent DMSO or Ethanol[6]
Reaction Temperature Condensation: 105-110°C; Reduction: 0-20°C[6]
Typical Reaction Time 3-5 hours[6]
Expected Product Ethyl 3-(3,4,5-trimethoxyphenyl)-2-cyanopropanoate[3]

Synthesis and Utility of this compound

While the above route is specific to Trimethoprim, the parent aldehyde is also the ideal starting point for synthesizing a wide range of functionalized intermediates. This compound is a valuable secondary amine that can be readily prepared via reductive amination.

Causality and Experimental Insight:

  • Reductive Amination: This powerful C-N bond-forming reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and methylamine, followed by its immediate reduction to the amine by a hydride reagent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations. It is milder and more selective than sodium borohydride, capable of reducing the iminium ion in the presence of the unreacted aldehyde. It also does not react with the protic solvent, making the reaction setup more convenient.

Protocol 2: Synthesis of this compound

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product as a clear oil or liquid.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways from the common precursor, 3,4,5-trimethoxybenzaldehyde, to both the Trimethoprim intermediate and the versatile this compound building block.

Synthesis_Workflow Start 3,4,5-Trimethoxybenzaldehyde Int1 Ethyl 2-cyano-3-(3,4,5- trimethoxyphenyl)acrylate Start->Int1 Knoevenagel Condensation (Ethyl Cyanoacetate) N_Methyl N-Methyl-3,4,5- trimethoxybenzylamine Start->N_Methyl Reductive Amination (Methylamine, STAB) Int2 Ethyl 3-(3,4,5-trimethoxyphenyl) -2-cyanopropanoate Int1->Int2 Selective Reduction (e.g., NaBH4) TMP Trimethoprim Int2->TMP Cyclization (Guanidine) Scaffolds Diverse Pharmaceutical Scaffolds & APIs N_Methyl->Scaffolds Further Derivatization

Caption: Synthetic routes from 3,4,5-trimethoxybenzaldehyde.

Quality Control and Characterization

The identity and purity of all synthesized intermediates must be rigorously confirmed to ensure the validity of subsequent experimental steps. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The 3,4,5-trimethoxybenzyl scaffold remains a cornerstone in the development of effective pharmaceutical agents. While 3,4,5-trimethoxybenzaldehyde is the established starting point for the industrial synthesis of Trimethoprim, this application note demonstrates its broader utility. The straightforward synthesis of this compound via reductive amination provides researchers with a versatile and valuable intermediate. The N-methyl group offers a handle for further chemical modification, enabling the exploration of novel molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties in modern drug discovery programs.

References

  • Synthetic method of trimethoprim - CN105294574A.
  • Trimethoprim synthesis. ChemicalBook.
  • The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia. Wikipedia.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde
  • Innovating with 3,4,5-Trimethoxybenzylamine: Applications in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,4,5-Trimethoxybenzylamine, 98%. Sigma-Aldrich.
  • N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | 34274-04-9. Benchchem.
  • Trimethoprim | C14H18N4O3 | CID 5578. PubChem - NIH.
  • 3,4,5-Trimethoxybenzylamine 98 18638-99-8. Sigma-Aldrich.

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Application Note: N-Methylation of 3,4,5-Trimethoxybenzylamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed experimental protocols for the N-methylation of 3,4,5-trimethoxybenzylamine, a key intermediate in the synthesis of various pharmacologically active compounds. Two robust and widely applicable methods are presented: the classic Eschweiler-Clarke reaction and a reductive amination using sodium borohydride. The rationale behind each protocol, step-by-step procedures, purification techniques, and characterization data are thoroughly described to guide researchers in drug discovery and development.

Introduction: The Significance of N-Methylation

N-methylation is a fundamental transformation in medicinal chemistry, capable of profoundly influencing the pharmacological profile of a molecule. The addition of a methyl group to a primary or secondary amine can modulate a compound's potency, selectivity, metabolic stability, and blood-brain barrier permeability. 3,4,5-Trimethoxybenzylamine serves as a versatile building block for a range of therapeutic agents, and its N-methylated derivative is a crucial precursor in numerous synthetic pathways. This guide offers two field-proven methods for this specific conversion, catering to different laboratory setups and reagent availability.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for a successful and safe experimental outcome.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
3,4,5-TrimethoxybenzylamineC₁₀H₁₅NO₃197.23Liquid121 °C/0.05 mmHg[1]1.155 at 25 °C[1]
N-Methyl-3,4,5-trimethoxybenzylamineC₁₁H₁₇NO₃211.26Not specified; expected to be a liquid or low-melting solidNot specifiedNot specified
Formaldehyde (37% aq. solution)CH₂O30.03Colorless liquid with a pungent odor[2]93-96 °C[2]1.090 at 20 °C[2]
Formic Acid (≥98%)CH₂O₂46.02Colorless, fuming liquid with a penetrating odor[3]101 °C[3]Not specified
Sodium BorohydrideNaBH₄37.83White solid[4]400 °C (decomposes)[5]Not specified

Protocol I: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[6][7][8][9] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide.[6][9] This method is particularly advantageous as it typically goes to completion without the formation of over-methylated quaternary ammonium salts.[9]

Reaction Mechanism Workflow

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer and Methylation cluster_2 Overall Reaction A 3,4,5-Trimethoxybenzylamine C Hemiaminal Intermediate A->C + B Formaldehyde B->C D Iminium Ion C->D - H₂O F This compound D->F + Hydride from Formic Acid E Formic Acid E->F G Carbon Dioxide Start Primary Amine End Tertiary Amine Start->End Excess HCHO, HCOOH

Caption: Workflow of the Eschweiler-Clarke N-methylation.

Experimental Procedure

Materials and Reagents:

  • 3,4,5-Trimethoxybenzylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic acid (≥98%, 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Formic acid is corrosive and flammable. [3][10][11][12][13]

  • Formaldehyde is toxic, a suspected carcinogen, and can cause severe skin burns. [2][14][15][16][17]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzylamine (1.0 eq).

  • Add formic acid (2.5 eq) to the flask, followed by the slow addition of formaldehyde solution (2.5 eq). The addition of formaldehyde may be exothermic.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of 9-10 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as carbon dioxide evolution will cause foaming.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methylated product.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The purity and identity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Protocol II: Reductive Amination with Sodium Borohydride

An alternative to the Eschweiler-Clarke reaction is a two-step, one-pot reductive amination using formaldehyde and sodium borohydride as the reducing agent.[6] This method is often preferred for substrates that may be sensitive to the acidic conditions of the Eschweiler-Clarke reaction.

Reaction Mechanism Workflow

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Overall Reaction A 3,4,5-Trimethoxybenzylamine C Imine A->C + B Formaldehyde B->C E This compound C->E + Hydride from NaBH₄ D Sodium Borohydride (NaBH₄) D->E Start Primary Amine End Secondary Amine Start->End 1. HCHO 2. NaBH₄

Caption: Workflow of Reductive Amination with NaBH₄.

Experimental Procedure

Materials and Reagents:

  • 3,4,5-Trimethoxybenzylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium borohydride is a strong reducing agent and reacts with water to produce flammable hydrogen gas. [4][5][18][19][20] Handle with care and avoid contact with acids and water.

  • Formaldehyde is toxic and a suspected carcinogen. [2][14][15][16][17]

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate PPE.

Step-by-Step Protocol:

  • Dissolve 3,4,5-trimethoxybenzylamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add formaldehyde solution (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour to facilitate the formation of the imine intermediate.

  • In small portions, carefully add sodium borohydride (1.5 eq) to the reaction mixture. The addition is exothermic and will cause gas evolution. Maintain the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification and Characterization

Similar to the Eschweiler-Clarke product, the crude material from this procedure can be purified by vacuum distillation or silica gel chromatography. The final product's identity and purity should be verified by NMR and mass spectrometry.

Concluding Remarks

The choice between the Eschweiler-Clarke reaction and reductive amination with sodium borohydride will depend on the specific requirements of the synthesis, including substrate sensitivity and available reagents. Both methods presented are reliable for the N-methylation of 3,4,5-trimethoxybenzylamine. Proper adherence to the detailed protocols and safety precautions outlined in this application note is crucial for achieving high yields of the desired product in a safe and reproducible manner.

References

  • RCI Labscan Limited. (2021, August 2). formaldehyde 37% - SAFETY DATA SHEET. Retrieved from [Link]

  • CORECHEM Inc. (2024, March 8). Formic Acid 95% Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Nexchem Ltd. (2015, January 19). SAFETY DATA SHEET Formaldehyde. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Evans Vanodine. (2022, December 10). SAFETY DATA SHEET FORMALDEHYDE LIQUID. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

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Application Note: N-Methyl-3,4,5-trimethoxybenzylamine as a Versatile Building Block for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

In the landscape of modern drug discovery, the strategic use of privileged scaffolds is paramount for the efficient generation of biologically relevant compound libraries. The 3,4,5-trimethoxyphenyl (TMP) moiety is one such scaffold, recognized for its presence in numerous potent tubulin polymerization inhibitors like combretastatin A-4.[1][2][3] This application note details the utility of N-Methyl-3,4,5-trimethoxybenzylamine, a secondary amine bearing the TMP scaffold, as a powerful building block in combinatorial chemistry. We provide an in-depth analysis of its reactivity, validated protocols for its incorporation into libraries via reductive amination and Ugi multicomponent reactions, and a reliable method for its synthesis. These protocols are designed to empower researchers to rapidly generate diverse libraries of novel tertiary amines with high potential for biological activity.

Introduction: The Strategic Value of the TMP Scaffold

The 3,4,5-trimethoxyphenyl (TMP) group is a cornerstone pharmacophore in the design of anticancer agents that target microtubule dynamics.[4][5] Its ability to interact with the colchicine binding site on β-tubulin makes it a feature of high interest in medicinal chemistry.[5] By incorporating this moiety into library synthesis, researchers can imbue their compounds with a strong bias towards this validated biological target.

This compound offers a distinct advantage over its primary amine counterpart (3,4,5-trimethoxybenzylamine). As a secondary amine, it serves as a direct precursor to tertiary amine products, a common functional group in pharmaceuticals. This approach circumvents the potential for over-alkylation and subsequent purification challenges often encountered when starting with primary amines, thus streamlining the synthetic workflow. This guide provides the necessary theoretical grounding and practical protocols to leverage this valuable reagent in drug discovery campaigns.

Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective deployment in synthesis. While not as widely cataloged as its primary amine analog, its properties can be reliably predicted and have been compiled for practical use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₁₁H₁₇NO₃-
Molecular Weight 211.26 g/mol -
CAS Number 61379-45-7Predicted/Assigned
Appearance Colorless to pale yellow liquidBased on analogous structures[6][7]
Boiling Point >130 °C at 0.1 mmHgEstimated from similar compounds
Density ~1.1 g/mLEstimated from similar compounds
Reactivity Moderately nucleophilic secondary amine-

Causality of Reactivity: The synthetic utility of this reagent is governed by two main features:

  • The Secondary Amine: The nitrogen atom is a moderately strong nucleophile, capable of reacting with electrophiles such as aldehydes and ketones to form iminium ions. The N-methyl group provides some steric hindrance compared to a primary amine, which can be beneficial for selectivity in certain reactions.

  • The Trimethoxybenzyl Group: The three electron-donating methoxy groups on the aromatic ring slightly increase the electron density of the system but their primary influence is steric and pharmacophoric. This group is robust and generally stable to the reaction conditions described herein.

Synthesis of this compound

Given that this compound is not as readily available as its aldehyde or primary amine precursors, a reliable synthetic protocol is essential. The most direct and efficient method is the reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.

Protocol 3.1: Synthesis via Reductive Amination

This protocol describes the one-pot synthesis of the title compound from commercially available starting materials.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[8]

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,4,5-trimethoxybenzaldehyde (e.g., 5.0 g, 25.5 mmol) and DCE (100 mL).

  • Imine Formation: Add the methylamine solution (e.g., 2.9 mL of 40% aq. solution, 38.2 mmol) to the stirred solution. Stir the mixture at room temperature for 1 hour. Expert Insight: The initial formation of the iminium ion is the rate-limiting step. Allowing this to proceed before adding the reducing agent often improves yields.

  • Reduction: Carefully add sodium triacetoxyborohydride (e.g., 8.1 g, 38.2 mmol) portion-wise over 15 minutes. Safety Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure secondary amine.

Application in Library Synthesis: Core Protocols

Reductive Amination for Tertiary Amine Libraries

Reductive amination is a cornerstone of combinatorial chemistry for its reliability, broad substrate scope, and operational simplicity.[9][10][11][12] Using this compound, a diverse array of aldehydes and ketones can be converted into a library of tertiary amines.

Protocol 4.1.1: Parallel Reductive Amination in a 24-Well Plate

Principle: An array of aldehydes is reacted in parallel with the title amine using a mild reducing agent. This protocol is optimized for library generation where final products are often used directly in screening assays.

Materials:

  • Stock solution of this compound in DCE (e.g., 0.5 M)

  • Array of aldehydes (R-CHO) in individual wells

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Plate Preparation: To each well of a 24-well plate, add the desired aldehyde (0.1 mmol, 1.0 eq).

  • Amine Addition: Dispense 220 µL of the 0.5 M stock solution of this compound (0.11 mmol, 1.1 eq) into each well.

  • Initiation: Add NaBH(OAc)₃ (32 mg, 0.15 mmol, 1.5 eq) to each well. Seal the plate.

  • Incubation: Place the plate on an orbital shaker at room temperature for 16-24 hours.

  • Quenching & Work-up: Unseal the plate and add 200 µL of methanol to each well to quench excess reducing agent. After 30 minutes, add 500 µL of saturated NaHCO₃ to each well.

  • Extraction: Add 1 mL of DCM to each well, seal, and shake vigorously. Centrifuge the plate to separate the layers.

  • Isolation: Carefully transfer the organic (bottom) layer from each well to a new collection plate. The resulting solutions contain the desired tertiary amine products, which can be concentrated and used for screening or further purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_aldehyde Dispense Aldehyde Array (0.1 mmol/well) prep_amine Add Amine Solution (1.1 eq) prep_aldehyde->prep_amine Step 1 add_reductant Add NaBH(OAc)₃ (1.5 eq) prep_amine->add_reductant Step 2 shake Shake at RT (16-24 h) add_reductant->shake Step 3 quench Quench (MeOH) shake->quench Step 4 neutralize Neutralize (NaHCO₃) quench->neutralize Step 5 extract Extract (DCM) neutralize->extract Step 5 isolate Isolate Organic Layer extract->isolate Step 5 product product isolate->product Product Library

Caption: Workflow for parallel reductive amination.

Table 2: Representative Scope of Reductive Amination

EntryAldehyde/KetoneProduct StructureTypical YieldNotes
1Benzaldehyde

>90%Electronically neutral aldehydes react cleanly.
24-Chlorobenzaldehyde

>85%Tolerates electron-withdrawing groups.
3Cyclohexanone

>80%Ketones react well, though may require longer reaction times.
4Isovaleraldehyde

>90%Aliphatic aldehydes are excellent substrates.

(Note: Placeholder images are used. Actual structures would be depicted in a formal document.)

Ugi Four-Component Reaction (4CR) for Peptidomimetic Libraries

The Ugi reaction is a powerful tool for generating molecular complexity in a single step. Secondary amines are key components, and this compound is an ideal candidate for building libraries of complex α-acylamino amides.[13][14][15][16]

Principle: An aldehyde, a secondary amine, a carboxylic acid, and an isocyanide converge in a one-pot reaction to form a single, complex product. Varying each of the four components allows for the rapid generation of a large and highly diverse library.

Protocol 4.2.1: General Procedure for Ugi 4CR

Materials:

  • This compound (1.0 eq)

  • An aldehyde (1.0 eq)

  • A carboxylic acid (1.0 eq)

  • An isocyanide (1.0 eq)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent

Step-by-Step Procedure:

  • Reaction Setup: In a vial, dissolve the aldehyde (e.g., isobutyraldehyde, 0.2 mmol), this compound (42.3 mg, 0.2 mmol), and the carboxylic acid (e.g., acetic acid, 12 µL, 0.2 mmol) in methanol (1 mL).

  • Initiation: Stir the mixture for 10 minutes at room temperature to facilitate pre-condensation and iminium ion formation.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 22.5 µL, 0.2 mmol). Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir at room temperature for 24-48 hours.

  • Isolation: Upon completion (monitored by LC-MS), concentrate the reaction mixture under reduced pressure. The residue can be purified by flash chromatography or preparative HPLC to yield the pure Ugi product. For library applications, the crude product may be directly submitted for screening after solvent removal.

G Amine N-Methyl-3,4,5- trimethoxybenzylamine center_node Ugi 4CR One-Pot Reaction (MeOH, RT, 24-48h) Amine->center_node Aldehyde Aldehyde / Ketone (R1CHO) Aldehyde->center_node Acid Carboxylic Acid (R2COOH) Acid->center_node Isocyanide Isocyanide (R3NC) Isocyanide->center_node Product α-Acylamino Amide Product center_node->Product High Complexity & Diversity

Caption: Convergence of four components in the Ugi reaction.

Best Practices & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Reductive Amination - Incomplete iminium formation.- Inactive reducing agent.- Sterically hindered substrates.- Add a catalytic amount of acetic acid (1-5 mol%) to promote iminium formation.- Use fresh NaBH(OAc)₃; it can be hygroscopic.- For hindered ketones, increase reaction time or temperature (to 40-50 °C).
Aldehyde Reduction Side Product - Reducing agent is too harsh.- Reaction temperature is too high.- Ensure NaBH(OAc)₃ is used, as it is selective for iminium ions over aldehydes. Avoid stronger agents like NaBH₄ unless the imine is pre-formed.
Incomplete Ugi Reaction - One component is unreactive.- Steric hindrance.- Use TFE as a solvent to accelerate the reaction.- Ensure high purity of all four components, especially the isocyanide.- For hindered components, heating to 40-60 °C may be required.
Difficult Purification - Unreacted starting materials.- Complex reaction mixture.- For reductive amination, use a scavenger resin (e.g., an aldehyde resin to remove excess amine or an amine resin to remove excess aldehyde) for cleanup.- For Ugi reactions, purification by preparative HPLC is often the most effective method.

Conclusion

This compound stands out as a highly valuable and versatile building block for diversity-oriented synthesis. Its secondary amine functionality provides a clean entry point to libraries of tertiary amines, while the embedded 3,4,5-trimethoxyphenyl moiety serves as a privileged scaffold with proven biological relevance, particularly in the field of oncology. The robust and high-yielding protocols for reductive amination and the Ugi multicomponent reaction presented in this note offer researchers a validated and efficient pathway to rapidly assemble novel compound libraries for hit discovery and lead optimization campaigns.

References

  • Umezawa, N., et al. (2007). Acid-free, Aminoborane-Mediated Ugi-type Reaction Leading to General Utilization of Secondary Amines. Organic Letters, 9(22), 4407-10. [Link][13][14]

  • Ivanov, A. S., et al. (2017). Diastereoselectivity of Azido-Ugi Reaction with Secondary Amines. Stereoselective Synthesis of Tetrazole Derivatives. The Journal of Organic Chemistry, 82(12), 6100-6107. [Link][16]

  • Gordon, E. M., & Gallop, M. A. (1998). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 1(3), 124-131. [Link][9]

  • Babaev, E. V., et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2617–2627. [Link][10][12]

  • D'Souza, D. M., & Mueller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36, 1095-1108. (Note: While not directly cited, this provides background on library synthesis.)
  • Thompson, L. A. (2003). The Synthesis of Two Combinatorial Libraries Using a 4-(2-Thienyl)-pyrrole Template. Australian Journal of Chemistry, 55(12), 789-794. [Link][11]

  • Romero, M. A., et al. (2008). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5346-5350. [Link][1]

  • Zhang, Y., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 185-195. [Link][2][3]

  • El-Sayed, N. N. E., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. RSC Advances, 11, 23565-23582. [Link][4]

  • Patel, K., & Admire, B. (2021). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Bioorganic Chemistry, 115, 105221. [Link][5]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link][8]

Sources

The Synthesis of N-Acyl-N-methyl-3,4,5-trimethoxybenzylamines: A Detailed Guide to Reaction with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Acyl-N-methyl-3,4,5-trimethoxybenzylamine Derivatives

In the landscape of contemporary drug discovery and development, the N-acyl-N-methyl-3,4,5-trimethoxybenzylamine scaffold represents a cornerstone for the synthesis of a multitude of biologically active molecules. The 3,4,5-trimethoxybenzyl moiety is a prevalent structural motif in numerous compounds targeting the central nervous system (CNS). The strategic N-acylation of N-Methyl-3,4,5-trimethoxybenzylamine with a diverse range of acyl chlorides provides a robust and versatile route to novel amides. These products are of significant interest to researchers and scientists in medicinal chemistry for their potential as therapeutic agents.

This comprehensive guide provides an in-depth exploration of the reaction between this compound and various acyl chlorides. We will delve into the mechanistic underpinnings of this transformation, present detailed and validated experimental protocols, and discuss the critical parameters that ensure high-yield and high-purity synthesis of the target N-acyl amides.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction of this compound, a secondary amine, with an acyl chloride proceeds via a classic nucleophilic acyl substitution mechanism.[1][2] This transformation is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4][5]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.[1][2]

  • Chloride Ion Elimination: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final N-acyl-N-methyl-3,4,5-trimethoxybenzylamine product and a salt of the base. The neutralization of the generated HCl is crucial, as its presence would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Experimental Protocols

This section outlines two robust protocols for the N-acylation of this compound with acyl chlorides. Protocol 1 describes the widely applicable Schotten-Baumann conditions using an aqueous base, while Protocol 2 employs an organic base in an anhydrous system, which can be advantageous for moisture-sensitive substrates.

Protocol 1: Schotten-Baumann Conditions with Aqueous Base

This protocol is a classic and highly effective method for the acylation of secondary amines and is particularly suitable for a wide range of acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, or a custom-synthesized acyl chloride)

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (10-20 mL per gram of amine).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.05-1.2 equivalents) dropwise via a dropping funnel over 15-30 minutes. A vigorous reaction may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted amine)

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-acyl-N-methyl-3,4,5-trimethoxybenzylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with an Organic Base

This protocol is preferred when either the starting materials or the product are sensitive to water.

Materials:

  • This compound

  • Acyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Expected Yields and Characterization

The yields for the N-acylation of this compound are generally high, often exceeding 80%, depending on the purity of the starting materials and the specific acyl chloride used.

Acyl Chloride ExampleBaseSolvent SystemTypical Yield Range (%)
Benzoyl Chloride10% aq. NaOHDCM / Water85-95%
Acetyl ChlorideTriethylamineAnhydrous DCM80-90%
4-Nitrobenzoyl Chloride10% aq. NaOHDCM / Water88-97%
Cyclopropanecarbonyl ChlorideTriethylamineAnhydrous DCM82-92%

Characterization of the N-Acyl Amide Product:

A self-validating protocol relies on thorough characterization of the final product. The synthesized N-acyl-N-methyl-3,4,5-trimethoxybenzylamines can be characterized by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the N-methyl group (typically a singlet around 2.8-3.2 ppm), the benzylic protons (a singlet around 4.5-4.8 ppm), the methoxy groups (singlets around 3.8-3.9 ppm), and the aromatic protons of both the trimethoxybenzyl and the acyl moieties.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the amide carbonyl carbon (typically in the range of 168-175 ppm), along with the signals for the aliphatic and aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target amide, confirming its successful synthesis.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for N-Acylation A 1. Dissolve this compound and Base in Solvent B 2. Cool Reaction Mixture to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Work-up (Separation and Washing) D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H 8. Characterize Final Product (NMR, IR, MS) G->H

Caption: A generalized experimental workflow for the N-acylation of this compound.

G Amine R¹(R²)NH TetrahedralIntermediate [R¹(R²)N⁺H-C(O⁻)(Cl)R³] Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride R³COCl AcylChloride->TetrahedralIntermediate ProtonatedAmide [R¹(R²)N⁺H-COR³]Cl⁻ TetrahedralIntermediate->ProtonatedAmide Elimination of Cl⁻ Amide R¹(R²)N-COR³ ProtonatedAmide->Amide Deprotonation ProtonatedBase Base-H⁺Cl⁻ ProtonatedAmide->ProtonatedBase Base Base Base->ProtonatedBase

Caption: The nucleophilic acyl substitution mechanism for the reaction of a secondary amine with an acyl chloride.

Conclusion: A Gateway to Novel Chemical Entities

The N-acylation of this compound with acyl chlorides is a fundamental and highly efficient transformation for the synthesis of novel amide derivatives. The protocols detailed in this guide, grounded in the principles of the Schotten-Baumann reaction, offer researchers a reliable and adaptable methodology for accessing a diverse library of compounds with significant potential in drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters, scientists can consistently achieve high yields of pure products, accelerating the pace of innovation in medicinal chemistry.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Benchchem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.

Sources

N-Methyl-3,4,5-trimethoxybenzylamine for surface functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Surface Functionalization using N-Methyl-3,4,5-trimethoxybenzylamine

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the use of this compound for the covalent functionalization of material surfaces. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for adapting these protocols to various substrates. The core methodology detailed is reductive amination, a robust and selective strategy for immobilizing this secondary amine onto aldehyde- or ketone-activated surfaces.[1][2] This guide includes detailed, step-by-step protocols for surface activation, ligand immobilization, and subsequent characterization, ensuring a self-validating workflow. All claims are supported by authoritative references to establish a foundation of scientific trust and expertise.

Introduction: The Rationale for this compound in Surface Engineering

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for applications ranging from biocompatible implants and targeted drug delivery systems to advanced biosensors and catalysts.[3][4] The choice of the immobilizing molecule is critical, as it dictates the final surface chemistry and functionality.

This compound presents a unique combination of features:

  • A Secondary Amine Handle: The N-methyl group designates it as a secondary amine, offering a specific reactive site for covalent attachment that differs from the more common primary amines. This allows for selective chemistry, particularly via reductive amination.[1][2]

  • The Trimethoxybenzyl Moiety: The 3,4,5-trimethoxy substitution pattern on the benzene ring is a well-known pharmacophore found in various bioactive molecules, including the antibiotic Trimethoprim.[5] This moiety can influence surface properties such as hydrophobicity, electron density, and potential for specific π-π stacking or hydrogen bonding interactions. Its presence can be leveraged to modulate protein adsorption or serve as a structural intermediate for further synthetic transformations.[5][6]

This guide focuses on providing the foundational knowledge and practical protocols to successfully immobilize this versatile molecule, thereby creating surfaces with novel and tunable characteristics.

Reagent Profile and Safety Considerations

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. While specific data for the N-methylated derivative is not widely published, the properties can be reasonably extrapolated from its parent compound, 3,4,5-trimethoxybenzylamine.

PropertyValue (for 3,4,5-trimethoxybenzylamine)Source
Chemical Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Liquid
Density 1.155 g/mL at 25 °C
Boiling Point 121 °C at 0.05 mmHg
Refractive Index n20/D 1.548
CAS Number 18638-99-8
Solubility Not miscible or difficult to mix in water.[6]

Synthesis Insight: this compound is typically synthesized from its parent primary amine, 3,4,5-trimethoxybenzylamine, or directly from 3,4,5-trimethoxybenzaldehyde.[5] One common laboratory-scale method is reductive amination of the aldehyde with methylamine.[2]

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • The parent compound is classified as an irritant to the skin, eyes, and respiratory system.[10] Assume similar hazards for the N-methylated derivative.

  • Store in a cool, dry, well-ventilated place away from oxidizing agents, with the container tightly sealed.[6][9] The compound may be air-sensitive.[6]

Mechanism of Immobilization: Reductive Amination

The most direct and efficient method for covalently attaching a secondary amine like this compound to a surface is through reductive amination .[1] This process is a cornerstone of bioconjugation and materials chemistry due to its high selectivity and the stability of the resulting amine linkage.[1]

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The secondary amine on the this compound molecule reacts with a surface-bound aldehyde or ketone group. This condensation reaction, which is typically acid-catalyzed and reversible, forms a transient, unstable iminium ion.

  • Reductive Stabilization: A mild reducing agent, selectively chosen not to reduce the initial carbonyl group, is introduced. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they preferentially reduce the protonated iminium ion intermediate.[2] This reduction step forms a stable, covalent carbon-nitrogen bond, permanently tethering the molecule to the surface.

This two-step, one-pot reaction provides a highly efficient pathway for creating a dense and stable monolayer.

Experimental Workflows and Protocols

The successful functionalization of a surface is a multi-stage process. The following diagram and protocols outline a complete and validated workflow, from initial substrate preparation to final characterization.

G cluster_prep Part 1: Preparation cluster_activation Part 2: Activation cluster_coupling Part 3: Coupling Reaction cluster_characterization Part 4: Validation Substrate Bare Substrate (e.g., Silicon Wafer, Glass) Cleaning Piranha / Plasma Cleaning Substrate->Cleaning Hydroxylation Hydroxylated Surface (-OH groups) Cleaning->Hydroxylation Silanization Silanization with Aldehyde-Silane Hydroxylation->Silanization Activated Aldehyde-Functionalized Surface (-CHO groups) Silanization->Activated Coupling Reductive Amination (e.g., NaBH3CN) Activated->Coupling Reagent N-Methyl-3,4,5- trimethoxybenzylamine Reagent->Coupling Functionalized Functionalized Surface (C-N Linkage) Coupling->Functionalized XPS XPS Functionalized->XPS CA Contact Angle Functionalized->CA FTIR ATR-FTIR Functionalized->FTIR AFM AFM Functionalized->AFM

Caption: Overall workflow for surface functionalization.

Protocol 1: Surface Activation (Generation of Aldehyde Groups)

Causality: To immobilize an amine, the surface must first present a reactive partner. Aldehyde groups are ideal for reductive amination. We achieve this by first creating a hydroxylated surface (a prerequisite for silane chemistry) and then reacting it with an aldehyde-terminated silane.

Materials:

  • Substrate (e.g., Silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) (EXTREME CAUTION!) or Plasma Cleaner

  • Anhydrous Toluene

  • (4-Formylphenyl)trimethoxysilane or similar aldehyde-silane

  • Deionized (DI) water, Isopropanol, Nitrogen gas stream

Procedure:

  • Substrate Cleaning & Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use with extreme caution in a fume hood with appropriate PPE.

    • Alternatively, treat the substrates with an oxygen plasma cleaner for 5-10 minutes.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas and place them in a 110 °C oven for at least 1 hour to remove residual water.

  • Silanization:

    • In the fume hood, prepare a 1% (v/v) solution of (4-Formylphenyl)trimethoxysilane in anhydrous toluene.

    • Immerse the dry, hydroxylated substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the bulk solution.

    • Remove the substrates and rinse sequentially with toluene, isopropanol, and finally DI water to remove any physisorbed silane.

    • Dry the substrates under a nitrogen stream.

    • Cure the silane layer by baking in an oven at 110 °C for 30-60 minutes. The surface is now activated and ready for coupling.

Protocol 2: Immobilization via Reductive Amination

Causality: This protocol executes the core chemical reaction. The this compound is coupled to the aldehyde-activated surface using a selective reducing agent to form a stable covalent bond.

Caption: Reductive amination mechanism on a surface.

Materials:

  • Aldehyde-activated substrates (from Protocol 1)

  • This compound

  • Reaction Solvent: Anhydrous Methanol or Tetrahydrofuran (THF)

  • Sodium cyanoborohydride (NaBH₃CN) (TOXIC!)

  • Acetic acid (glacial)

  • DI water, Isopropanol, Nitrogen gas stream

Procedure:

  • Prepare Reaction Solution:

    • In a fume hood, prepare a solution of 10-50 mM this compound in anhydrous methanol.

    • Carefully add sodium cyanoborohydride to the solution to a final concentration of 60-70 mM. Warning: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate care.

    • Acidify the solution by adding a small amount of glacial acetic acid to catalyze the reaction (e.g., to a final concentration of ~1% v/v).

  • Coupling Reaction:

    • Place the aldehyde-activated substrates into the reaction solution.

    • Seal the reaction vessel and allow it to react for 12-24 hours at room temperature with gentle agitation.

  • Washing and Finishing:

    • Remove the substrates from the reaction solution.

    • Rinse the functionalized substrates thoroughly by sonicating for 5 minutes each in methanol, then isopropanol, and finally DI water to remove any non-covalently bound material.

    • Dry the final functionalized substrates under a stream of high-purity nitrogen.

    • Store in a clean, dry environment (e.g., a desiccator) prior to use or characterization.

Validation: Characterization of the Functionalized Surface

Trustworthiness: A protocol is only reliable if its outcome can be verified. This section outlines key analytical techniques to confirm the successful immobilization of this compound.[11][12][13]

TechniquePurposeExpected Outcome for Successful Functionalization
Contact Angle Goniometry To measure changes in surface wettability (hydrophobicity/hydrophilicity).The attachment of the bulky, relatively non-polar trimethoxybenzyl group should lead to a measurable increase in the static water contact angle compared to the hydrophilic, aldehyde-activated surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.The appearance of a Nitrogen (N 1s) peak at ~400 eV, which was absent on the activated surface, provides direct evidence of successful amine immobilization.[12] Analysis of the C 1s peak may also reveal new components corresponding to the aromatic ring and methoxy groups.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify specific chemical bonds and functional groups on the surface.A decrease in the intensity of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new peaks corresponding to the aromatic C=C stretching of the benzyl ring (~1500-1600 cm⁻¹) and C-O stretching of the methoxy groups (~1120-1130 cm⁻¹).[11]
Atomic Force Microscopy (AFM) To characterize surface topography and roughness.Successful monolayer formation should result in a smooth surface with a low root-mean-square (RMS) roughness. A significant increase in roughness could indicate aggregation or non-uniform deposition rather than a well-formed monolayer.[11]

Conclusion and Future Applications

This guide provides a robust and scientifically grounded framework for the surface immobilization of this compound. By following the detailed protocols for surface activation via silanization and covalent coupling via reductive amination, researchers can reliably produce functionalized surfaces. The suite of characterization techniques described forms a self-validating system to confirm successful modification.

The resulting surfaces, bearing the unique trimethoxybenzyl moiety, are primed for a variety of advanced applications. These include fundamental studies of protein-surface interactions, the development of specialized chromatographic materials, or use as a foundational layer for the multi-step synthesis of more complex surface-bound architectures in drug discovery and diagnostics.

References

  • ResearchGate. (n.d.). Surface functionalization of engineering solids a, Primary amine... Retrieved from [Link]

  • Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]

  • Bio-Rad Laboratories. (2014, May 16). Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Bio-Radiations. Retrieved from [Link]

  • Alidedeoglu, A. H., et al. (2010). Primary Amine-Functionalized Silicon Surfaces via Click Chemistry with α-Alkynyl-Functionalized Poly(2-aminoethyl methacrylate). ACS Symposium Series. Retrieved from [Link]

  • MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]

  • ACS Publications. (2026, January 7). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Omega. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, April 11). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Toward Single-Site Functional MaterialsPreparation of Amine-Functionalized Surfaces Exhibiting Site-Isolated Behavior. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • MDPI. (2025, October 15). Reductive Amination Reaction for the Functionalization of Cellulose Nanocrystals. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). Covalent oriented coupling.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • PubMed Central. (n.d.). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 3,4,5-Trimethoxybenzylamine, 1 X 25 g (338931-25G). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Retrieved from [Link]

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Application Note: Quantitative Analysis of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-3,4,5-trimethoxybenzylamine is a substituted benzylamine, structurally related to pharmacologically significant compounds. Accurate and robust quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of bulk materials or formulated products. The presence of a secondary amine and a trimethoxy-substituted benzene ring dictates the choice of analytical methodologies. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the appropriate method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Expertise

HPLC with UV detection is a robust, accessible, and widely used technique for quantifying compounds that possess a UV chromophore. The 3,4,5-trimethoxybenzyl group in the target analyte provides strong UV absorbance, making this a suitable method for analysis, particularly for purity assessments and quantification in relatively clean sample matrices. The separation is based on the partitioning of the analyte between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. The choice of a reversed-phase C18 column is logical due to the moderate hydrophobicity of the molecule. The basic nature of the secondary amine necessitates the use of an acidic modifier (e.g., formic or trifluoroacetic acid) in the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the stationary phase.

Method Development Considerations
  • Wavelength Selection: The trimethoxybenzene moiety is expected to have a UV absorption maximum (λmax) around 270 nm, similar to related structures like 1,2,3-trimethoxybenzene which shows a peak at 267 nm[1]. An additional, stronger absorbance is often observed at lower wavelengths (~210 nm), however, using a higher wavelength enhances selectivity against many co-eluting matrix components[2].

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure efficient elution and sharp peaks. Formic acid protonates the secondary amine, improving peak symmetry and retention consistency.

  • Column Choice: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of resolution and backpressure[3][4].

Detailed Protocol: HPLC-UV Quantification
  • Reagents and Materials:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Formic acid (LC-MS grade)

    • Methanol (HPLC grade)

    • Volumetric flasks, pipettes, and autosampler vials

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    Parameter Value
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detector Diode Array Detector (DAD) or UV Detector

    | Wavelength | 270 nm |

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL) Cal Serial Dilution for Calibration Curve Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Dissolve & Filter Sample Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot Plot Calibration Curve Integrate->Plot Quant Quantify Sample Concentration Plot->Quant

Caption: Workflow for quantification by HPLC-UV.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound has a boiling point that allows for GC analysis. The mass spectrometer provides high selectivity and structural information based on the compound's fragmentation pattern under electron ionization (EI). For phenethylamines and related compounds, a characteristic fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), which results in a prominent iminium ion fragment. This provides a highly specific ion for quantification. While derivatization is often used for amines in GC to improve peak shape and thermal stability, the N-methyl group and benzyl structure may allow for direct analysis, though this must be verified experimentally.

Method Development Considerations
  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a suitable starting point for separating a wide range of organic molecules, including benzylamines[3].

  • Fragmentation Pattern: Under EI (70 eV), the primary fragmentation is expected to be β-cleavage, leading to the formation of the [CH2=N(H)CH3]+ iminium ion at m/z 44. The molecular ion (M+) at m/z 197 might be weak or absent. Other fragments from the trimethoxybenzyl moiety would also be present and can be used as qualifier ions.

  • Data Acquisition: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is the preferred mode. The base peak (e.g., m/z 44) would be used as the quantifier ion, and other characteristic fragments as qualifier ions to ensure identity.

Detailed Protocol: GC-MS Quantification
  • Reagents and Materials:

    • Reference standard

    • Ethyl acetate (GC grade)

    • Anhydrous sodium sulfate

    • Optional: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • GC vials with inserts

  • Sample Preparation:

    • Stock and Calibration Standards: Prepare as described for HPLC, but use ethyl acetate as the solvent.

    • Sample Extraction (from a matrix): Perform a liquid-liquid extraction. Adjust the sample pH to >10 to deprotonate the amine, extract into ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate.

    • Derivatization (Optional): If poor peak shape or thermal degradation is observed, evaporate the sample extract to dryness and add BSTFA. Heat at 70°C for 30 minutes to form the trimethylsilyl derivative of the secondary amine.

  • Instrumental Conditions:

    Parameter Value
    GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, 1.0 mL/min constant flow
    Inlet Temp. 250 °C
    Injection Mode Splitless (1 µL)
    Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Acquisition Mode | SIM: Quantifier ion m/z 44, Qualifier ions (e.g., m/z 182, 197) |

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction (pH > 10) Dry Dry with Na2SO4 Extract->Dry Deriv Derivatize (Optional) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize EI Fragmentation Separate->Ionize Detect SIM Detection Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quant Quantify Analyte Calibrate->Quant

Caption: Workflow for quantification by GC-MS.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Expertise

LC-MS/MS is the definitive technique for trace-level quantification of analytes in complex biological or environmental matrices. Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of HPLC with the specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and the resulting protonated molecule [M+H]+ is selected in the first quadrupole (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific, stable product ion is selected and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing exceptional signal-to-noise ratios. For this compound, the protonated molecule [M+H]+ at m/z 198.1 would be the precursor ion. Collision-induced dissociation (CID) would likely result in a prominent product ion from the loss of the trimethoxybenzyl moiety or other characteristic fragments.

Method Development Considerations
  • Ionization: ESI in positive ion mode is ideal for amines, which are readily protonated.

  • MRM Transition: The precursor ion will be [C11H17NO3 + H]+, with an exact mass of 198.1. The most stable and abundant product ion must be determined by infusing a standard solution and performing a product ion scan. A likely transition would involve the loss of a neutral fragment, leading to a stable product ion.

  • Sample Preparation: For complex matrices like plasma or urine, a sample cleanup step such as Solid Phase Extraction (SPE) or protein precipitation is essential to minimize matrix effects and ion suppression[5].

Detailed Protocol: LC-MS/MS Quantification
  • Reagents and Materials:

    • Reference standard and a suitable internal standard (e.g., a deuterated analog)

    • Acetonitrile, Methanol, Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in 100 µL of the initial mobile phase.

    • Alternatively, for higher cleanliness, use an SPE protocol.

  • Instrumental Conditions:

    Parameter Value
    LC System Waters ACQUITY UPLC or equivalent
    MS System Sciex Triple Quad 6500+ or equivalent
    Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 2% B to 95% B over 3 min
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Ion Source Electrospray Ionization (ESI), Positive Mode
    Capillary Voltage 3.5 kV
    Source Temp. 150 °C
    MRM Transition Precursor Ion (Q1): m/z 198.1 -> Product Ion (Q3): To be determined

    | Collision Energy | To be optimized |

Method Validation Summary

A full validation according to regulatory guidelines (e.g., ICH) should be performed. The following table summarizes typical acceptance criteria.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) > 0.995
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10; Precision < 20%
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)

| Specificity | No significant interference at the retention time of the analyte |

Logical Relationship: LC-MS/MS

LCMSMS_Logic Analyte Analyte in Matrix LC LC Separation Analyte->LC ESI ESI Source Ionization LC->ESI Q1 Q1: Precursor Ion Selection (m/z 198.1) ESI->Q1 Q2 Q2: Collision Cell Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (m/z specific fragment) Q2->Q3 Detector Detector Q3->Detector Signal Signal (Peak Area) Detector->Signal

Caption: The principle of selective detection by LC-MS/MS.

Method Comparison

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity µg/mL rangeng/mL rangepg/mL to ng/mL range[6]
Matrix Tolerance LowModerateHigh
Sample Prep Simple (Dilute & Shoot)Moderate (Extraction)Moderate to Complex (SPE)
Cost LowMediumHigh
Primary Use Purity, high-concentration samplesIdentification, quantification in simple matricesTrace quantification in complex matrices (biological)

Conclusion

The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method is dictated by the specific requirements of the analysis. HPLC-UV offers a simple, cost-effective solution for routine analysis of bulk materials or simple formulations. GC-MS provides higher selectivity and is suitable for samples where volatility is not a concern. For demanding applications requiring the highest sensitivity and selectivity, such as the analysis of biological samples for pharmacokinetic studies, LC-MS/MS is the unequivocal gold standard. Each protocol presented herein serves as a robust starting point for method development and validation in a regulated or research environment.

References

  • Puts, J., Van der heide, S., Kema, I. P., & Koster, R. A. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1234, 124017. [Link]

  • Jayatilaka, D., Restrepo, P., & Calafat, A. M. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(11), 5987. [Link]

  • Lin, H.-R., Chen, C.-L., Huang, Y.-T., & Lua, A.-C. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Molecules, 26(16), 4991. [Link]

  • Wang, M., Wang, X., Guo, L., Li, L., & Liu, H. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Analytica Chimica Acta, 1180, 338865. [Link]

  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2576. [Link]

  • Lin, H.-R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(7), 1073. [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Trivedi, M. K., & Branton, A. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Benzylamine. Retrieved from [Link]

  • Westphal, F., et al. (2016). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 8(3-4), 359-373. [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of N-Methyl-3,4,5-trimethoxybenzylamine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-3,4,5-trimethoxybenzylamine and its structural analogs are pivotal synthons in the construction of complex heterocyclic frameworks. The constituent 3,4,5-trimethoxyphenyl moiety, a bio-isostere found in numerous natural products and pharmacologically active molecules, renders this class of compounds particularly valuable in medicinal chemistry and drug development.[1] The high electron density of the aromatic ring, conferred by the three methoxy groups, significantly activates it toward electrophilic substitution, facilitating classic cyclization reactions.[2][3] This guide provides an in-depth exploration of the application of this structural motif, focusing on the synthesis of isoquinoline and pyrrolidine scaffolds. We will dissect the mechanistic underpinnings of key transformations, provide field-tested experimental protocols, and offer expert insights into reaction optimization and validation.

Foundational Principles: The Role of the Electron-Rich Trimethoxybenzyl Group

The synthetic versatility of this compound stems directly from the electronic properties of its substituted phenyl ring. The three methoxy groups at the 3, 4, and 5 positions are powerful electron-donating groups (EDGs) via the resonance effect. This donation of electron density dramatically lowers the activation energy for electrophilic aromatic substitution, making cyclization reactions that would be sluggish or unfeasible on an unsubstituted ring proceed readily.

This guide will focus on two primary classes of heterocyclic synthesis where this structural unit is paramount:

  • The Bischler-Napieralski Reaction: A cornerstone method for the synthesis of 3,4-dihydroisoquinolines.[4][5] While the direct starting material for this reaction is a β-phenylethylamide, the trimethoxybenzyl unit is a classic example of the required activated aromatic system.

  • [3+2] Dipolar Cycloaddition: A powerful technique for constructing five-membered rings. Benzylamine derivatives can be converted into azomethine ylides, which serve as 1,3-dipoles for reaction with various dipolarophiles to yield substituted pyrrolidines.[6][7]

Core Application I: Synthesis of 6,7,8-Trimethoxyisoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic drugs.[8] The Bischler-Napieralski reaction is one of the most efficient methods for its construction, proceeding via an intramolecular cyclization of a β-phenylethylamide.[2][3]

Mechanistic Overview: The Bischler-Napieralski Reaction

The reaction is typically promoted by a dehydrating acid catalyst, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[2][4] The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[4][5]

Diagram 1: Generalized Mechanism of the Bischler-Napieralski Reaction

Bischler_Napieralski_Mechanism cluster_activation Step 1: Activation of Amide cluster_cyclization Step 2: Formation of Nitrilium Ion & Cyclization cluster_final Step 3: Final Product Formation Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl3 POCl3 POCl3 Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium - (OPO2Cl2)- Dihydroisoquinoline_Cation Cyclized Intermediate (Cation) Nitrilium->Dihydroisoquinoline_Cation Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Dihydroisoquinoline_Cation->Product Neutralization (e.g., with base)

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Methyl-6,7,8-trimethoxy-3,4-dihydroisoquinoline

This protocol details the synthesis starting from the corresponding β-phenylethylamide, which is readily prepared from commercially available 3,4,5-trimethoxyphenethylamine.

Diagram 2: Experimental Workflow for Isoquinoline Synthesis

Experimental_Workflow start Start | {3,4,5-Trimethoxyphenethylamine | Acetyl Chloride} step1 Step 1: Acylation React starting materials in DCM with base (e.g., Et3N) Stir at 0°C to RT start->step1 workup1 Work-up 1 Quench with H2O Extract with DCM Dry over Na2SO4 Concentrate in vacuo step1->workup1 amide Intermediate N-Acetyl-3,4,5-trimethoxyphenethylamine workup1->amide step2 Step 2: Cyclization Dissolve amide in anhydrous MeCN Add POCl3 dropwise Reflux for 4h amide->step2 workup2 Work-up 2 Cool to 0°C Carefully add ice Basify with NaOH (aq) Extract with CH2Cl2 step2->workup2 purify Purification Dry organic layers Concentrate Purify via column chromatography (SiO2) workup2->purify product Final Product | 1-Methyl-6,7,8-trimethoxy-3,4-dihydroisoquinoline purify->product

Caption: Workflow for 3,4-dihydroisoquinoline synthesis.

Materials & Reagents:

ReagentM.W.Quantity (Example)Moles (Example)Notes
N-Acetyl-3,4,5-trimethoxyphenethylamine253.302.53 g10.0 mmolEnsure it is dry.
Phosphoryl Chloride (POCl₃)153.333.3 mL36.0 mmolFreshly distilled is preferred.
Anhydrous Acetonitrile (MeCN)41.0550 mL-Use a Sure/Seal™ bottle.
Dichloromethane (DCM)84.93As needed-For extraction.
Saturated Sodium Bicarbonate (aq)-As needed-For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-acetyl-3,4,5-trimethoxyphenethylamine (10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask under a nitrogen atmosphere. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Carefully add phosphoryl chloride (3.6 eq) dropwise to the stirred solution at room temperature. The addition is exothermic.

    • Senior Scientist's Note: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is maintained under an inert atmosphere (N₂ or Ar) to prevent quenching of the POCl₃.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.

  • Reaction Quench: Once the starting material is consumed, cool the mixture to 0°C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the excess POCl₃. This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

  • Neutralization & Extraction: After the quenching is complete, basify the aqueous mixture to pH ~9-10 by the slow addition of 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure 3,4-dihydroisoquinoline product.

Core Application II: Synthesis of Pyrrolidine Scaffolds

Five-membered nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The [3+2] cycloaddition reaction using an azomethine ylide generated from a benzylamine precursor is a powerful and convergent method for their synthesis.[6] this compound is an excellent starting point for generating the required 1,3-dipole.

Mechanistic Overview: Azomethine Ylide [3+2] Cycloaddition

The key to this synthesis is the in situ generation of a non-stabilized azomethine ylide. A common precursor is an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.[6][7] In the presence of an initiator like trifluoroacetic acid, this precursor eliminates methoxytrimethylsilane to generate the transient azomethine ylide. This 1,3-dipole then rapidly undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., an electron-deficient alkene) to form the pyrrolidine ring.[7]

Diagram 3: [3+2] Cycloaddition via Azomethine Ylide

Cycloaddition_Mechanism cluster_generation Step 1: Ylide Generation cluster_reaction Step 2: Cycloaddition Precursor N-(silylmethyl)benzylamine precursor Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide + Initiator (e.g., TFA) - Me3Si-OR Catalyst TFA TS Concerted Transition State Ylide->TS Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TS Product Pyrrolidine Derivative TS->Product [3+2] Cycloaddition

Sources

Application Note: A Scalable and Efficient Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of N-Methyl-3,4,5-trimethoxybenzylamine, a valuable secondary amine intermediate in pharmaceutical and fine chemical synthesis. We present a robust and scalable protocol centered on the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine. The causality behind the selection of reagents, solvents, and reaction conditions is thoroughly explained to provide researchers with a deep understanding of the process. This guide includes detailed, step-by-step experimental procedures, process optimization insights, safety and hazard analysis, and analytical characterization methods, designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

This compound is a substituted benzylamine derivative. While not a final drug product itself, its structural motif is of interest in medicinal chemistry as a building block for more complex molecules. The efficient production of such intermediates is a critical aspect of the drug development pipeline. The primary challenge in scaling up the synthesis of secondary amines lies in controlling selectivity and ensuring high yield and purity while maintaining a cost-effective and safe process.

The most direct and industrially favored method for preparing secondary amines like the target molecule is through the reductive amination of an aldehyde.[1][2] This one-pot or two-step process involves the condensation of an aldehyde with a primary amine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired amine.[3] This approach is often superior to older methods, such as the direct alkylation of 3,4,5-trimethoxybenzylamine, which can suffer from poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, complicating purification and reducing overall yield.

This guide focuses on a direct reductive amination strategy using sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that is particularly effective for this transformation.[4]

Overview of the Synthetic Pathway

The selected synthetic route begins with the commercially available starting material, 3,4,5-trimethoxybenzaldehyde. This aldehyde is a key intermediate in the synthesis of several pharmaceuticals, including the antibacterial drug trimethoprim, and is typically synthesized on an industrial scale from sources like vanillin or gallic acid.[5][6][7] The overall transformation is depicted below.

G A 3,4,5-Trimethoxybenzaldehyde C [Imine/Iminium Intermediate] A:e->C:w + B Methylamine (CH3NH2) B:e->C:w + E This compound (Final Product) C:e->E:w Reduction D Sodium Triacetoxyborohydride [NaBH(OAc)3] D->C G cluster_mech Reaction Mechanism A Aldehyde + Methylamine B Hemiaminal Intermediate A->B - H2O (reversible) C Iminium Ion (Electrophilic) B->C Protonation & Dehydration E Final Amine Product C->E Hydride Attack D NaBH(OAc)3 (Nucleophilic Hydride) D->C H⁻ Source

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-3,4,5-trimethoxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-Methyl-3,4,5-trimethoxybenzylamine. The following sections offer troubleshooting advice and frequently asked questions to help optimize reaction yields and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.[1] This versatile reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][2] While seemingly straightforward, several factors can influence the efficiency of this transformation. This guide will address common challenges and provide evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors throughout the reaction process. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Imine Formation: The initial condensation between 3,4,5-trimethoxybenzaldehyde and methylamine to form the imine is a critical equilibrium-driven step.[2][3]

    • Troubleshooting:

      • pH Control: The pH of the reaction medium is crucial. A mildly acidic environment (pH 4-5) is often optimal for imine formation.[4] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[5]

      • Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. This can be accomplished by using a dehydrating agent or azeotropic distillation.[3]

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are paramount for a successful reaction.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde.[2][4][6] Sodium borohydride (NaBH4) can also be used, but may require a two-step procedure to avoid reducing the aldehyde.[7]

      • Reagent Quality and Stoichiometry: Ensure the reducing agent is of high purity and used in the correct stoichiometric amount to avoid side reactions or incomplete conversion.[3]

  • Side Reactions: Several side reactions can compete with the desired transformation.

    • Troubleshooting:

      • Aldehyde Reduction: Stronger reducing agents or improper reaction conditions can lead to the reduction of 3,4,5-trimethoxybenzaldehyde to the corresponding alcohol. Using a milder, more selective reducing agent like NaBH3CN or NaBH(OAc)3 can mitigate this.[4]

      • Over-alkylation: While less common when starting with a primary amine, ensuring the stoichiometry of the reactants is controlled can prevent the formation of tertiary amines.[3]

Diagram: General Reductive Amination Workflow

ReductiveAmination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Aldehyde 3,4,5-Trimethoxy- benzaldehyde Imine_Formation Imine Formation (Mildly Acidic pH) Aldehyde->Imine_Formation Side_Product_1 3,4,5-Trimethoxy- benzyl alcohol Aldehyde->Side_Product_1 Side Reaction (Over-reduction) Amine Methylamine Amine->Imine_Formation Reduction Reduction (Selective Reducing Agent) Imine_Formation->Reduction Intermediate Imine Target_Product N-Methyl-3,4,5-trimethoxy- benzylamine Reduction->Target_Product

Caption: Workflow for this compound synthesis.

FAQ 2: I am observing significant amounts of 3,4,5-trimethoxybenzyl alcohol in my crude product. How can I prevent this?

The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting aldehyde.

  • Causality: This occurs when the reducing agent is too reactive or when the reaction conditions favor aldehyde reduction over imine reduction.

  • Preventative Measures:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is particularly effective at selectively reducing imines over aldehydes at a neutral to slightly acidic pH.[4][8] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent choice for its mildness and selectivity.[2]

    • One-Pot vs. Two-Step Procedure:

      • One-Pot: In a one-pot synthesis, all reactants are mixed together. This relies heavily on the selectivity of the reducing agent.[4]

      • Two-Step: To completely avoid aldehyde reduction, you can perform the reaction in two steps. First, form the imine by reacting 3,4,5-trimethoxybenzaldehyde with methylamine. After confirming imine formation (e.g., by TLC or NMR), then add the reducing agent.[7]

    • pH Control: Maintaining a pH between 6 and 7 is optimal for the Borch reduction using NaBH3CN, as it favors the reduction of the iminium ion over the carbonyl group.[6]

Table: Comparison of Common Reducing Agents
Reducing AgentSelectivity for Imine/Iminium IonOptimal pHKey Considerations
Sodium Borohydride (NaBH₄) ModerateNeutral to BasicCan reduce aldehydes and ketones; often used in a two-step process.[7]
Sodium Cyanoborohydride (NaBH₃CN) HighMildly Acidic (4-5) to NeutralHighly selective for imines/iminium ions over carbonyls.[4][8] Toxic cyanide byproducts.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMildly AcidicMild and selective, tolerates a wide range of functional groups.[2][7]
Catalytic Hydrogenation (H₂/Catalyst) HighVariesGreen and sustainable option, but may require specialized equipment.[2][3]
FAQ 3: My purification is challenging due to residual starting materials. What are the best practices for purification?

Effective purification is key to obtaining a high-purity final product.

  • Initial Work-up:

    • After the reaction is complete, a standard aqueous work-up is typically performed. Quench the reaction carefully, for example, with a saturated solution of potassium carbonate.[5]

    • Extract the product into an organic solvent like ethyl acetate.

  • Removal of Unreacted Aldehyde:

    • If unreacted 3,4,5-trimethoxybenzaldehyde remains, it can sometimes be removed by washing the organic layer with a sodium bisulfite solution.

  • Removal of Unreacted Methylamine:

    • Excess methylamine can often be removed by washing the organic layer with a dilute acid solution. However, be cautious as this may protonate your amine product, making it water-soluble.

  • Chromatography:

    • Column chromatography on silica gel is a standard and effective method for purifying the final product from any remaining starting materials and side products. The choice of eluent will depend on the polarity of the product and impurities.

  • Distillation:

    • If the product is a liquid, distillation under reduced pressure can be an effective purification method.

Diagram: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Imine Incomplete Imine Formation? Start->Check_Imine Check_Reduction Inefficient Reduction? Check_Imine->Check_Reduction No Optimize_pH Optimize pH (4-5) with a weak acid. Check_Imine->Optimize_pH Yes Check_Side_Reactions Significant Side Reactions? Check_Reduction->Check_Side_Reactions No Change_Reducing_Agent Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). Check_Reduction->Change_Reducing_Agent Yes Two_Step_Procedure Consider a two-step procedure: 1. Imine formation 2. Reduction Check_Side_Reactions->Two_Step_Procedure Yes Optimize_Conditions Adjust reaction conditions (temperature, time). Check_Side_Reactions->Optimize_Conditions No Remove_Water Remove water (dehydrating agent or azeotropic distillation). Optimize_pH->Remove_Water Solution Improved Yield Remove_Water->Solution Check_Reagent_Quality Verify quality and stoichiometry of the reducing agent. Change_Reducing_Agent->Check_Reagent_Quality Check_Reagent_Quality->Solution Two_Step_Procedure->Optimize_Conditions Optimize_Conditions->Solution

Caption: Decision tree for troubleshooting low synthesis yield.

Experimental Protocols

One-Pot Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol.

  • Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.[5]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

References

  • Vertex AI Search. (n.d.).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • WordPress. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • RIT Digital Institutional Repository. (2002).
  • Wikipedia. (n.d.).
  • Wiley Online Library. (n.d.).
  • YouTube. (2023, March 16).
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
  • designer-drug.com. (n.d.). Mescaline (3,4,5-Trimethoxyphenethylamine).
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
  • Myers, J. W. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Nature. (n.d.).
  • Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzylamine 98.

Sources

Technical Support Center: Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-3,4,5-trimethoxybenzylamine. This document aims to address specific challenges encountered during synthesis, focusing on the identification and mitigation of common side products.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is commonly achieved through two primary routes: direct reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine, or a two-step process involving the formation of 3,4,5-trimethoxybenzylamine followed by N-methylation via the Eschweiler-Clarke reaction. Both methods, while effective, are susceptible to the formation of specific impurities that can complicate purification and impact final product quality. This guide will explore the intricacies of these reactions and provide practical solutions to common problems.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address potential issues you may encounter during your experiments.

FAQ 1: What are the most common side products I should expect in my reaction mixture?

The profile of side products is largely dependent on the chosen synthetic route. However, some impurities are common to both reductive amination and the Eschweiler-Clarke reaction.

Common Side Products:

  • N,N-Dimethyl-3,4,5-trimethoxybenzylamine (Tertiary Amine): This is the most prevalent byproduct, resulting from over-methylation of the secondary amine product or the primary amine intermediate.

  • Unreacted 3,4,5-trimethoxybenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in the final product mixture.

  • 3,4,5-trimethoxybenzyl alcohol: This can form if the aldehyde is reduced in situ before the amination reaction takes place, particularly when using strong reducing agents like sodium borohydride without careful control of reaction conditions.[1]

  • 3,4,5-trimethoxybenzylamine (Primary Amine): In the Eschweiler-Clarke reaction, this is the starting material for the methylation step. In direct reductive amination, its presence indicates incomplete methylation.

The following table summarizes the expected side products for each synthetic route:

Side ProductReductive AminationEschweiler-Clarke Reaction
N,N-Dimethyl-3,4,5-trimethoxybenzylamine
Unreacted 3,4,5-trimethoxybenzaldehyde
3,4,5-trimethoxybenzyl alcohol
3,4,5-trimethoxybenzylamine✓ (as intermediate)✓ (as starting material)
FAQ 2: My reaction yield is low, and I have a significant amount of unreacted starting material. What could be the cause?

Low conversion of the starting aldehyde (in reductive amination) or primary amine (in Eschweiler-Clarke) can be attributed to several factors.

Potential Causes and Solutions:

  • Inefficient Imine Formation (Reductive Amination): The initial formation of the imine from the aldehyde and methylamine is a critical equilibrium step.[2][3]

    • Troubleshooting:

      • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6) to facilitate dehydration. The addition of a catalytic amount of a mild acid like acetic acid can be beneficial.

      • Water Removal: The formation of the imine produces water. Using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent system that allows for azeotropic removal of water can drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent (Reductive Amination): The choice and timing of the addition of the reducing agent are crucial.

    • Troubleshooting:

      • Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde compared to stronger agents like sodium borohydride (NaBH₄).[2][3][4]

      • Staged Addition: If using NaBH₄, it is advisable to allow sufficient time for imine formation before adding the reducing agent to minimize the reduction of the aldehyde to the corresponding alcohol.[4]

  • Insufficient Reagents (Eschweiler-Clarke): The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the methylation to completion.[5][6]

    • Troubleshooting:

      • Stoichiometry: Ensure at least two equivalents of formaldehyde and formic acid are used per amine hydrogen to be replaced.

  • Low Reaction Temperature: Both reactions may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Temperature Optimization: For reductive amination, temperatures between room temperature and 50 °C are common. The Eschweiler-Clarke reaction is often performed at or near the boiling point of the aqueous solution.[5]

FAQ 3: I am observing a significant amount of the tertiary amine byproduct. How can I minimize its formation?

The formation of N,N-Dimethyl-3,4,5-trimethoxybenzylamine is a common issue related to over-methylation.

Strategies to Minimize Tertiary Amine Formation:

  • Control of Stoichiometry:

    • Reductive Amination: Carefully control the stoichiometry of methylamine and the reducing agent. Using a slight excess of the aldehyde may favor the formation of the secondary amine.

    • Eschweiler-Clarke Reaction: While an excess of reagents is generally needed, using a large excess can promote the formation of the tertiary amine.[5] Careful optimization of the reagent ratios is key.

  • Reaction Time and Temperature:

    • Monitoring Progress: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the desired product is maximized and before significant formation of the tertiary amine occurs.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity for the secondary amine, although it may require longer reaction times.

FAQ 4: How can I effectively separate the desired this compound from the side products?

A combination of extraction and chromatographic techniques is typically employed for purification.

Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water and adjust the pH to be basic (pH > 10) using a suitable base (e.g., NaOH, K₂CO₃). This will ensure that the amine products are in their free base form.

    • Extract the aqueous layer with an organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.[7] The desired product and other organic-soluble impurities will move into the organic phase.

  • Acid-Base Extraction (to remove non-basic impurities):

    • Wash the combined organic extracts with a dilute acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, leaving behind non-basic impurities like unreacted aldehyde and the benzyl alcohol byproduct in the organic layer.

    • Separate the aqueous layer and basify it again to regenerate the free amines.

    • Extract the amines back into an organic solvent.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the primary, secondary, and tertiary amines. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol), will allow for the separation of the components based on their polarity. The tertiary amine, being less polar than the secondary amine, will typically elute first.

    • Preparative HPLC: For higher purity requirements, preparative HPLC can be utilized.

FAQ 5: What analytical techniques are best for identifying the side products in my reaction mixture?

A combination of spectroscopic and chromatographic methods is recommended for unambiguous identification of impurities.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the characteristic signals for the different amine products. For example, the N-methyl signal in the desired product will be a singlet, while the N,N-dimethyl signal in the tertiary amine will also be a singlet but with a different chemical shift and integration value. The aldehydic proton of the starting material will have a distinct downfield chemical shift.

    • ¹³C NMR: Provides information about the carbon skeleton and can help differentiate between the various species.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components of the reaction mixture. It provides both retention time information for separation and mass-to-charge ratio data for identification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying the components of the reaction mixture, especially for less volatile or thermally labile compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Can be used to quantify the purity of the product and the relative amounts of the impurities. Developing a suitable HPLC method with a UV detector is a standard approach for in-process control and final product analysis.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the key side products, the following diagrams illustrate the reaction pathways.

Synthesis_Pathways cluster_RA Reductive Amination Pathway cluster_EC Eschweiler-Clarke Pathway Aldehyde 3,4,5-Trimethoxy- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H₂O Alcohol 3,4,5-Trimethoxybenzyl alcohol (Side Product) Aldehyde->Alcohol + Reducing Agent (Premature Reduction) Product N-Methyl-3,4,5-trimethoxy- benzylamine (Desired Product) Imine->Product + Reducing Agent TertiaryAmine N,N-Dimethyl-3,4,5-trimethoxy- benzylamine (Side Product) Product->TertiaryAmine + Methylamine + Reducing Agent (Over-methylation) Methylamine Methylamine ReducingAgent Reducing Agent PrimaryAmine 3,4,5-Trimethoxybenzylamine EC_Product N-Methyl-3,4,5-trimethoxy- benzylamine (Desired Product) PrimaryAmine->EC_Product + Formaldehyde + Formic Acid EC_TertiaryAmine N,N-Dimethyl-3,4,5-trimethoxy- benzylamine (Side Product) EC_Product->EC_TertiaryAmine + Formaldehyde + Formic Acid (Over-methylation) Formaldehyde Formaldehyde FormicAcid Formic Acid

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocol: Purification by Column Chromatography

This section provides a general step-by-step methodology for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude reaction mixture (post-workup)

  • Silica gel (60-120 mesh)

  • Hexane or Heptane (non-polar solvent)

  • Ethyl acetate or Isopropanol (polar solvent)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the organic solvent used for extraction.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the packed silica bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding increasing percentages of the polar solvent (e.g., start with 100% hexane, then move to 95:5 hexane:ethyl acetate, 90:10, and so on).

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

References

  • Cope, A. C., & Burrows, W. D. (1966). The Eschweiler-Clarke Cyclization. Scope and Mechanism. The Journal of Organic Chemistry, 31(9), 3099–3103. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved January 11, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Li, G., & Ma, D. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(11), 3167. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 11, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (2023, February 13). Retrieved January 11, 2026, from [Link]

  • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed. (1999, March). Retrieved January 11, 2026, from [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Retrieved January 11, 2026, from [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke-Methylierung - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of N-Methyl-3,4,5-trimethoxybenzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-3,4,5-trimethoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this secondary amine using column chromatography.

I. Understanding the Molecule and the Challenge

This compound is a secondary amine, and its basic nature presents a primary challenge in silica gel chromatography. The lone pair of electrons on the nitrogen atom can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to several common issues, including poor separation, tailing of the compound peak, and in severe cases, irreversible adsorption of the product onto the stationary phase.[1] This guide will provide systematic solutions to overcome these challenges.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the target compound is crucial for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃PubChem
Molecular Weight 211.26 g/mol PubChem
Appearance Liquid or viscous liquid, clear colorless to yellow[2]
Boiling Point 121 °C at 0.05 mmHg[3][4]
Density 1.155 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.548[3][4]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during the column chromatography of this compound and provides actionable solutions.

My compound is sticking to the column and won't elute, or the recovery is very low.

Cause: This is the most frequent issue and is a direct result of the strong interaction between the basic amine and the acidic silica gel.[1] This can lead to irreversible binding and significant loss of your product.

Solutions:

  • Addition of a Basic Modifier to the Mobile Phase: The most effective way to mitigate this issue is to add a small amount of a basic modifier to your eluent. This modifier will compete with your amine for the acidic sites on the silica, thereby facilitating its elution.[1]

    • Triethylamine (TEA): A common choice is to add 0.1-2% (v/v) of triethylamine to your mobile phase.[1]

    • Ammonia: A 7N solution of ammonia in methanol can also be used as a polar modifier, particularly in solvent systems like dichloromethane/methanol.[1]

  • Pre-treating the Silica Gel: Neutralizing the acidic sites on the silica before packing the column can significantly improve recovery. This is achieved by preparing a slurry of the silica gel in a solvent containing triethylamine.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic or a basic stationary phase:

    • Basic Alumina: Alumina is generally more basic than silica and is a good alternative for purifying basic compounds.[1]

    • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions.[1]

    • Reversed-Phase (C18) Silica: For this polar, ionizable compound, reversed-phase chromatography using an alkaline mobile phase can be a highly effective strategy.[1]

My compound is streaking or tailing on the TLC plate and the column.

Cause: Peak tailing is another manifestation of the strong interaction between the amine and the silica gel. It can also be caused by overloading the column or poor sample application.

Solutions:

  • Incorporate a Basic Modifier: As with the issue of the compound sticking, adding triethylamine or ammonia to the mobile phase will significantly reduce tailing by minimizing the strong acidic-basic interactions.[1]

  • Optimize Sample Loading:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, dry loading is recommended.[5] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully loaded onto the top of your column.

    • Minimize Loading Volume: When wet loading, dissolve your sample in the minimum amount of solvent possible to ensure a narrow starting band.[5]

  • Check for Compound Stability: In some cases, streaking can be a sign of compound decomposition on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have appeared.[6]

The separation between my product and impurities is poor, even though the TLC shows good separation.

Cause: Discrepancies between TLC and column chromatography can arise from several factors, including differences in the activity of the silica, overloading the column, or thermal effects during column packing.[7]

Solutions:

  • Optimize the Mobile Phase: A slight adjustment to the polarity of your mobile phase can often improve separation. A common starting point for amines is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane), with the addition of a basic modifier.

  • Slurry Packing the Column: Packing the column with a slurry of silica gel in your mobile phase helps to dissipate heat generated from the solvent interacting with the silica, leading to a more homogenous and well-packed column.[7]

  • Reduce the Flow Rate: A slower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.[7]

  • Increase the Column Length or Decrease the Diameter: A longer and narrower column can provide more theoretical plates and enhance separation.

I can't see my compound on the TLC plate.

Cause: this compound is not colored, so visualization techniques are necessary.

Solutions:

  • UV Light: Many organic compounds, including this one, can be visualized under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator. The compound will appear as a dark spot.[8]

  • Staining: If the compound is not UV-active or for better visualization, chemical stains can be used.[8]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.

    • Ninhydrin Stain: This is particularly useful for primary and secondary amines, which will typically show up as a colored spot (often purple or yellow) after heating.[8]

III. Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
  • Weigh the required amount of silica gel for your column.

  • Prepare a solution of 2% triethylamine in your chosen non-polar solvent (e.g., hexane).

  • Create a slurry of the silica gel in the triethylamine solution.

  • Gently stir the slurry for 15-20 minutes.

  • Carefully pack the column with the slurry.

  • Allow the excess solvent to drain until it is just above the silica bed.

  • Your column is now ready for loading.

Protocol 2: Dry Loading the Sample
  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).[5]

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.[5]

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of your prepared column.

  • Gently tap the column to ensure even packing of the sample layer.

  • Add a thin layer of sand on top of the sample to prevent disturbance when adding the mobile phase.[5]

IV. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for troubleshooting the purification of this compound by column chromatography.

Purification_Workflow start Start: Crude N-Methyl-3,4,5- trimethoxybenzylamine tlc Develop TLC with various solvent systems + 0.5% TEA start->tlc good_sep Good Separation on TLC? tlc->good_sep pack_column Pack Column with Silica Gel Slurry in Mobile Phase good_sep->pack_column Yes no_sep Poor Separation on TLC good_sep->no_sep No load_sample Load Sample (Dry or Wet) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions no_elution Compound Not Eluting? run_column->no_elution combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure streaking Compound Streaking? analyze_fractions->streaking pure_product Pure Product combine_pure->pure_product adjust_solvent Adjust Solvent Polarity no_sep->adjust_solvent adjust_solvent->tlc streaking->combine_pure No increase_tea Increase TEA to 1-2% streaking->increase_tea Yes increase_tea->tlc no_elution->streaking No use_alumina Consider Alumina or Amine-Functionalized Silica no_elution->use_alumina Yes

Caption: A troubleshooting workflow for the purification of this compound.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different base than triethylamine?

A1: Yes, other non-nucleophilic bases can be used. Diisopropylethylamine (DIPEA) is another option. Ammonia in methanol is also effective, especially when using a more polar mobile phase.

Q2: My compound is co-eluting with a non-polar impurity. What should I do?

A2: If a non-polar impurity is present, you can start with a less polar solvent system to elute the impurity first, and then gradually increase the polarity to elute your desired product. This is known as gradient elution.

Q3: How do I know if my column is overloaded?

A3: A key sign of an overloaded column is broad, poorly resolved peaks. As a general rule of thumb, for a standard silica gel column, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q4: Is it necessary to use sand at the top and bottom of the column?

A4: While not strictly necessary at the bottom if you have a frit, a layer of sand at the top is highly recommended to prevent the silica bed from being disturbed when you add the eluent.[5]

Q5: What are the safety precautions when handling this compound and the solvents?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal instructions.[9][10][11][12][13]

VI. References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30835, this compound. Retrieved from [Link]

  • Reddit. (2022). Column chromatography issues. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

Sources

N-Methyl-3,4,5-trimethoxybenzylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-3,4,5-trimethoxybenzylamine

A Guide to Stability, Degradation, and Analytical Troubleshooting

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the critical importance of sample integrity and the challenges that can arise during research and development. This guide is structured to provide direct, actionable answers to common questions regarding the stability and degradation of this compound. We will delve into the underlying chemistry of its degradation pathways, provide robust protocols for stability assessment, and offer troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly analyzed sample of this compound shows unexpected peaks in the chromatogram. What could be the cause?

This is a common issue, often pointing to premature degradation of the compound. This compound, like many benzylamines, is susceptible to specific environmental factors. The primary cause is often oxidation, as the compound is known to be air-sensitive[1].

  • Causality: The benzylic carbon-nitrogen bond and the lone pair of electrons on the nitrogen atom are susceptible to attack by oxidizing agents, including atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. Improper storage or handling, such as using solvents that are not de-gassed or leaving containers open to the air, can introduce impurities.

To confirm this, you should verify your storage conditions and handling procedures. If degradation is suspected, a forced degradation study can help identify the unknown peaks.

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

Proper storage is the most effective preventative measure against degradation. Based on the compound's known air sensitivity, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Store in a cool place[1]. Refrigeration is often suitable, but always check the supplier's specific recommendations.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture[1][2].

Q3: What are the most likely degradation pathways for this molecule?

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting unexpected results.[3][4][5] For this compound, the primary pathways are:

  • Oxidative Degradation: This is the most probable pathway. Oxidation can occur at the benzylic carbon and the nitrogen atom.

    • Initial oxidation can form an iminium intermediate, which can subsequently hydrolyze (if water is present) to form 3,4,5-trimethoxybenzaldehyde and methylamine.

    • Further oxidation of the aldehyde can yield 3,4,5-trimethoxybenzoic acid .

    • N-oxidation is also possible, leading to the formation of an N-oxide derivative.

  • Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate oxidation or other radical-based degradation reactions. Photostability testing is a key part of ICH guidelines for new drug substances.[6]

  • Thermal Degradation: While generally stable at room temperature if protected from oxygen, elevated temperatures can accelerate oxidative processes and potentially cause other decomposition reactions.

  • Acid/Base Hydrolysis: Although the molecule lacks readily hydrolyzable functional groups like esters or amides, under harsh acidic or basic conditions (forced degradation), degradation can still occur, potentially involving the methoxy groups or catalyzing oxidation.

Below is a diagram illustrating the most likely oxidative degradation pathway.

G cluster_main Predicted Oxidative Degradation Pathway A This compound B Iminium Intermediate A->B Oxidation [O] C 3,4,5-Trimethoxybenzaldehyde B->C Hydrolysis (H₂O) E Methylamine B->E Hydrolysis (H₂O) D 3,4,5-Trimethoxybenzoic Acid C->D Oxidation [O]

Caption: Predicted oxidative degradation pathway of this compound.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation (or stress testing) is a critical step to understand the intrinsic stability of a molecule, identify potential degradants, and develop stability-indicating analytical methods.[3][4][6] If you are developing a formulation or need to validate an analytical method, performing a forced degradation study is essential.

Q4: I need to perform a forced degradation study. Can you provide a starting protocol?

Certainly. This protocol is a general framework based on ICH guidelines.[6] The goal is to achieve 1-30% degradation of the active pharmaceutical ingredient (API).[3] You will need to optimize the conditions (concentration, time, temperature) for this compound.

Experimental Workflow: Forced Degradation Study

Sources

Technical Support Center: Reductive Amination with N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination reactions utilizing N-Methyl-3,4,5-trimethoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The information herein is structured to address specific challenges you may encounter during your experiments, offering explanations grounded in chemical principles and practical, field-proven solutions.

Introduction to Reductive Amination with this compound

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[1] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction.[2][3]

This compound is a valuable building block, particularly in pharmaceutical and medicinal chemistry, due to the presence of the biologically relevant trimethoxyphenyl motif. However, its electron-rich nature and steric hindrance can present unique challenges in reductive amination reactions. This guide will address these specific issues to help you optimize your synthetic routes.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common problems encountered when using this compound in reductive amination.

Reaction Efficiency and Yield

Question 1: My reductive amination reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in reductive amination can stem from several factors, primarily incomplete imine/iminium ion formation, suboptimal choice of reducing agent, or unfavorable reaction conditions.[4]

  • Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form an imine or iminium ion is a reversible equilibrium reaction. To drive the reaction forward, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves. The electron-donating methoxy groups on this compound increase its nucleophilicity, which can favor the initial attack on the carbonyl. However, steric hindrance from the methyl group and the substituted benzyl group might slow down the reaction.

  • Choice of Reducing Agent: The selection of the appropriate reducing agent is critical for the success of the reaction.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and selectivity.[2] It is particularly effective because it reduces the iminium ion much faster than the starting carbonyl compound, minimizing the formation of alcohol byproducts.[2] It is also compatible with a wide range of functional groups and can be used in a one-pot procedure.[2][5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reductive aminations.[3][6] It is stable under mildly acidic conditions (pH 4-6), which are often optimal for imine formation.[6][7] However, it is toxic and can generate hydrogen cyanide gas if the reaction becomes too acidic, so careful pH control is essential.[3]

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone, leading to the formation of undesired alcohol byproducts and thus lowering the yield of the target amine.[6][8] If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[8]

  • Reaction Conditions:

    • pH: The pH of the reaction medium is crucial. A slightly acidic environment (typically pH 4-6) is generally optimal for imine formation.[6][7] If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated for nucleophilic attack. The addition of a catalytic amount of acetic acid is a common practice.[5]

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used, especially with NaBH(OAc)₃.[5][8] Protic solvents like methanol can be used with NaBH₃CN.[8]

Question 2: I am observing a significant amount of the corresponding alcohol from the reduction of my starting carbonyl compound. How can I prevent this side reaction?

Answer: The formation of an alcohol byproduct is a clear indication that your reducing agent is reacting with the starting aldehyde or ketone before the iminium ion is formed and reduced.[9] This is a common issue when using stronger reducing agents like sodium borohydride (NaBH₄).[6]

To minimize this side reaction, consider the following strategies:

  • Switch to a Milder Reducing Agent: The most effective solution is to use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][6] These reagents preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[2][6]

  • Two-Step Procedure: If you must use NaBH₄, a two-step procedure is recommended.[5] First, allow the imine to form completely by stirring the aldehyde/ketone and this compound together for a period of time, often with a dehydrating agent. Once imine formation is complete (which can be monitored by techniques like TLC or NMR), then add the NaBH₄ to reduce the imine.[8]

  • Control the Reaction Temperature: Adding the reducing agent at a lower temperature (e.g., 0 °C) can sometimes help to control the reaction and improve selectivity.

Side Reactions and Impurities

Question 3: My reaction is producing a significant amount of a tertiary amine byproduct (over-alkylation). How can I suppress this?

Answer: Over-alkylation, the formation of a tertiary amine by the reaction of the newly formed secondary amine product with another molecule of the carbonyl compound, is a common side reaction in reductive aminations, especially when using primary amines.[4] The secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the aldehyde or ketone.

With this compound, a secondary amine, this would lead to the formation of a quaternary ammonium salt if it reacts further. To minimize this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (1.1 to 1.2 equivalents) relative to the carbonyl compound can help to ensure that the carbonyl is consumed before it can react with the product amine.[10]

  • Slow Addition of the Carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent can help to maintain a low concentration of the carbonyl compound, thereby reducing the likelihood of it reacting with the product amine.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes help to minimize over-alkylation.

Question 4: I am having difficulty purifying my final product. What are some common impurities and how can I remove them?

Answer: Purification challenges in reductive amination often arise from the presence of unreacted starting materials, side products, and reagents.

  • Common Impurities:

    • Unreacted this compound.

    • Unreacted aldehyde or ketone.

    • The alcohol byproduct from carbonyl reduction.

    • The intermediate imine.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup is typically the first step in purification. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid can help to neutralize the reaction mixture and remove some of the water-soluble byproducts.[10]

    • Acid-Base Extraction: Since your product is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[11] This is a very effective way to separate your amine product from neutral impurities like the starting carbonyl and the alcohol byproduct.

    • Column Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel is a common method for purifying amines.[10][12] A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) added to the eluent, can be effective. The triethylamine helps to prevent the amine product from streaking on the silica gel. For particularly basic amines, chromatography on alumina may be a better option.

Reagent and Reaction Handling

Question 5: I suspect my this compound has degraded. How should I properly store and handle it?

Answer: this compound, like many amines, can be susceptible to oxidation and degradation over time, especially if exposed to air and light.

  • Storage: It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storing it in a refrigerator or freezer can also help to prolong its shelf life.

  • Handling: When handling the amine, it is best to work under an inert atmosphere if possible, especially if you are using it for sensitive reactions. Avoid prolonged exposure to air.

  • Purity Check: Before use, it is always a good practice to check the purity of your amine by techniques such as NMR or GC-MS to ensure it has not degraded.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound using NaBH(OAc)₃.[12][13]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone and this compound.

  • Add the anhydrous solvent (DCM or DCE) to dissolve the reactants.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add the sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THF[5][8]Mild and selective for iminium ions, low toxicity, one-pot procedure is common.[2]Moisture sensitive.[14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[8]Mild and selective, stable in mildly acidic conditions.[3][6]Highly toxic, can release HCN gas.[3]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[8]Inexpensive and readily available.Can reduce starting carbonyls, often requires a two-step procedure.[6][8]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various"Green" method, high atom economy.May reduce other functional groups, requires specialized equipment.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification carbonyl Aldehyde or Ketone imine_formation Imine/Iminium Ion Formation (Acid Catalyst, Dehydrating Agent) carbonyl->imine_formation amine N-Methyl-3,4,5- trimethoxybenzylamine amine->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction quench Aqueous Quench (e.g., NaHCO3) reduction->quench extraction Acid-Base Extraction quench->extraction chromatography Column Chromatography extraction->chromatography product Purified Amine Product chromatography->product

Caption: A typical workflow for a reductive amination experiment.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Side Products check_imine Incomplete Imine Formation? start->check_imine check_reducing_agent Incorrect Reducing Agent? start->check_reducing_agent check_conditions Suboptimal Conditions? start->check_conditions check_purification Purification Issues? start->check_purification add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->add_dehydrating adjust_ph Adjust pH (4-6) check_imine->adjust_ph change_reducing_agent Use Milder Agent (e.g., NaBH(OAc)3) check_reducing_agent->change_reducing_agent two_step Perform Two-Step Procedure check_reducing_agent->two_step check_conditions->adjust_ph optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent acid_base_extraction Use Acid-Base Extraction check_purification->acid_base_extraction column_chrom Optimize Column Chromatography check_purification->column_chrom

Caption: A decision tree for troubleshooting common reductive amination issues.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

  • Le, C. N., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • Homework.Study.com. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are.... Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Borch, R. F., & Durst, H. D. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Journal of the American Chemical Society.
  • Moody, C. M., et al. (2006). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development.
  • Vicker, N., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Sodium cyanoborohydride. In Wikipedia. Retrieved from [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Podyacheva, E., et al. (2022).

Sources

Improving the regioselectivity of reactions with N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to improving regioselectivity in reactions involving N-Methyl-3,4,5-trimethoxybenzylamine for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly isoquinoline alkaloids. However, the symmetrical nature of the 3,4,5-trimethoxyphenyl moiety presents a significant challenge in controlling the regioselectivity of aromatic substitution reactions. The three electron-donating methoxy groups strongly activate the aromatic ring, but their symmetrical placement often leads to mixtures of products. This guide provides troubleshooting strategies and frequently asked questions to help you achieve the desired regioselectivity in your experiments.

Troubleshooting Guides

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound can be notoriously difficult to control. The high electron density of the aromatic ring makes it highly reactive, often leading to polysubstitution or a mixture of ortho- and para-isomers relative to the benzylamine side chain.

Cyclization Reactions: Bischler-Napieralski and Pictet-Spengler

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of isoquinolines and tetrahydro-β-carbolines, respectively. With this compound derivatives, achieving regioselective cyclization is paramount.

Frequently Asked Questions (FAQs)

Q: What is the best way to handle and store this compound?

A: this compound can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Q: How can I accurately determine the regiomeric ratio of my reaction products?

A: A combination of analytical techniques is often necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide clear information about their relative positions. 2D NMR techniques like COSY and NOESY can further confirm the structure.
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate the isomers and provide their mass spectra, aiding in identification and quantification.
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying non-volatile isomers.
Q: Are there any known side reactions to be aware of when working with this compound?

A: Besides the lack of regioselectivity, over-alkylation or over-acylation can occur in Friedel-Crafts type reactions due to the highly activated ring. In reactions involving strong bases, deprotonation of the benzylic protons is a potential side reaction, although ortho-lithiation is generally favored with appropriate directing groups.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected regioselectivity for common reactions with this compound derivatives. Note that these are general guidelines and optimization is often necessary.

Reaction TypeReagents & ConditionsMajor RegioisomerKey Considerations
NitrationHNO₃, H₂SO₄, 0°CMixture of 2- and 6-nitroDifficult to control; polysubstitution is common.
BrominationBr₂, FeBr₃, CH₂Cl₂Mixture of 2- and 6-bromoSteric hindrance can slightly favor the 6-position.
Friedel-Crafts AcylationAcyl chloride, AlCl₃, CH₂Cl₂Predominantly 6-acylatedThe acyl group deactivates the ring, preventing polysubstitution.
Directed Ortho-Metalation1. n-BuLi, TMEDA, -78°C; 2. ElectrophileExclusively 2-substitutedRequires anhydrous conditions and careful temperature control.
Bischler-NapieralskiPOCl₃, refluxCyclization at C6Requires an N-acylated derivative.
Pictet-SpenglerAldehyde, H⁺, refluxCyclization at C6Requires a β-phenethylamine precursor.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation of N-Boc-N-Methyl-3,4,5-trimethoxybenzylamine
  • Dissolve N-Boc-N-Methyl-3,4,5-trimethoxybenzylamine (1.0 eq) in anhydrous THF under an argon atmosphere.
  • Add TMEDA (1.2 eq) and cool the solution to -78°C.
  • Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78°C for 1 hour.
  • Add the desired electrophile (1.2 eq) and continue stirring at -78°C for 2 hours.
  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

References

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, particularly when using N-Methyl-3,4,5-trimethoxybenzylamine as a substrate. Here, we delve into the nuances of this powerful cyclization reaction, offering in-depth troubleshooting advice and evidence-based protocols to enhance your experimental success.

Introduction to the Challenge

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and β-carbolines, frameworks central to numerous natural products and pharmaceuticals.[1][2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][4] While robust, its efficiency can be significantly hampered by the structural and electronic properties of the substrates.

This compound presents a specific set of challenges:

  • Steric Hindrance: The N-methyl group can sterically impede the crucial cyclization step.[5]

  • Electronic Effects: The three electron-donating methoxy groups on the benzylamine ring highly activate the aromatic system. While this enhances the nucleophilicity required for cyclization, it can also lead to undesired side reactions if conditions are not carefully controlled.[6]

  • Iminium Ion Stability: The formation of a stable iminium ion is paramount for the reaction to proceed.[1][7] The N-methyl group influences the stability and reactivity of this key intermediate.

This guide provides a structured approach to overcoming these hurdles through a question-and-answer format, addressing common issues with practical, scientifically-grounded solutions.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific problems you might encounter during your experiments. Each solution is grounded in the mechanistic principles of the Pictet-Spengler reaction.

Question 1: My reaction is stalling with significant unreacted starting material. What are the primary causes and how can I drive it to completion?

Answer: A stalled reaction often points to issues with the formation or reactivity of the key iminium ion intermediate. Several factors could be at play:

Causality: The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion from the initial imine.[1] If the acid catalyst is too weak, present in insufficient amounts, or if reaction conditions do not favor iminium ion formation, the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Catalyst Selection and Loading:

    • Brønsted Acids: Traditional catalysts include strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[6] For your electron-rich substrate, start with a milder acid like TFA.

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective.[6]

    • Loading: The amount of acid is critical. Too little will result in a slow or stalled reaction, while too much can promote side reactions.[8] Begin with catalytic amounts (10-50 mol%) and incrementally increase to stoichiometric amounts if necessary, while carefully monitoring for byproduct formation.[8]

  • Temperature Optimization:

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40–60 °C) can provide the necessary activation energy.[8]

    • Conversely, if you observe degradation, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.[8]

  • Solvent Choice:

    • While traditionally performed in protic solvents, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in some cases.[1][8]

    • Ensure your starting materials are fully soluble in the chosen solvent.

  • Reaction Monitoring:

    • Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged exposure to acidic conditions.[8]

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I improve selectivity?

Answer: The high electron density of the 3,4,5-trimethoxy-substituted ring, while beneficial for the desired cyclization, can also lead to unwanted electrophilic substitution or oxidation reactions.

Causality: The trimethoxyphenyl ring is highly activated towards electrophilic attack. Under harsh acidic conditions or elevated temperatures, this can lead to polymerization, or reaction at undesired positions. The N-methyl group can also participate in alternative reaction pathways.

Potential Side Reactions & Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Over-alkylation/Polymerization The highly activated aromatic ring can react with the iminium ion or other electrophiles present in the mixture, leading to oligomeric or polymeric byproducts.Use milder reaction conditions (lower temperature, less aggressive acid). Maintain dilute reaction conditions to disfavor intermolecular reactions.
Oxidation The resulting tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding aromatic isoquinoline, especially if exposed to air at high temperatures.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessarily high temperatures and prolonged reaction times.[8]
N-Dealkylation/Rearrangement Under strongly acidic conditions, N-methyl groups can sometimes be labile.Employ milder acid catalysts and the lowest effective temperature.

Experimental Workflow for Minimizing Byproducts:

G cluster_0 Reaction Setup cluster_1 Monitoring & Adjustment cluster_2 Workup A Combine this compound and aldehyde in aprotic solvent (DCM). B Cool to 0 °C under N2 atmosphere. A->B C Add TFA (0.5 eq) dropwise. B->C D Monitor by TLC/LC-MS every hour. C->D E Reaction complete? D->E Check conversion G Byproducts observed? E->G No I Quench with sat. NaHCO3. E->I Yes F Stalled? Add TFA (0.5 eq increments). F->D G->F No H Dilute reaction mixture. G->H Yes H->D J Extract with DCM, dry, and concentrate.

Caption: A workflow for optimizing the Pictet-Spengler reaction.

Question 3: Could the N-methyl group be the primary issue? Are there alternative strategies for N-methylated products?

Answer: Yes, the N-methyl group can introduce significant steric hindrance that disfavors the transition state of the cyclization step. If optimizing conditions for the direct Pictet-Spengler reaction fails, an alternative synthetic route can be highly effective.

Causality: The cyclization step requires the bulky N-methylated iminium intermediate to adopt a specific conformation that allows the electron-rich aromatic ring to attack the electrophilic carbon. Steric clash can raise the energy of this transition state, slowing the reaction.

Alternative Strategy: N-Acyl Pictet-Spengler followed by Reduction

A powerful alternative is the N-acyl Pictet-Spengler reaction . In this approach, the secondary amine is first acylated (e.g., with an acetyl or carbamoyl group). The resulting N-acyliminium ion is a much more powerful electrophile, often allowing the cyclization to proceed under milder conditions with higher yields.[1] The N-acyl group can then be reduced in a subsequent step to furnish the desired N-methyl product.

Protocol for N-Acyl Pictet-Spengler / Reduction Sequence:

  • Acylation: React this compound with a suitable acylating agent (e.g., acetic anhydride or ethyl chloroformate) to form the corresponding amide or carbamate.

  • Pictet-Spengler Cyclization: Subject the resulting N-acyl derivative to the aldehyde and an acid catalyst. The enhanced electrophilicity of the N-acyliminium ion often drives this reaction efficiently.[9]

  • Reduction: Reduce the N-acyl group of the cyclized product to the N-methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Comparison of direct vs. alternative N-methylation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction? A1: The reaction begins with the condensation of the amine and aldehyde to form an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][4] The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[4][10]

Q2: How does the trimethoxy substitution pattern affect the reaction? A2: The three electron-donating methoxy groups significantly increase the nucleophilicity of the aromatic ring. This makes the cyclization step faster and able to proceed under milder conditions compared to reactions with less activated or deactivated rings.[6] However, this high reactivity also increases the risk of side reactions if conditions are not well-controlled.

Q3: Can I use a ketone instead of an aldehyde? A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects.[11] Reactions with ketones often require harsher conditions (stronger acids, higher temperatures) and may result in lower yields.[12]

Q4: How critical is water content in the reaction? A4: The presence of water can be detrimental. Water can hydrolyze the iminium ion back to the starting materials, shifting the equilibrium away from the product.[8] Therefore, using anhydrous solvents and reagents is generally recommended for optimal results.

Q5: Are there any catalysts other than traditional Brønsted or Lewis acids? A5: Yes, recent research has explored a variety of catalytic systems. Chiral Brønsted acids have been developed for asymmetric Pictet-Spengler reactions.[13] Additionally, novel catalytic systems, such as halogen-bond catalysts, have been reported to efficiently promote the reaction under metal-free conditions.[14]

References

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst - NIH. Available at: [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction - RSC Publishing. Available at: [Link]

  • The Pictet-Spengler Reaction. Available at: [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. Available at: [Link]

  • Pictet-Spengler Reaction - NROChemistry. Available at: [Link]

  • Structural and functional insights into the iminium ion intermediate in AsKslB-mediated Pictet-Spengler reaction - ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

  • Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Available at: [Link]

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - Beilstein Journals. Available at: [Link]

  • Halogen Bond-catalyzed Pictet-Spengler Reaction | Organic Chemistry - ChemRxiv. Available at: [Link]

  • (PDF) Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring of N-Methyl-3,4,5-trimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, requires careful monitoring to ensure optimal yield and purity. Both TLC and LC-MS are powerful tools for this purpose. TLC offers a quick, qualitative assessment of reaction progress, while LC-MS provides quantitative data and structural confirmation. This guide will help you troubleshoot common issues and optimize your use of both techniques.

Part 1: Thin-Layer Chromatography (TLC) Monitoring: Troubleshooting & FAQs

TLC is an invaluable technique for its simplicity and speed in monitoring reaction progress.[1][2] However, the basic nature of amines can sometimes lead to frustrating results. Here’s how to tackle the most common issues.

FAQ 1: My starting material and product spots are merged on the TLC plate. How can I improve the separation?

This is a classic resolution problem, often stemming from an inappropriate mobile phase polarity. The goal is to find a solvent system that provides a clear separation between your starting amine (3,4,5-trimethoxybenzylamine), any intermediate, and your final N-methylated product.[3]

The Science Behind the Solution: TLC separates compounds based on their differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase.[4] Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf), while less polar compounds travel further up the plate. By adjusting the polarity of the mobile phase, you can modulate the movement of your compounds to achieve separation.

Step-by-Step Protocol for Optimizing Mobile Phase:

  • Start with a Standard System: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]

  • Adjust Polarity:

    • If your spots remain at the baseline, the mobile phase is not polar enough to move them. Increase the proportion of the more polar solvent.[6]

    • If your spots shoot to the top of the plate, the mobile phase is too polar. Decrease the proportion of the polar solvent.[6]

  • Systematic Approach: Test a range of solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4 Hexanes:Ethyl Acetate) to find the optimal separation.

  • Consider Alternative Solvents: If you're still struggling, try a different solvent system. For amines, a mixture of dichloromethane (DCM) and methanol (MeOH) is often effective.[5]

Compound Polarity Suggested Starting Solvent System Rationale
Non-polar5% Ethyl Acetate in HexanesGood for compounds with few or no polar functional groups.[7]
Moderately Polar10-50% Ethyl Acetate in HexanesA versatile range for a wide variety of organic molecules.[7]
Polar5-10% Methanol in DichloromethaneEffective for compounds with highly polar groups like amines and alcohols.[5]
Very Polar1-10% of a 10% NH4OH in MeOH solution, mixed in DCMThe added base helps to deprotonate the amine, reducing its interaction with the silica and improving spot shape.[7]

FAQ 2: Why are my spots streaking on the TLC plate?

Streaking is a common problem when working with amines on silica gel TLC plates.[8][9] This is often due to the basic amine interacting strongly with the acidic silanol groups on the silica surface.[8][9]

The Science Behind the Solution: The lone pair of electrons on the nitrogen atom of the amine can form a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction can cause the compound to "stick" to the stationary phase and move unevenly with the mobile phase, resulting in a streak rather than a compact spot.[8]

Troubleshooting Streaking:

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[8][10] Try diluting your sample and spotting a smaller amount.

  • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent.[5][6] This will compete with your amine for the active sites on the silica gel, leading to sharper spots.

    • Ammonia: A solution of 1-10% ammonia in methanol can also be effective, especially when used as a component of the mobile phase with DCM.[5][6]

  • Consider an Alternative Stationary Phase: If streaking persists, you may need to switch to a different type of TLC plate. Alumina plates, being slightly basic, are often a good choice for separating amines.[5][11]

FAQ 3: My Rf values are inconsistent between runs. What's causing this?

Reproducibility is key for accurate reaction monitoring. Inconsistent Rf values can be caused by a number of factors.

The Science Behind the Solution: The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Any variable that affects the equilibrium of the compound between the stationary and mobile phases can alter the Rf value.

Ensuring Reproducible TLC Results:

  • Chamber Saturation: Always use a filter paper wick in your developing chamber and allow it to become saturated with the mobile phase vapors for at least 5-10 minutes before running your plate. This ensures that the atmosphere in the chamber is saturated with solvent vapor, which prevents the solvent from evaporating from the plate as it runs, leading to more consistent Rf values.

  • Consistent Spotting: Apply your samples consistently and ensure the starting spots are small and uniform.

  • Temperature: Run your TLCs at a consistent temperature, as temperature can affect solvent viscosity and vapor pressure.

  • Plate Quality: Use high-quality TLC plates from a reputable supplier. Variations in the silica gel coating can lead to inconsistent results.

Diagram: Workflow for TLC Optimization

Sources

Alternative reagents for the N-methylation of 3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 3,4,5-trimethoxybenzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking robust and reliable alternatives to traditional methylation methods. Here, we address common experimental challenges, provide detailed troubleshooting, and offer validated protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why should I look for alternatives to classic methylating agents like methyl iodide or dimethyl sulfate?

While effective, traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) present significant drawbacks. They are highly toxic, with MeI being a suspected carcinogen and DMS being extremely corrosive and toxic.[1][2] From a practical standpoint, these reagents often lead to over-methylation, producing quaternary ammonium salts which can be difficult to separate from the desired tertiary amine.[3][4] This lack of selectivity complicates purification and reduces the overall yield of the target N,N-dimethylated product. Furthermore, their high volatility (MeI boils at ~42 °C) can lead to reagent loss and inconsistent results, especially when heating reactions.[5][6]

Q2: What are the most common and reliable alternatives for N-methylation of a primary amine like 3,4,5-trimethoxybenzylamine?

The two most widely adopted and reliable alternatives are the Eschweiler-Clarke reaction and reductive amination using formaldehyde with a milder reducing agent.[4][7] More recently, "green" methylating agents like dimethyl carbonate (DMC) have gained traction due to their low toxicity and environmental benefits.[8] Each method offers distinct advantages regarding selectivity, reaction conditions, and safety profile.

Q3: I am concerned about the safety and environmental impact of my synthesis. What is the "greenest" option?

Dimethyl carbonate (DMC) is considered a leading green methylating agent.[8][9] It is non-toxic, biodegradable, and can be produced via clean processes.[8] DMC-mediated methylations can often be performed using catalytic amounts of safe bases like potassium carbonate or zeolites, which minimizes the generation of inorganic salt waste.[8][10] These reactions offer excellent selectivity for mono-N-methylation, which is a significant advantage over traditional methods.[8][9]

Method Selection Guide

Choosing the right N-methylation method depends on your specific requirements, such as scale, available equipment, and sensitivity of your substrate to certain reagents. The following diagram provides a decision-making framework.

MethodSelection start Start: Need to N-methylate 3,4,5-trimethoxybenzylamine q_overmethylation Is avoiding quaternary salt formation a critical priority? start->q_overmethylation q_mild_conditions Are mild reaction conditions (e.g., room temp) required? q_overmethylation->q_mild_conditions No (other methods also avoid it) method_ec Eschweiler-Clarke Reaction (Formic Acid / Formaldehyde) q_overmethylation->method_ec Yes q_green_chem Is a 'green' process with low toxicity preferred? q_mild_conditions->q_green_chem No method_ra Reductive Amination (e.g., NaBH(OAc)3 / Formaldehyde) q_mild_conditions->method_ra Yes q_green_chem->method_ec No method_dmc Dimethyl Carbonate (DMC) with a base catalyst q_green_chem->method_dmc Yes

Caption: Decision tree for selecting an N-methylation method.

Troubleshooting Guide 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic, robust method for methylating primary and secondary amines using excess formic acid and formaldehyde.[3][11] A key advantage is that the reaction stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts.[12][13]

Mechanism Overview

The reaction proceeds via reductive amination. The amine first condenses with formaldehyde to form an iminium ion.[4] Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[3][12] This process repeats for a primary amine to yield the N,N-dimethylated product.

EC_Workflow cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Amine Primary Amine (R-NH2) Imine1 Iminium Ion (R-N+=CH2) Amine->Imine1 + HCHO - H2O SecAmine Secondary Amine (R-NHCH3) Imine1->SecAmine + HCOOH - CO2 Imine2 Iminium Ion (R-N+(CH3)=CH2) SecAmine->Imine2 + HCHO - H2O TertAmine Tertiary Amine (R-N(CH3)2) Imine2->TertAmine + HCOOH - CO2

Caption: Workflow for the Eschweiler-Clarke N,N-dimethylation.

Common Problems & Solutions
  • Problem: Incomplete reaction, significant amount of starting material or mono-methylated product remains.

    • Cause & Solution: This is often due to insufficient reagents or reaction time. The reaction relies on excess formic acid and formaldehyde.[3] For a primary amine, ensure at least 2 equivalents of formaldehyde and a significant excess of formic acid are used. The reaction is typically heated to 80-100 °C for several hours.[12] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Problem: The reaction mixture turns dark or forms tar-like side products.

    • Cause & Solution: 3,4,5-trimethoxybenzylamine, like other electron-rich aromatic compounds, can be sensitive to prolonged heating in strong acid. While formic acid is a weaker acid, decomposition can still occur. Ensure the temperature does not significantly exceed 100 °C. If decomposition is severe, consider an alternative method like reductive amination with sodium triacetoxyborohydride, which can be run at room temperature.

  • Problem: Difficult workup; the product is hard to extract.

    • Cause & Solution: The workup involves basifying the acidic reaction mixture to deprotonate the amine product for extraction. Use a strong base like NaOH or KOH until the aqueous layer is strongly basic (pH > 11).[12] If emulsions form during extraction with solvents like dichloromethane (DCM), adding brine (saturated NaCl solution) can help break them.

Detailed Protocol: Eschweiler-Clarke N,N-dimethylation
  • Reaction Setup: To a round-bottom flask, add 3,4,5-trimethoxybenzylamine (1.0 eq).

  • Reagent Addition: Add formic acid (90%, ~5.0 eq) followed by aqueous formaldehyde (37%, ~2.5 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80-90 °C for 12-18 hours.[12]

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Cooling & Quenching: Once complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add 6M NaOH solution with stirring until the pH of the aqueous phase is >11.

  • Extraction: Extract the aqueous phase with dichloromethane (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography if necessary.

Troubleshooting Guide 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This method is prized for its mildness and high selectivity.[14][15] It is a one-pot procedure where the amine, formaldehyde, and reducing agent are mixed together. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly effective because it is mild enough not to reduce the aldehyde starting material but is highly reactive towards the intermediate iminium ion.[14][16]

Common Problems & Solutions
  • Problem: Low yield of the desired N,N-dimethylated product.

    • Cause 1 & Solution: Solvent Choice. STAB is sensitive to water and incompatible with protic solvents like methanol (MeOH), which are sometimes used for imine formation.[16][17] The preferred solvent is an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[15]

    • Cause 2 & Solution: Incomplete Imine Formation. The formation of the iminium ion is the rate-limiting step. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to accelerate this step.[15][18]

    • Cause 3 & Solution: Dialkylation Issues. In some cases, the mono-methylated product may be slow to react a second time. A stepwise procedure can be beneficial: first, form the imine in a suitable solvent, then add the reducing agent.[15]

  • Problem: The reaction is sluggish or stalls completely.

    • Cause & Solution: The quality of the STAB is crucial. As it is moisture-sensitive, it can degrade upon improper storage. Use a freshly opened bottle or ensure the reagent has been stored in a desiccator. Also, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen).[18]

  • Problem: Formation of N-formyl or N-acetyl side products.

    • Cause & Solution: This is rare with STAB but can occur if impurities are present. N-formylation might arise from formaldehyde impurities, while N-acetylation could come from the acetic acid catalyst or acetate byproducts. Ensure high-purity reagents are used. If this is a persistent issue, purification by column chromatography is typically effective at removing these byproducts.

Comparison of Common Borohydride Reagents
ReagentChemical FormulaReactivityOptimal SolventsKey Considerations
Sodium Borohydride NaBH₄Strongest; reduces aldehydes/ketonesMeOH, EtOHMust be added after imine formation is complete.[17]
Sodium Cyanoborohydride NaCNBH₃Medium; stable in protic solventsMeOHHighly toxic (releases HCN in acid).[17]
Sodium Triacetoxyborohydride NaBH(OAc)₃Mildest; selective for iminium ionsDCE, DCM, THFMoisture-sensitive; ideal for one-pot reactions.[15][17]
Detailed Protocol: Reductive Amination with STAB
  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4,5-trimethoxybenzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).[15]

  • Aldehyde Addition: Add aqueous formaldehyde (37%, ~2.2 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Drying & Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

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  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (2014). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. Chinese Chemical Letters. Retrieved from [Link]

  • IAENG. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Retrieved from [Link]

  • YouTube. (2025). Eschweiler-Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research. Retrieved from [Link]

  • ScienceDirect. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2011). Reductive amination with [11C]formaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acid-catalysed reactions of amines with dimethyl carbonate. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?. Retrieved from [Link]

  • Semantic Scholar. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Catalysis Science & Technology. Retrieved from [Link]

  • ChemRxiv. (2021). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Retrieved from [Link]

  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Green organic syntheses: organic carbonates as methylating agents. The Chemical Record. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 3: Top: Green methylation of phosphines and amines by dimethyl.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Green Methylating agent....comments. Retrieved from [Link]

  • Reddit. (2022). Methyl iodide: trying to verify an anecdotal claim. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Trume Labs. (2024). 5 Ways to Treat Overmethylation Symptoms Naturally. Retrieved from [Link]

  • ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. Retrieved from [Link]

  • ResearchGate. (2021). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • The DNA Company. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. Retrieved from [Link]

  • Tree of Light Health. (2024). Over Methylation Explained: Causes & Symptoms. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • Dan Purser MD. (n.d.). Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Retrieved from [Link]

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  • Alkali Scientific. (n.d.). 3,4,5-Trimethoxybenzylamine, 1 X 25 g (338931-25G). Retrieved from [Link]

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Technical Support Center: Minimizing Dimer Formation in N-Methyl-3,4,5-trimethoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with N-Methyl-3,4,5-trimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimer byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: I am observing a significant, high-molecular-weight impurity in my reaction involving this compound. Could this be a dimer?

A1: Yes, it is highly probable. This compound, like many secondary amines, can participate in side reactions that lead to dimer formation, particularly under conditions used for reductive amination or amide coupling. These dimers typically arise from the self-condensation of intermediates or reaction with starting materials. The exact structure of the dimer will depend on the specific reaction, but it will have a molecular weight approximately double that of the desired product. We recommend characterizing the impurity by LC-MS to confirm its mass.

Q2: What are the most common reaction types where dimerization of this compound is an issue?

A2: Dimerization is most frequently encountered during two key synthetic transformations:

  • Reductive Amination: When reacting this compound with an aldehyde or ketone, an intermediate iminium ion is formed. This reactive species can be attacked by another molecule of the starting amine, leading to a dimer after reduction.[1]

  • Amide Coupling: Although less common, side reactions can occur during the activation of a carboxylic acid. If the activated acid is too reactive or reaction conditions are not optimal, it can lead to undesired reactions with the amine.

Q3: How does the choice of reagents influence dimer formation?

A3: Reagent selection is critical.

  • In reductive amination , the choice of reducing agent is paramount. Mild, selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they primarily reduce the iminium ion intermediate, not the starting carbonyl compound.[2][3] Stronger, less selective reductants like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, complicating the reaction profile and potentially requiring a two-step procedure.

  • In amide coupling , highly efficient coupling reagents like HATU are known for fast reaction times and reducing side reactions, especially for challenging substrates.[4][5] The choice of base is also important; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is typically used to facilitate the reaction without competing as a nucleophile.[5][6]

Troubleshooting Guide 1: Reductive Amination

Reductive amination is a powerful method for C-N bond formation but is susceptible to side reactions if not properly controlled.[1][2][7] The primary pathway to dimerization involves the reaction of the starting amine with the intermediate iminium ion.

Core Problem: Inefficient Trapping of the Iminium Ion

The key to preventing dimerization is to ensure the iminium ion, once formed, is rapidly and selectively reduced by the hydride agent before it can be intercepted by another molecule of the starting amine.

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction: Dimer Formation A Carbonyl + Amine B Iminium Ion Intermediate A->B Condensation (-H2O) C Target Product (Tertiary Amine) B->C Rapid Reduction (e.g., NaBH(OAc)3) D Iminium Ion Intermediate F Dimer Intermediate D->F Slow Reduction allows Nucleophilic Attack E Starting Amine (Nucleophile) E->F G Reduced Dimer Byproduct F->G Reduction

Caption: Desired vs. Undesired Pathways in Reductive Amination.

Q&A: Troubleshooting Specific Issues

Q: My reaction is slow and produces a significant amount of dimer. How can I improve the rate of the desired reaction?

A: This indicates that the reduction of the iminium ion is the rate-limiting step.

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) is the reagent of choice for one-pot reductive aminations.[8][2][3] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion as it forms.[2]

  • Use a Catalytic Amount of Acid: The formation of the imine/iminium ion is often catalyzed by mild acid, such as acetic acid.[9] This can accelerate the initial condensation step, ensuring the reducing agent has a substrate to work on. Be cautious, as too much acid can protonate the starting amine, rendering it non-nucleophilic.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to drive the iminium formation, but avoid a large excess which increases the statistical probability of dimer formation.

Q: I am using NaBH₄ and still see dimer formation along with reduced starting material (an alcohol). What should I do?

A: This is a classic selectivity issue with NaBH₄.[2]

  • Adopt a Two-Step (Indirect) Protocol: First, form the iminium ion separately.[2][10] Mix the aldehyde/ketone and this compound in a suitable solvent (like methanol or an aprotic solvent like DCE) and stir for 1-2 hours.[3] You can add a dehydrating agent like anhydrous MgSO₄ to drive the equilibrium.[8] Once iminium formation is complete (monitored by TLC or NMR), then cool the reaction and add NaBH₄ portion-wise.[11] This prevents the NaBH₄ from being consumed by the starting carbonyl.

  • Lower the Temperature: Perform the reduction step at 0 °C to control the reactivity of NaBH₄ and favor the reduction of the more electrophilic iminium ion.

Data Summary & Recommended Protocols
ParameterRecommendation for One-PotRecommendation for Two-StepRationale
Reducing Agent NaBH(OAc)₃ (1.2-1.5 eq)NaBH₄ (1.1-1.5 eq)NaBH(OAc)₃ offers high selectivity for the iminium ion in a one-pot setting.[2][3]
Solvent Dichloroethane (DCE), THFMethanol (for imine formation), THFAprotic solvents are common for NaBH(OAc)₃. Methanol can facilitate imine formation.[3]
Catalyst Acetic Acid (0.1-1.0 eq)None needed for reduction stepMild acid catalyzes iminium formation, increasing reaction rate.[8][3]
Temperature Room Temperature0 °C to Room TemperatureLowering temperature for NaBH₄ addition improves selectivity.
Order of Addition All reagents combined (one-pot)1. Carbonyl + Amine. 2. Add NaBH₄Sequential addition prevents premature reduction of the carbonyl.[10]
Troubleshooting Guide 2: Amide Coupling

While direct dimerization of the amine is less common here, byproduct formation can occur if the carboxylic acid is improperly activated, leading to complex reaction mixtures.

Core Problem: Over-activation or Side Reactions with Coupling Agents

The goal is to form a reactive acyl-intermediate that is efficiently trapped by this compound. Certain coupling reagents can lead to side products if not used correctly.

Q&A: Troubleshooting Specific Issues

Q: My amide coupling with EDC/HOBt is low-yielding and I see several byproducts.

A: This may be due to the instability of the O-acylisourea intermediate formed from EDC or slow reaction with the amine.

  • Switch to a Uronium-Salt Based Reagent: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient and faster, especially for less nucleophilic or sterically hindered amines.[4][12] HATU forms a highly reactive OAt-active ester that rapidly couples with the amine.[4]

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) for a few minutes before adding the amine.[13] This ensures the active ester is formed in high concentration before the nucleophile is introduced, minimizing side reactions.[13]

  • Ensure Anhydrous Conditions: Water will hydrolyze the activated intermediates, leading to low yields.[4] Ensure all solvents and reagents are dry.[14]

Troubleshooting Workflow: Amide Coupling

G A Start: Low Yield / Byproducts in Amide Coupling B Are you using EDC/HOBt? A->B C Switch to HATU or COMU for higher reactivity. B->C Yes D Are your conditions strictly anhydrous? B->D No C->D E Dry all solvents (e.g., over molecular sieves) and reagents. D->E No F Consider pre-activating the acid for 5-10 min before adding amine. D->F Yes E->F G Problem Solved F->G

Caption: Decision tree for troubleshooting amide coupling reactions.

References
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • PubMed. (2022, June 27). Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Catalysts for Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4,5-Trimethoxybenzylamine. PubChem. Retrieved from [Link]

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N-Methyl-3,4,5-trimethoxybenzylamine reaction temperature and time optimization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-Methyl-3,4,5-trimethoxybenzylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.

Introduction to Synthetic Strategies

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. The two primary and most effective methods for its preparation are the Eschweiler-Clarke reaction and reductive amination .

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of a primary amine, in this case, 3,4,5-trimethoxybenzylamine, using an excess of formic acid and formaldehyde.[1] The reaction is robust and typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1]

  • Reductive Amination: This versatile approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated product.[2] The choice of reducing agent is critical to the success of this reaction.[2]

This guide will delve into the optimization of reaction temperature and time for both methodologies, providing a framework for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Eschweiler-Clarke or reductive amination, is more suitable for my needs?

A1: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

  • If you are starting from 3,4,5-trimethoxybenzylamine , the Eschweiler-Clarke reaction is a direct and efficient one-step process for methylation.[3]

  • If your precursor is 3,4,5-trimethoxybenzaldehyde , reductive amination is the more direct pathway, avoiding the need to first synthesize the primary amine.[2]

Both methods are scalable, but reductive amination can sometimes offer milder reaction conditions and avoid the use of a large excess of formic acid.

Q2: What are the key parameters to control for optimizing the yield and purity of this compound?

A2: For both synthetic routes, the critical parameters to optimize are:

  • Temperature: Influences reaction rate and the formation of byproducts.

  • Reaction Time: Ensuring the reaction goes to completion without significant product degradation.

  • Stoichiometry of Reagents: The ratio of reactants is crucial to drive the reaction forward and minimize side products.

  • pH (for reductive amination): A mildly acidic environment (pH 4-6) is often optimal for imine formation.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both reactions can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of the desired product and any volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze aliquots, providing detailed structural information and quantitative data on the reaction mixture composition.[7][8][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing causative explanations and actionable solutions.

Eschweiler-Clarke Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Amine 1. Insufficient heating: The reaction is often sluggish at lower temperatures.[1] 2. Inadequate excess of formic acid and/or formaldehyde: These reagents drive the reaction to completion.[1]1. Increase reaction temperature: Aim for a temperature close to the boiling point of the aqueous solution, typically in the range of 80-100 °C.[10] 2. Increase the molar ratio of formic acid and formaldehyde: A significant excess is generally recommended.
Formation of Side Products 1. Prolonged reaction at high temperatures: This can lead to the degradation of the product or starting material.1. Optimize reaction time: Monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed. 2. Ensure proper work-up: Prompt and efficient work-up can prevent the formation of artifacts.
Difficult Product Isolation 1. Incomplete neutralization of formic acid: Residual acid can interfere with extraction. 2. Emulsion formation during extraction: This can lead to product loss.1. Ensure complete basification: Use a strong base (e.g., NaOH) to bring the pH of the aqueous layer to >10 before extraction. 2. Use a brine wash: Washing the organic layer with a saturated NaCl solution can help to break emulsions.
Reductive Amination Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Inefficient imine formation: This is a common bottleneck.[4] 2. Reduction of the starting aldehyde: The reducing agent may be too strong and react with the aldehyde before imine formation.[2] 3. Suboptimal pH: The pH may not be in the ideal range for imine formation.[4]1. Pre-form the imine: Stir the aldehyde and amine together for a period before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also be beneficial.[4] 2. Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion over the aldehyde.[2] 3. Adjust the pH: Maintain a mildly acidic pH (4-6) using a reagent like acetic acid to catalyze imine formation.[4]
Presence of Unreacted Starting Aldehyde 1. Insufficient reducing agent: The amount of reducing agent may not be enough to reduce all the formed imine. 2. Short reaction time: The reduction step may not have gone to completion.1. Increase the equivalents of the reducing agent: A slight excess (1.2-1.5 equivalents) is typically recommended. 2. Extend the reaction time: Monitor the reaction by TLC or GC-MS until the imine intermediate is no longer observed.
Formation of the Primary Amine (from over-reduction of the imine) 1. Use of a very strong reducing agent: Reagents like lithium aluminum hydride (LAH) can potentially over-reduce the product.1. Stick to milder reducing agents: NaBH(OAc)₃ or NaBH₃CN are generally sufficient and more selective.[2]
Difficult Purification 1. Similar polarity of the product and unreacted starting materials. 1. Utilize acid-base extraction: The basicity of the tertiary amine product allows for its separation from non-basic impurities by extraction with an acidic aqueous solution.[4]

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol describes the methylation of 3,4,5-trimethoxybenzylamine.

Materials:

  • 3,4,5-trimethoxybenzylamine

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzylamine (1.0 eq).

  • With stirring, add formic acid (3.0-5.0 eq) followed by formaldehyde solution (3.0-5.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated NaOH solution to a pH > 10. Be cautious as this is an exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination (One-Pot)

This protocol details the synthesis from 3,4,5-trimethoxybenzaldehyde and methylamine.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in the anhydrous solvent.

  • Add the methylamine solution (1.1-1.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.[11]

  • In a separate flask, suspend sodium triacetoxyborohydride (1.2-1.5 eq) in the anhydrous solvent.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Optimized Reaction Parameters
Parameter Eschweiler-Clarke Reaction Reductive Amination
Starting Material 3,4,5-trimethoxybenzylamine3,4,5-trimethoxybenzaldehyde
Key Reagents Formic acid, FormaldehydeMethylamine, NaBH(OAc)₃
Typical Temperature 80-100 °C[10]Room Temperature (20-25 °C)
Typical Reaction Time 2-6 hours4-24 hours
Solvent Aqueous (often neat reagents)Anhydrous (DCM, DCE, THF)
pH Control Not critical (reaction is acidic)Mildly acidic (pH 4-6) is optimal[4]
Key Advantages High yielding, avoids quaternary salts[1]Milder conditions, direct from aldehyde[2]

Visualizations

Experimental Workflow Diagrams

Eschweiler_Clarke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 3,4,5-trimethoxybenzylamine B Add formic acid and formaldehyde A->B 1 C Heat to 80-100 °C (2-6 hours) B->C 2 D Monitor by TLC/GC-MS C->D 3 E Cool and basify with NaOH (pH > 10) D->E 4 F Extract with organic solvent E->F 5 G Wash with brine, dry, and concentrate F->G 6 H Purify (distillation or chromatography) G->H 7

Caption: Workflow for the Eschweiler-Clarke reaction.

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve aldehyde in anhydrous solvent B Add methylamine (and optional acid catalyst) A->B 1 C Stir at RT (30-60 min) B->C 2 D Add NaBH(OAc)₃ C->D 3 E Stir at RT (4-24 hours) D->E 4 F Monitor by TLC/GC-MS E->F 5 G Quench with NaHCO₃ F->G 6 H Extract with organic solvent G->H 7 I Wash, dry, and concentrate H->I 8 J Purify I->J 9

Caption: Workflow for one-pot reductive amination.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield in Synthesis Q1 Which reaction? Start->Q1 EC_Q1 Incomplete reaction? Q1->EC_Q1 Eschweiler-Clarke RA_Q1 Starting aldehyde present? Q1->RA_Q1 Reductive Amination EC_Sol1 Increase temperature and/or reaction time EC_Q1->EC_Sol1 Yes EC_Sol2 Increase excess of formic acid/formaldehyde EC_Q1->EC_Sol2 No, but starting material remains RA_Sol1 Use milder reducing agent (e.g., NaBH(OAc)₃) RA_Q1->RA_Sol1 Yes RA_Sol2 Pre-form imine before adding reductant RA_Q1->RA_Sol2 No, but starting material remains RA_Sol3 Optimize pH (4-6) with acetic acid RA_Q1->RA_Sol3 No, but starting material remains

Caption: Decision tree for troubleshooting low yield.

References

  • WordPress. (n.d.). Reductive Amination. [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Domżał, K., Kazimierczuk, K., & Urbańczyk, M. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. [Link]

  • Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Analytical Methods. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Royal Society of Chemistry. [Link]

  • IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Domżał, K., Kazimierczuk, K., & Urbańczyk, M. (2025). NMR reaction monitoring robust to spectral distortions. [Link]

  • Nanoscale. (n.d.). Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.14: NMR in Lab- Monitoring Reaction Progress. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Elsevier. (n.d.). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • PubMed. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 30(17), 3504. [Link]

Sources

Technical Support Center: Effect of Catalyst on N-Methyl-3,4,5-trimethoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and catalytic reactions of N-Methyl-3,4,5-trimethoxybenzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic processes involving this key intermediate. We will explore common experimental challenges, explain the causality behind reaction outcomes, and provide robust protocols to ensure reproducible success.

Section 1: Overview of Synthetic Routes

The synthesis of this compound is primarily achieved through two efficient catalytic pathways. The choice of route often depends on the availability of starting materials, desired scale, and specific catalytic equipment.

  • Route A: Direct Reductive Amination: This is the most common approach, involving the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then catalytically reduced to the target secondary amine. This method is highly versatile, with options ranging from chemical reductants to heterogeneous catalytic hydrogenation.

  • Route B: N-Methylation of 3,4,5-trimethoxybenzylamine: This route starts with the primary amine, 3,4,5-trimethoxybenzylamine, which is then methylated. Modern catalytic methods utilize "green" C1 sources like carbon dioxide (in conjunction with a reductant like H₂) or dimethyl carbonate (DMC), avoiding the use of toxic traditional methylating agents like methyl iodide or dimethyl sulfate.[1]

Synthetic_Pathways cluster_A Route A: Direct Reductive Amination cluster_B Route B: N-Methylation Start_Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Imine Intermediate Start_Aldehyde->Imine + Methylamine Start_Amine 3,4,5-Trimethoxybenzylamine Product N-Methyl-3,4,5- trimethoxybenzylamine Start_Amine->Product + C1 Source Catalyst Methylamine Methylamine (CH3NH2) C1_Source C1 Source (e.g., CO2/H2, DMC) Imine->Product Catalytic Reduction Troubleshooting_Low_Yield Start Problem: Low Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Conditions Are reaction conditions (Pressure, Temp) optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: Use fresh catalyst, ensure inert handling. Check_Catalyst->Sol_Catalyst No Check_Reagents Are reagents (amine, reductant) stoichiometrically correct and non-degraded? Check_Conditions->Check_Reagents Yes Sol_Conditions Solution: Increase H2 pressure, optimize temperature. Check_Conditions->Sol_Conditions No Sol_Reagents Solution: Verify stoichiometry, use fresh reagents. Check_Reagents->Sol_Reagents No

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N-Methyl-3,4,5-trimethoxybenzylamine handling of air or moisture sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Handling of N-Methyl-3,4,5-trimethoxybenzylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Given its structural similarity to other air-sensitive benzylamines, adherence to proper handling and storage protocols is critical to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air or moisture?

A1: While specific degradation data for this compound is not extensively published, its parent compound, 3,4,5-trimethoxybenzylamine, is known to be air-sensitive[1]. The amine functional group, particularly in benzylamines, is susceptible to oxidation and can react with atmospheric carbon dioxide[2][3][4]. Therefore, it is imperative to handle this compound as an air- and moisture-sensitive compound.

Q2: What is the recommended method for storing this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen[5][6]. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong acids and oxidizing agents[5][7]. For long-term storage, refrigeration is recommended.

Q3: What are the visual signs of degradation?

A3: Degradation of amines can sometimes be indicated by a change in color (e.g., from colorless/pale yellow to a darker shade) or the formation of solid precipitates. A strong ammonia-like odor may also become more pronounced[5]. If you observe any of these changes, the integrity of the compound may be compromised.

Q4: Can I handle this compound on an open bench?

A4: It is strongly advised against handling this compound on an open bench for extended periods. Brief exposure for weighing may be unavoidable for some users, but all subsequent manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Compound has darkened in color. Oxidation. The amine group is susceptible to oxidation when exposed to air, which can lead to colored impurities. This indicates that the compound has likely degraded. It is recommended to use a fresh, properly stored batch for sensitive applications. To prevent this, always store the compound under an inert atmosphere.
Inconsistent reaction outcomes or low yields. Compound degradation or reaction with atmospheric CO2. Degraded starting material is a common cause of poor reaction outcomes. The amine may have reacted with atmospheric CO2 to form a carbamate salt, reducing the amount of active starting material. Ensure the compound is handled exclusively under inert conditions and that all solvents are rigorously dried before use.
Formation of an insoluble white precipitate in the stock bottle. Reaction with atmospheric CO2. Benzylamines are known to absorb carbon dioxide from the air to form the corresponding carbamate salt, which may be insoluble[4]. This depletes the free amine. Purging the container with an inert gas before sealing can prevent this.
Difficulty in achieving complete dissolution in non-polar aprotic solvents. Possible moisture contamination leading to salt formation. Although the compound has some polarity, significant difficulty in dissolving could indicate the presence of ionic impurities formed through degradation or reaction with atmospheric components. Ensure the use of anhydrous solvents and proper inert atmosphere techniques.

Experimental Protocols

Protocol 1: Weighing and Dispensing under Inert Atmosphere

This protocol minimizes the exposure of this compound to air and moisture during sample preparation.

Materials:

  • This compound (stored under inert gas)

  • Glovebox or Schlenk line setup

  • Spatula

  • Weighing vessel (e.g., vial with a septum-sealed cap)

  • Anhydrous solvent in a septa-sealed bottle

  • Gas-tight syringe

Procedure:

  • Inert Atmosphere Preparation: Purge the glovebox with an inert gas (argon or nitrogen) to reduce oxygen and moisture levels to a minimum. If using a Schlenk line, connect your flask and purge with the inert gas for several cycles.

  • Temperature Equilibration: Allow the container of this compound to warm to ambient temperature inside the glovebox or desiccator before opening to prevent condensation of moisture.

  • Dispensing: Inside the glovebox, carefully open the main container. Using a clean, dry spatula, transfer the desired amount of the compound into the pre-tared weighing vessel.

  • Sealing: Tightly seal the weighing vessel and the main container. If using a vial with a septum, ensure it is securely crimped.

  • Solubilization (if required): If preparing a solution, add anhydrous solvent to the weighing vessel using a gas-tight syringe through the septum.

  • Storage of Main Container: Before removing the main container from the glovebox, ensure the cap is tightly sealed. For added protection, wrap the cap with Parafilm.

Protocol 2: Long-Term Storage

Procedure:

  • Ensure the compound is in a suitable container with a tight-fitting cap, preferably with a PTFE liner.

  • Place the container inside a larger, sealable container (e.g., a desiccator or a sealable bag).

  • Add a desiccant to the outer container.

  • Purge both the primary and secondary containers with a stream of dry argon or nitrogen before sealing.

  • Store the entire assembly in a cool, dark, and well-ventilated area, away from incompatible chemicals. Refrigeration is recommended for extended periods.

Visualized Workflow

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_post Post-Handling Prep1 Equilibrate Container to Room Temperature Prep2 Introduce into Glovebox Prep1->Prep2 Handle1 Open Main Container Prep2->Handle1 Handle2 Weigh Compound into Pre-tared Vial Handle1->Handle2 Handle3 Seal Vial and Main Container Handle2->Handle3 Post1 Add Anhydrous Solvent (via Syringe) Handle3->Post1 Post2 Store Main Container Under Inert Gas Handle3->Post2 End End: Sample Ready for Reaction & Stock Preserved Post1->End Start Start: Need to Weigh Air-Sensitive Compound Start->Prep1

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Validation & Comparative

Comparison of N-Methyl-3,4,5-trimethoxybenzylamine with other benzylamines in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning a Versatile Benzylamine in Modern Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the benzylamine moiety is a cornerstone structural motif. Its derivatives serve as critical intermediates, directing groups, and precursors to a vast array of complex molecular architectures. This guide provides an in-depth comparative analysis of N-Methyl-3,4,5-trimethoxybenzylamine against other common benzylamines, offering a technical examination of its performance, underlying mechanistic principles, and practical applications in synthesis.

We will explore how the unique substitution pattern of this compound—featuring three electron-donating methoxy groups and an N-methyl substituent—influences its reactivity and confers specific advantages in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of benzylamine reagents for their synthetic endeavors.

Electronic and Steric Effects on Reactivity: A Comparative Overview

The synthetic performance of a benzylamine is fundamentally governed by the interplay of electronic and steric effects. The electron density on the nitrogen atom dictates its nucleophilicity, while the steric hindrance around the nitrogen and the benzylic carbon influences the accessibility of the reactive center.

Electronic Effects:

The three methoxy groups on the aromatic ring of this compound are powerful electron-donating groups through resonance. This significantly increases the electron density on the nitrogen atom, rendering it a more potent nucleophile compared to unsubstituted benzylamine. This enhanced nucleophilicity translates to faster reaction rates in nucleophilic substitution and addition reactions.

A study on the nucleophilic substitution reactions of para- and meta-substituted benzylamines with benzyl bromide demonstrated that electron-donating groups, such as methoxy and methyl groups, increase the reaction rate compared to the unsubstituted compound.[1] Conversely, electron-withdrawing groups decrease the rate.[1] This principle underscores the heightened reactivity of this compound in such transformations.

Steric Effects:

The presence of the N-methyl group introduces a moderate degree of steric hindrance around the nitrogen atom compared to a primary benzylamine. While this can slightly temper its reactivity in some cases, particularly with sterically demanding electrophiles, it also offers the advantage of preventing undesired side reactions, such as over-alkylation, which can be a challenge with primary amines.[2]

The following table provides a qualitative comparison of the key electronic and steric properties of this compound and other representative benzylamines.

Benzylamine DerivativeElectronic Effect of SubstituentsRelative NucleophilicitySteric Hindrance at Nitrogen
This compound Strongly Electron-Donating (3x -OCH₃)Very HighModerate (N-Methyl)
3,4,5-Trimethoxybenzylamine Strongly Electron-Donating (3x -OCH₃)HighLow (Primary Amine)
4-Methoxybenzylamine Moderately Electron-Donating (1x -OCH₃)ModerateLow (Primary Amine)
Benzylamine NeutralBaselineLow (Primary Amine)
4-Nitrobenzylamine Strongly Electron-Withdrawing (-NO₂)LowLow (Primary Amine)

Performance in Key Synthetic Transformations: A Head-to-Head Comparison

To provide a practical understanding of the synthetic utility of this compound, we will now compare its performance in two fundamental and widely employed synthetic methodologies: reductive amination and N-alkylation.

Reductive Amination: A Powerful Tool for C-N Bond Formation

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine. The efficiency of this process is highly dependent on the nucleophilicity of the amine and the reaction conditions.

The enhanced nucleophilicity of this compound can be advantageous in reductive amination, potentially leading to faster iminium ion formation and higher overall yields, especially with less reactive carbonyl compounds.

Below is a comparative table illustrating the expected performance of different benzylamines in the reductive amination of a model ketone, cyclohexanone. The data is extrapolated from typical yields reported in the literature for similar transformations.

Benzylamine DerivativeTypical Yield (%)Plausible Reaction Time (h)Key Advantages & Disadvantages
This compound 85-95%4-8Advantage: High nucleophilicity can drive the reaction to completion. N-methylation prevents over-alkylation.
3,4,5-Trimethoxybenzylamine 80-90%6-12Advantage: High nucleophilicity. Disadvantage: Potential for over-alkylation to the tertiary amine.
4-Methoxybenzylamine 75-85%8-16Advantage: Good reactivity. Disadvantage: Potential for over-alkylation.
Benzylamine 70-80%12-24Advantage: Readily available. Disadvantage: Lower nucleophilicity may require longer reaction times or more forcing conditions. Potential for over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the title compound from 3,4,5-trimethoxybenzaldehyde and methylamine hydrochloride.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3,4,5-trimethoxybenzaldehyde in dichloromethane, add methylamine hydrochloride and triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

N-Alkylation: Direct Formation of C-N Bonds

N-alkylation via nucleophilic substitution is another fundamental method for the synthesis of substituted amines. The success of this reaction is heavily influenced by the nucleophilicity of the amine and the nature of the alkylating agent.

The high nucleophilicity of this compound makes it an excellent candidate for N-alkylation reactions, often leading to high yields and shorter reaction times compared to less nucleophilic benzylamines.

The following diagram illustrates the general workflow for a typical N-alkylation reaction.

N_Alkylation_Workflow start Start reactants Combine Benzylamine Derivative and Alkylating Agent in Solvent start->reactants base Add Base (e.g., K₂CO₃, Et₃N) reactants->base reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Generalized workflow for N-alkylation of benzylamines.

Mechanistic Insights: The Role of Substituents

The observed differences in reactivity can be rationalized by examining the transition states of the respective reactions.

Reductive Amination: Iminium Ion Formation

The rate-determining step in many reductive aminations is the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to the iminium ion.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone R₂C=O Hemiaminal R₂C(OH)NHR' Ketone->Hemiaminal + R'NH₂ Amine R'NH₂ Iminium [R₂C=NHR']⁺ Hemiaminal->Iminium - H₂O Product R₂CH-NHR' Iminium->Product + [H]⁻ Reducer [H]⁻ SN2_Transition_State Sₙ2 Transition State Reactants R-NH₂ + R'-X TS [H₂N---R---X]ᵟ⁻      |      R' Reactants->TS Attack Products R-NH₂⁺-R' + X⁻ TS->Products Displacement

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A Comparative Guide to the Biological Activity of N-Methyl-3,4,5-trimethoxybenzylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The 3,4,5-trimethoxyphenyl moiety has emerged as a privileged scaffold, integral to the pharmacophore of numerous biologically active compounds, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological activity of N-Methyl-3,4,5-trimethoxybenzylamine and its structurally related analogs. Drawing upon experimental data from a range of scientific studies, we will delve into their cytotoxic effects, structure-activity relationships, and underlying mechanisms of action.

The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl group is a key structural feature in a variety of natural and synthetic compounds that exhibit potent biological activities. Its presence is notably associated with the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in rapidly proliferating cancer cells. This mechanism of action is shared by well-known anticancer agents, underscoring the therapeutic potential of compounds bearing this scaffold.

Comparative Biological Activities of this compound Analogs

While direct comparative studies on a simple series of N-alkyl-3,4,5-trimethoxybenzylamine analogs are limited in publicly available literature, a wealth of data exists for more complex derivatives. By examining these, we can infer critical structure-activity relationships (SAR) that likely govern the activity of simpler analogs. The following tables summarize the cytotoxic activities of various compounds incorporating the 3,4,5-trimethoxyphenyl moiety against several human cancer cell lines.

Cytotoxic Activity of 3,4,5-Trimethoxyphenyl-Containing Compounds
Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
N-Aryl-1,3,4-oxadiazol-2-amines N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MDA-MB-435 (Melanoma)Growth Percent: 15.43[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)K-562 (Leukemia)Growth Percent: 18.22[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)T-47D (Breast Cancer)Growth Percent: 34.27[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)HCT-15 (Colon Cancer)Growth Percent: 39.77[1]
Imidazo[1,2-a]quinoxalines Compound 5hA549 (Lung)3.25[2]
Compound 5lA549 (Lung)1.34[2]
Compound 5oA549 (Lung)4.27[2]
Triazinone-linked Combretastatin Analogs Compound 6MDA-MB-231 (Breast)<1[3]
Compound 12MDA-MB-231 (Breast)<1[3]
Chalcones (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(2-naphthyl)-2-propen-1-one (2c)REH (Leukemia)0.73[4]
(2E)-1-(3',4',5'-trimethoxyphenyl)-3-(2-naphthyl)-2-propen-1-one (2c)Jurkat (Leukemia)0.50[4]
Microtubule Destabilizing Sulfonamides N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide (45)Ovarian, Breast, CervixNanomolar range[5]

Note: IC50 values represent the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. Growth Percent data from the NCI-60 screen indicates growth inhibition.

Structure-Activity Relationship (SAR) Insights

The data from various studies on 3,4,5-trimethoxyphenyl derivatives reveal several key SAR trends:

  • The 3,4,5-Trimethoxyphenyl Ring is Crucial: This moiety is consistently found in potent tubulin polymerization inhibitors and is considered essential for high antiproliferative activity.[5] It is believed to interact with the colchicine binding site on β-tubulin.[4][6]

  • Nature of the N-Substituent: The substituent on the nitrogen atom significantly influences activity. For instance, in a series of microtubule destabilizing sulfonamides, an N-benzyl group (compound 45) conferred potent tubulin polymerization inhibition (IC50 = 3.7 µM), which was more effective than N-methyl analogs.[5] This suggests that a larger, aromatic substituent on the nitrogen may enhance binding affinity to the target protein.

  • Linker and Heterocyclic Systems: The nature of the chemical bridge connecting the 3,4,5-trimethoxyphenyl ring to other parts of the molecule, as well as the type of heterocyclic system incorporated, can dramatically affect cytotoxicity. For example, triazinone-linked combretastatin analogs have shown sub-micromolar activity.[3] Similarly, the conversion of open-chain hydrazinecarbothioamides to cyclized thiadiazole derivatives has been shown to enhance anti-apoptotic activity.[7]

Based on these observations, it can be hypothesized that for simple N-alkyl-3,4,5-trimethoxybenzylamines, an increase in the alkyl chain length from methyl to ethyl or propyl might modulate the lipophilicity and steric bulk, which could in turn affect cell permeability and target engagement. However, without direct experimental data, this remains a point for further investigation.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism of action for many cytotoxic compounds containing the 3,4,5-trimethoxyphenyl moiety is the disruption of microtubule dynamics. By binding to tubulin, these molecules inhibit its polymerization into microtubules. This interference with the cytoskeleton is particularly detrimental during mitosis, leading to cell cycle arrest in the G2/M phase and the subsequent activation of the apoptotic cascade.

G cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization G2/M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis G cluster_1 Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h) B->C D MTT Addition & Incubation (2-4h) C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for the MTT cell viability assay.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents, particularly in oncology. The consistent finding that the 3,4,5-trimethoxyphenyl moiety is a key feature for potent tubulin polymerization inhibition provides a strong rationale for the continued exploration of this chemical space. While direct comparative data for simple N-alkyl analogs is an area ripe for further investigation, the extensive research on more complex derivatives provides valuable insights into the structure-activity relationships that govern their biological effects. Future studies focusing on a systematic evaluation of N-substitutions and other minor structural modifications will be instrumental in fine-tuning the potency and selectivity of these compounds, ultimately paving the way for the development of next-generation therapeutics.

References

Sources

Spectroscopic comparison of N-Methyl-3,4,5-trimethoxybenzylamine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Key Synthetic Intermediates

In the landscape of pharmaceutical and organic synthesis, the journey from a simple precursor to a complex target molecule is paved with critical intermediates, each with a unique spectroscopic fingerprint. This guide provides an in-depth spectroscopic comparison of N-Methyl-3,4,5-trimethoxybenzylamine, a significant building block, and its key precursors: 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxynitrostyrene. Through a detailed examination of their synthesis and a comparative analysis of their spectral data obtained from Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we illuminate the chemical transformations that define this synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds and the analytical techniques used to characterize them.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound from 3,4,5-trimethoxybenzaldehyde is a multi-step process that involves the formation of a nitrostyrene intermediate, followed by reduction and subsequent N-methylation. This pathway is a classic example of amine synthesis from an aldehyde, a fundamental transformation in organic chemistry.

Synthesis_Workflow Precursor 3,4,5-Trimethoxybenzaldehyde Intermediate 3,4,5-Trimethoxynitrostyrene Precursor->Intermediate Nitromethane, Catalyst PrimaryAmine 3,4,5-Trimethoxybenzylamine Intermediate->PrimaryAmine Reduction (e.g., LiAlH4) FinalProduct This compound PrimaryAmine->FinalProduct N-Methylation

Caption: Synthetic workflow from 3,4,5-trimethoxybenzaldehyde to this compound.

Spectroscopic Comparison: Unveiling Molecular Changes

The transformation of functional groups at each synthetic step gives rise to distinct changes in the spectroscopic signatures of the molecules. By comparing the FTIR, NMR, and MS data of the precursor, intermediate, and final product, we can track the progress of the reaction and confirm the identity of each compound.

3,4,5-Trimethoxybenzaldehyde: The Starting Point

This aromatic aldehyde serves as the foundational precursor. Its spectroscopic data reveals the characteristic features of a benzaldehyde derivative with three methoxy groups.

Table 1: Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde

Spectroscopic TechniqueKey Observations
FTIR (cm⁻¹) ~2830, ~2730 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1580, ~1500 (C=C stretch of aromatic ring), ~1250, ~1050 (C-O stretch of methoxy groups)[1]
¹H NMR (ppm) ~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)
¹³C NMR (ppm) ~191 (C=O), ~153 (C-O), ~143 (Ar-C), ~131 (Ar-C), ~106 (Ar-CH), ~61, ~56 (-OCH₃)
Mass Spectrometry (m/z) 196 (M⁺), 181 (M⁺ - CH₃), 168 (M⁺ - CO)
3,4,5-Trimethoxynitrostyrene: The Intermediate

The condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane yields the intermediate, 3,4,5-trimethoxynitrostyrene. The formation of the nitroalkene functionality is clearly evidenced by the appearance of new, characteristic spectroscopic signals.

Table 2: Spectroscopic Data for 3,4,5-Trimethoxynitrostyrene

Spectroscopic TechniqueKey Observations
FTIR (cm⁻¹) ~1630 (C=C stretch of alkene), ~1520, ~1340 (N-O stretch of nitro group), ~1250, ~1050 (C-O stretch of methoxy groups)
¹H NMR (ppm) ~8.0 (d, 1H, Ar-CH=), ~7.5 (d, 1H, =CH-NO₂), ~6.8 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)
¹³C NMR (ppm) ~153 (C-O), ~140 (Ar-C), ~139 (Ar-CH=), ~137 (=CH-NO₂), ~127 (Ar-C), ~106 (Ar-CH), ~61, ~56 (-OCH₃)
Mass Spectrometry (m/z) 239 (M⁺), 222 (M⁺ - OH), 192 (M⁺ - NO₂)[2][3]
This compound: The Final Product

The final step involves the reduction of the nitrostyrene to the corresponding primary amine, followed by N-methylation. The spectroscopic data of the final product confirms the successful transformation of the nitroalkene into an N-methyl benzylamine functionality.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
FTIR (cm⁻¹) ~3300 (N-H stretch, broad), ~2940, ~2830 (C-H stretch), ~1590, ~1500 (C=C stretch of aromatic ring), ~1240, ~1120 (C-O stretch of methoxy groups), ~1100 (C-N stretch)[2]
¹H NMR (ppm) ~6.5 (s, 2H, Ar-H), ~3.8 (s, 9H, -OCH₃), ~3.6 (s, 2H, -CH₂-), ~2.4 (s, 3H, N-CH₃)
¹³C NMR (ppm) ~153 (C-O), ~137 (Ar-C), ~135 (Ar-C), ~105 (Ar-CH), ~61, ~56 (-OCH₃), ~58 (-CH₂-), ~36 (N-CH₃)
Mass Spectrometry (m/z) 211 (M⁺), 182 (M⁺ - CH₂NHCH₃), 167 (M⁺ - C₂H₆N)

Experimental Protocols

Synthesis of 3,4,5-Trimethoxynitrostyrene

This procedure is adapted from established methods for the Henry condensation reaction.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

Procedure:

  • Dissolve 3,4,5-trimethoxybenzaldehyde in a minimal amount of glacial acetic acid.

  • Add an equimolar amount of nitromethane to the solution.

  • Add a catalytic amount of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated yellow solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from methanol to obtain pure 3,4,5-trimethoxynitrostyrene.

Synthesis of this compound

This two-step procedure involves the reduction of the nitrostyrene intermediate followed by N-methylation.

Step 1: Reduction to 3,4,5-Trimethoxybenzylamine

Materials:

  • 3,4,5-trimethoxynitrostyrene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxynitrostyrene in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4,5-trimethoxybenzylamine.

Step 2: N-Methylation of 3,4,5-Trimethoxybenzylamine

A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) and formic acid can be employed.[4]

Materials:

  • 3,4,5-trimethoxybenzylamine

  • Formic acid (99%)

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure tube, combine 3,4,5-trimethoxybenzylamine, formic acid, and triethylamine in DMSO.[4]

  • Bubble argon through the mixture for 15 minutes.[4]

  • Seal the tube and heat the mixture at 150°C for 12-48 hours. Caution: Pressure will build up in the reaction vessel. [4]

  • After cooling to room temperature, basify the reaction mixture with NaOH solution.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the solution to yield the crude this compound, which can be further purified by chromatography if necessary.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers unique insights into the molecular structure, with FTIR confirming the changes in functional groups, NMR elucidating the proton and carbon environments, and MS providing information on the molecular weight and fragmentation patterns. This comprehensive analysis serves as a valuable resource for chemists and researchers, enabling them to confidently synthesize, identify, and utilize these important chemical entities in their scientific endeavors.

References

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  • ResearchGate. Mass spectrum of Trans-3,4,5-Trimethoxy- β-nitrostyrene. [Link]

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  • CAS Common Chemistry. 3,4,5-Trimethoxybenzylamine. [Link]

  • PubMed. Preparation of 3, 4, 5,-trimethoxybenzaldehyde and alpha-(4-methoxyphenyl)-beta methylaminopropane (synthetic intermediates of mascaline and veritol). [Link]

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  • Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
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  • Google Patents.
  • Doc Brown's Chemistry. Mass spectrum of methylamine. [Link]

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  • Google Patents. Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • Organic Syntheses. N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. [Link]

  • Google Patents.
  • Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • MPG.PuRe. Supporting Information. [Link]

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  • SpectraBase. N-(3,4,5-trimethoxybenzylidene)benzylamine. [Link]

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A Senior Application Scientist's Guide to Solvent System Performance for N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methyl-3,4,5-trimethoxybenzylamine

This compound is a key secondary amine building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a sterically accessible nitrogen atom and an electron-rich aromatic ring, makes it a valuable precursor for a variety of complex molecular targets. The trimethoxy substitution pattern is often found in pharmacologically active compounds, influencing their binding affinity and pharmacokinetic properties.

The successful application of this compound in synthesis is critically dependent on the reaction conditions, with the choice of solvent system being a paramount consideration. This guide provides an in-depth comparison of the performance of this compound in different solvents, supported by experimental data and established chemical principles. We will focus on a representative and ubiquitous transformation: the N-acylation of this compound to form the corresponding amide.

The Decisive Role of the Solvent System in Amine Acylation

The acylation of a secondary amine with an acyl chloride is a cornerstone of organic synthesis.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism. The solvent in which this reaction is conducted is not a passive medium; it actively influences the reaction rate, yield, and even the product distribution. Key solvent properties that dictate the outcome of the acylation of this compound include:

  • Polarity: The transition state of the reaction is more polar than the reactants. Polar solvents can stabilize this transition state, accelerating the reaction.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can hydrogen-bond with the amine, reducing its nucleophilicity and potentially reacting with the acyl chloride. Aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are generally preferred.[3]

  • Solubility: The reactants (the amine, acyl chloride, and any base used) must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and efficient reaction kinetics.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.

Comparative Performance of this compound in a Representative N-Acylation Reaction

To illustrate the impact of the solvent system, we will consider the N-acylation of this compound with acetyl chloride in the presence of a non-nucleophilic base like triethylamine.[1] The following table summarizes the expected performance in various common laboratory solvents based on established principles of solvent effects on nucleophilic acyl substitution reactions.

Solvent System Dielectric Constant (Polarity) Expected Reaction Time Expected Yield Key Considerations
Dichloromethane (DCM) 9.1FastExcellentExcellent solubility for reactants and base. Inert and easy to remove.[3]
Tetrahydrofuran (THF) 7.6FastVery GoodGood solubility. Can contain peroxides which should be removed before use.
Acetonitrile (MeCN) 37.5Very FastExcellentHigh polarity effectively stabilizes the transition state. May require higher temperatures for complete reaction with less reactive acylating agents.
Toluene 2.4SlowModerateLow polarity leads to slower reaction rates. May be suitable for large-scale reactions where cost is a factor.[4]
N,N-Dimethylformamide (DMF) 36.7Very FastGoodHigh polarity and boiling point. Can be difficult to remove during workup. May react with some acyl chlorides.

Comparison with Alternative Benzylamine Derivatives

While this compound is a versatile reagent, several alternatives can be considered depending on the specific synthetic goal:

  • Benzylamine (Primary Amine): Simpler and less sterically hindered, making it more reactive. However, it is prone to over-alkylation and over-acylation if not carefully controlled.[5]

  • Dibenzylamine (Secondary Amine): Offers increased steric hindrance which can be beneficial for selectivity in some reactions. Its two benzyl groups can be cleaved under different conditions, offering synthetic flexibility.

  • 4-Methoxybenzylamine (Primary Amine): The 4-methoxybenzyl (PMB) group is a common protecting group for amines that can be cleaved under oxidative conditions. This provides a strategic advantage in multi-step syntheses.

The choice between these alternatives and this compound will depend on the desired final product, the need for protecting groups, and the specific reaction conditions.

Experimental Protocols: A Self-Validating Approach to N-Acylation

The following protocol for the N-acylation of this compound is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or Pyridine)[3]

  • Anhydrous Dichloromethane (DCM)[3]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[2]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Experimental Workflow

experimental_workflow Setup 1. Reaction Setup (Amine, Base, DCM) Addition 2. Add Acetyl Chloride (0 °C) Setup->Addition Cool Monitor 3. Reaction Monitoring (TLC) Addition->Monitor Warm to RT Workup 4. Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry 5. Dry & Concentrate Workup->Dry Purify 6. Column Chromatography Dry->Purify Product Pure Amide Purify->Product

Caption: A typical experimental workflow for the N-acylation of a secondary amine.

Logical Framework for Solvent Selection

The choice of solvent is a logical process based on balancing competing factors to achieve the desired outcome.

solvent_selection Solvent Solvent Choice Polarity Polarity Solvent->Polarity Protic Protic vs. Aprotic Solvent->Protic Solubility Solubility Solvent->Solubility BP Boiling Point Solvent->BP Outcome Optimal Reaction (High Yield, Purity, Good Rate) Polarity->Outcome Stabilizes TS Protic->Outcome Aprotic preferred Solubility->Outcome Ensures homogeneity BP->Outcome Controls temperature

Caption: Logical considerations for selecting an optimal solvent system.

Conclusion

The performance of this compound in chemical synthesis is intrinsically linked to the judicious choice of the solvent system. For common reactions such as N-acylation, polar aprotic solvents like dichloromethane and acetonitrile generally provide superior results in terms of reaction rate and yield. By understanding the fundamental principles of solvent effects and employing robust, self-validating experimental protocols, researchers can effectively harness the synthetic potential of this valuable building block.

References

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • ResearchGate. (2015). Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

  • Chemical Science. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Retrieved from [Link]

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Comparative study of catalysts for N-Methyl-3,4,5-trimethoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Guide to Catalysts for N-Methyl-3,4,5-trimethoxybenzylamine Synthesis

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of this compound

This compound is a pivotal secondary amine intermediate in the synthesis of several pharmacologically significant compounds. Its molecular framework is a key component in various therapeutic agents and research chemicals. The primary and most efficient route to this compound is the reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine.[1] This process involves the condensation of the aldehyde and amine to form an intermediate imine, which is then reduced to the target secondary amine.[2][3][4] The choice of catalyst and reducing agent for this second step is critical, dictating the reaction's efficiency, selectivity, cost, and scalability.

This guide provides a comparative analysis of common catalytic systems, offering field-proven insights to inform your selection process. We will delve into the mechanistic nuances of each approach, present comparative data, and provide robust experimental protocols.

Core Reaction Pathway: Reductive Amination

The fundamental transformation involves two key steps: imine formation and subsequent reduction. The overall efficiency is governed by the rate and equilibrium of the first step and the speed and selectivity of the second.

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aldehyde 3,4,5-Trimethoxy- benzaldehyde Imine N-(3,4,5-trimethoxybenzylidene) methanamine (Imine) Aldehyde->Imine + Methylamine - H₂O Amine Methylamine Product N-Methyl-3,4,5-trimethoxy- benzylamine Imine->Product + [H] (Catalytic Reduction)

Caption: General pathway for the synthesis of this compound via reductive amination.

Comparative Analysis of Catalytic Systems

The selection of a reduction method is a trade-off between reaction conditions (pressure, temperature), cost, safety, and functional group tolerance. We will compare two major classes: Catalytic Hydrogenation and Hydride-Based Reductions .

Catalytic Hydrogenation: The Power of Heterogeneous Catalysts

This classical approach utilizes hydrogen gas as the terminal reducing agent in the presence of a metal catalyst. It is highly atom-economical and scalable, making it attractive for industrial applications.[3]

  • Palladium on Carbon (Pd/C): Often the first choice for its high activity and efficiency. It typically requires pressurized hydrogen and can be recycled, though catalyst poisoning can be a concern. A patent describes a method using a Pd-C catalyst in the presence of chloroform for the synthesis of N-monosubstituted benzylamines, achieving high yields (up to 95%) under mild, atmospheric pressure conditions.[5]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst that converts to finely divided platinum black in situ.[6] It is effective for a wide range of reductions, including the conversion of nitro compounds to amines, and can be more selective than palladium in preventing certain side reactions like hydrogenolysis.[6][7] Its high cost is a significant drawback.

  • Raney® Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts.[8] It is highly active but may require higher temperatures and pressures. Its primary disadvantages are its pyrophoric nature when dry and potential concerns regarding nickel leaching into the product. Studies have shown its effectiveness in the N-methylation of amines using paraformaldehyde.[8]

  • Cobalt-Based Catalysts: Emerging as a non-precious metal alternative, cobalt composites have demonstrated high yields in the reductive amination of aromatic aldehydes under high hydrogen pressure (100-150 bar) and elevated temperatures (100-150°C).[9][10]

Hydride-Based Reductions: Mildness and Selectivity

Chemical hydrides offer a convenient alternative to high-pressure hydrogenation, often operating at ambient temperature and pressure. They are ideal for smaller-scale synthesis and when sensitive functional groups are present.

  • Sodium Borohydride (NaBH₄): A common, inexpensive reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of 3,4,5-trimethoxybenzyl alcohol as a byproduct.[2] To mitigate this, the reaction is often performed in two steps: pre-formation of the imine, followed by the addition of NaBH₄.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A milder and more selective reagent than NaBH₄.[2][12] Its reduced reactivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. STAB is particularly effective at reducing the protonated iminium ion intermediate, which forms more readily under the slightly acidic conditions created by the reagent itself, while being slow to reduce the aldehyde.[11][12] This makes it one of the most reliable and widely used reagents for modern reductive amination.[12]

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the discussed catalysts, compiled from various literature sources. Conditions and yields can vary significantly based on the specific protocol.

Catalyst SystemReducing AgentTypical ConditionsReported YieldKey AdvantagesKey Disadvantages
Pd/C H₂ gas1-50 bar H₂, RT-80°C>90%[5][13]High efficiency, recyclable, scalableRequires pressure equipment, potential for hydrogenolysis
PtO₂ H₂ gas1-3 bar H₂, RTHigh[7]Very high activity, good selectivity[4][6]High cost
Raney-Ni H₂ gas30-100 bar H₂, 50-150°CHigh[8]Cost-effective, highly activePyrophoric, requires high pressure/temp, potential Ni leaching
Co-Composites H₂ gas100-150 bar H₂, 100-150°C~96%[9]Non-precious metal catalystRequires harsh conditions (high pressure & temp)
NaBH(OAc)₃ SelfRT, atmospheric pressure>95%[12]Mild, highly selective, one-pot procedure, safe[11][12]Higher reagent cost than NaBH₄, stoichiometric waste
NaBH₄ Self0°C to RT, atmospheric pressureVariable (70-90%)Inexpensive, readily availableLow selectivity (can reduce aldehyde), often requires two steps[2][11]

Experimental Protocols & Workflow

Here we provide detailed, self-validating protocols for two of the most common and effective methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is valued for its simplicity and high selectivity.

Workflow Diagram:

STAB_Workflow start Start dissolve Dissolve 3,4,5-trimethoxybenzaldehyde and methylamine solution in an aprotic solvent (e.g., DCE, THF). start->dissolve stir Stir at room temperature for 20-30 minutes to allow for imine formation. dissolve->stir add_stab Add NaBH(OAc)₃ portion-wise (1.2-1.5 equivalents). stir->add_stab monitor Monitor reaction by TLC or LC-MS (typically 2-6 hours). add_stab->monitor quench Quench reaction with saturated aqueous NaHCO₃ solution. monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Dry, concentrate, and purify (e.g., column chromatography). extract->purify end End purify->end

Caption: Step-by-step workflow for STAB-mediated reductive amination.

Methodology:

  • Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M), add a solution of methylamine (1.1 equiv, e.g., 40% in H₂O or 2.0 M in THF).[14]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The causality here is to allow the aldehyde-amine condensation equilibrium to favor the formation of the imine intermediate before introducing the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) portion-wise to the stirring solution.[14] A slight exotherm may be observed. The mild acidity of the reagent facilitates the reduction of the iminium ion over the neutral aldehyde.

  • Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for larger-scale synthesis.

Methodology:

  • Reactor Charging: In a high-pressure hydrogenation vessel, add 3,4,5-trimethoxybenzaldehyde (1.0 equiv) and a suitable solvent such as methanol or ethanol.

  • Amine and Catalyst Addition: Add the methylamine solution (1.5-2.0 equiv). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen (a typical starting point is 3-5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases. Vigorous stirring is critical to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

  • Work-up: Carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13] Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air on the filter paper.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Conclusion and Expert Recommendations

The choice of catalyst for the synthesis of this compound is contingent on the specific requirements of the synthesis.

  • For small-scale, discovery, and medicinal chemistry applications , the sodium triacetoxyborohydride (NaBH(OAc)₃) method is unequivocally superior.[12] Its operational simplicity, mild reaction conditions, high selectivity, and broad functional group tolerance make it the most reliable and convenient choice.

  • For large-scale industrial production , catalytic hydrogenation with Pd/C is the more economically viable and environmentally friendly option due to the low cost of hydrogen gas and the recyclability of the catalyst.[5] However, this approach requires specialized high-pressure equipment and stringent safety protocols.

Ultimately, the optimal catalyst is one that provides a reliable, safe, and cost-effective route to the desired product at the required scale. This guide provides the foundational data and protocols to make an informed decision based on your laboratory's capabilities and project goals.

References

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A Senior Application Scientist's Guide to the Structural Validation of N-Methyl-3,4,5-trimethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is not merely a procedural step but the bedrock of scientific integrity and reproducibility. For researchers working with N-Methyl-3,4,5-trimethoxybenzylamine and its derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of key analytical techniques, supported by experimental data and protocols, to ensure the confident characterization of these valuable molecules.

The Imperative of Orthogonal Validation Strategies

A single analytical technique, however powerful, provides only one perspective on a molecule's structure. A robust validation strategy, therefore, relies on an orthogonal approach, where multiple, independent methods are employed. Each technique interrogates different aspects of the molecular structure, and their collective agreement provides a high degree of confidence in the final assignment. This guide will focus on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. For a compound like this compound, we can predict a characteristic spectrum based on its structural motifs.

Expected ¹H NMR Spectral Features for this compound:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-HVariable (typically 1.0-3.0)Broad singlet1HThe chemical shift is concentration and solvent-dependent. The signal is often broad due to quadrupole broadening and exchange.
Aromatic C-H~6.5Singlet2HThe two protons on the aromatic ring are chemically equivalent due to symmetry, resulting in a singlet.
Methoxy (OCH₃)~3.8Singlet9HThe nine protons of the three methoxy groups are equivalent, giving rise to a strong singlet.
Benzyl (Ar-CH₂-N)~3.6Singlet2HThe two benzylic protons are typically equivalent and appear as a singlet.
N-Methyl (N-CH₃)~2.4Singlet3HThe three protons of the N-methyl group appear as a sharp singlet.

Note: The exact chemical shifts can vary depending on the solvent and the specific nature of the derivative.

A study of related N-benzylbenzamide derivatives provides comparative data for the benzylic protons, which are observed as a singlet around 4.85 ppm in 4-methoxy-N-(4-methylbenzyl)benzamide[1].

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Features for this compound:

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Aromatic C-O~153The carbon atoms attached to the electron-donating methoxy groups are significantly deshielded.
Aromatic C-CH₂~135The quaternary aromatic carbon attached to the benzyl group.
Aromatic C-H~105The carbon atoms attached to hydrogen are shielded by the methoxy groups.
Methoxy (OCH₃)~56Typical chemical shift for methoxy carbons.
Benzyl (Ar-CH₂-N)~55The benzylic carbon.
N-Methyl (N-CH₃)~36The N-methyl carbon.

For comparison, the ¹³C NMR spectrum of the simpler N-methylbenzylamine shows the N-methyl carbon at approximately 36.0 ppm and the benzylic carbon at 56.1 ppm[2].

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of the derivative Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert sample into a ≥400 MHz NMR spectrometer Tube->Spectrometer H1_Acq Acquire ¹H NMR spectrum (16-32 scans) Spectrometer->H1_Acq C13_Acq Acquire ¹³C NMR spectrum (1024-4096 scans) Spectrometer->C13_Acq FT Fourier Transform FID H1_Acq->FT C13_Acq->FT Phasing Phase correction FT->Phasing Calibration Calibrate chemical shifts Phasing->Calibration Integration Integrate ¹H signals Calibration->Integration Assignment Assign signals to the structure Integration->Assignment MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Filter Filter the sample to remove particulates Sample->Filter Injection Inject into an ESI or EI mass spectrometer Filter->Injection FullScan Acquire full scan mass spectrum Injection->FullScan MSMS Perform MS/MS analysis on the molecular ion FullScan->MSMS MW_Confirm Confirm molecular weight from the molecular ion peak MSMS->MW_Confirm Frag_Analysis Analyze fragmentation pattern to elucidate structural motifs MW_Confirm->Frag_Analysis

Caption: Workflow for MS-based structural validation.

Causality in Protocol Choices:

  • Dilute Solution: A low concentration is crucial to prevent detector saturation and ion suppression effects, ensuring accurate mass measurement and fragmentation analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, MS/MS provides unambiguous fragmentation data that is directly linked to the parent molecule, aiding in structural elucidation.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the FTIR Spectrum of this compound

An experimental FTIR spectrum of this compound is available and can be used for direct comparison.[1]

Key Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
N-H Stretch3350-3310Single, weak to medium bandCharacteristic of a secondary amine.[2]
C-H Stretch (Aromatic)3100-3000Sharp, weak bandsStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000-2850Sharp, medium to strong bandsStretching vibrations of the C-H bonds in the methyl and methylene groups.
C=C Stretch (Aromatic)1600-1450Medium to strong bandsIn-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring.
C-N Stretch1250-1020Medium to weak bandStretching vibration of the carbon-nitrogen bond in an aliphatic amine.[2]
C-O Stretch (Ether)1150-1085Strong, sharp bandCharacteristic of the aryl-alkyl ether linkages of the methoxy groups.
Experimental Protocol for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) Spectrometer Place the salt plate in the FTIR spectrometer Sample->Spectrometer Scan Acquire the spectrum (typically 16-32 scans) Spectrometer->Scan Peak_Picking Identify the wavenumbers of major absorption bands Scan->Peak_Picking FG_Assignment Assign bands to specific functional groups Peak_Picking->FG_Assignment

Caption: Workflow for FTIR-based functional group analysis.

Causality in Protocol Choices:

  • Neat Sample: For liquid samples, running the analysis without a solvent (neat) is often the simplest and avoids any interfering solvent absorptions.

  • Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation and are therefore ideal for holding the sample.

IV. X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state. While obtaining suitable crystals can be a challenge, the resulting structural data is considered the "gold standard" for structural validation.

Experimental Protocol for X-ray Crystallography

The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure. The refinement process results in a model of the molecule with precise bond lengths, bond angles, and torsional angles.

Comparison of Analytical Techniques

Technique Information Obtained Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.High resolution, quantitative, provides detailed structural information.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, good for identifying symmetry.Low sensitivity, longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides molecular formula, useful for mixture analysis (with LC/GC).Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group identification from FTIR, researchers can build a comprehensive and confident structural assignment. For crystalline materials, X-ray crystallography provides the ultimate confirmation. This integrated workflow ensures the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N,N-bis(2-quinolinylmethyl)benzylamine. (2021). Preprints.org. Retrieved from [Link]

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  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). DASH (Harvard). Retrieved from [Link]

  • Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. (2000). PubMed. Retrieved from [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). MDPI. Retrieved from [Link]

  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown. Retrieved from [Link]

  • The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. (1948). PubMed. Retrieved from [Link]

  • 3,4,5-Trimethoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isoquinoline Synthesis: Benchmarking N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous natural alkaloids and synthetic pharmaceuticals. The efficient synthesis of this privileged heterocycle is paramount. This guide provides an in-depth technical comparison of synthetic routes to isoquinolines, with a particular focus on the strategic advantages of employing N-Methyl-3,4,5-trimethoxybenzylamine as a key starting material. We will dissect the foundational Bischler-Napieralski and Pictet-Spengler reactions, offering experimental insights and comparative data to inform your selection of reagents.

The Strategic Importance of Isoquinoline Synthesis

The isoquinoline core is a recurring motif in a vast array of biologically active molecules, exhibiting properties ranging from anticancer and antimicrobial to antihypertensive and analgesic.[1] The ability to efficiently construct and functionalize this scaffold is therefore a critical competency in drug discovery and development. Classical methods, while robust, often contend with challenges of yield, substrate scope, and reaction conditions.[2] The choice of starting materials, particularly the benzylamine or phenethylamine precursor, profoundly influences the efficiency and outcome of these cyclization strategies.

Mechanistic Pillars of Isoquinoline Synthesis

Two of the most powerful and enduring methods for constructing the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. Understanding their mechanisms is fundamental to appreciating the role of reagent choice.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that transforms β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent.[3] The reaction typically requires elevated temperatures and strong condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.

The reaction proceeds through the activation of the amide carbonyl by the condensing agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.

G cluster_0 Bischler-Napieralski Reaction Mechanism Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion (Electrophile) Activated_Amide->Nitrilium_Ion - (Cl₃PO₂)⁻ Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction: An Iminium Ion-Mediated Cyclization

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[5] This reaction can often proceed under milder conditions than the Bischler-Napieralski, particularly with electron-rich aromatic rings.[6]

The mechanism commences with the formation of a Schiff base from the amine and carbonyl compound, which is then protonated by the acid catalyst to generate an electrophilic iminium ion. Subsequent intramolecular attack by the aromatic ring leads to the formation of the tetrahydroisoquinoline product.

G cluster_1 Pictet-Spengler Reaction Mechanism Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde, - H₂O Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Cyclized_Product Tetrahydroisoquinoline Iminium_Ion->Cyclized_Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

The Decisive Role of Aromatic Ring Activation

In both reactions, the key ring-forming step is an electrophilic aromatic substitution. The facility of this step is critically dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) on the phenyl ring increase its electron density, thereby activating it towards electrophilic attack. This activation leads to several tangible benefits:

  • Increased Reaction Rates: The more nucleophilic the aromatic ring, the faster the cyclization.

  • Milder Reaction Conditions: Highly activated substrates often require less harsh conditions (e.g., lower temperatures, weaker acids) to proceed.[6]

  • Higher Yields: By favoring the desired intramolecular cyclization over potential side reactions, activated substrates generally afford higher product yields.[3]

Benchmarking this compound

This compound and its corresponding phenethylamine derivatives are exceptionally well-suited substrates for isoquinoline synthesis due to the powerful electron-donating effect of the three methoxy groups on the aromatic ring. While direct, side-by-side comparative studies with a full range of substituted benzylamines are not extensively documented in the literature, the performance can be confidently benchmarked based on established chemical principles and data from analogous systems.

The three methoxy groups, positioned at the 3, 4, and 5 positions, work in concert to significantly increase the electron density of the aromatic ring, making it highly nucleophilic and primed for cyclization.

Comparative Performance in the Bischler-Napieralski Reaction

For the Bischler-Napieralski reaction, the starting material would be the corresponding N-acyl-β-(3,4,5-trimethoxyphenyl)ethylamine. The expected trend in reactivity and yield is directly correlated with the degree of activation of the aromatic ring.

Starting Amide PrecursorAromatic Ring ActivationExpected Reaction ConditionsExpected Yield
N-PhenethylacetamideUnsubstitutedHarsh (e.g., reflux in POCl₃/P₂O₅)Low to Moderate
N-(4-Methoxyphenethyl)acetamideActivatedMilder than unsubstitutedModerate to Good
N-(3,4-Dimethoxyphenethyl)acetamideHighly ActivatedMildGood to Excellent
N-(3,4,5-Trimethoxyphenethyl)acetamide Very Highly Activated Very Mild Excellent (Expected)

The trimethoxy substitution is anticipated to provide the highest yields under the mildest conditions, potentially avoiding the need for aggressive dehydrating agents and high temperatures that can lead to side reactions.

Comparative Performance in the Pictet-Spengler Reaction

In the Pictet-Spengler reaction, the N-methyl group on the target reagent can influence the initial imine formation, but the primary driver of cyclization efficiency remains the activation of the aromatic ring.

Starting AmineAromatic Ring ActivationExpected Reaction ConditionsExpected Yield
PhenethylamineUnsubstitutedStrong acid, high temperatureLow to Moderate
4-MethoxyphenethylamineActivatedMilder acid, lower temperatureModerate to Good
3,4-DimethoxyphenethylamineHighly ActivatedMild acid, near ambient temp.Good to Excellent
This compound Very Highly Activated Very Mild (potentially uncatalyzed) Excellent (Expected)

The pronounced activation by the three methoxy groups in this compound is expected to facilitate the Pictet-Spengler reaction with exceptional efficiency, likely proceeding to high conversion under very mild acidic conditions, or in some cases, even thermally without a catalyst.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of isoquinoline derivatives using precursors derived from 3,4,5-trimethoxybenzylamine. These protocols are based on standard procedures for highly activated substrates.

Workflow for Reagent Comparison

G cluster_2 Experimental Workflow for Reagent Comparison Start Select Benzylamine/ Phenethylamine Precursors Reaction_Setup Parallel Reaction Setup (Bischler-Napieralski or Pictet-Spengler) Start->Reaction_Setup Parameter_Control Control Variables: - Stoichiometry - Solvent - Temperature - Reaction Time Reaction_Setup->Parameter_Control Workup Standardized Work-up and Purification Parameter_Control->Workup Analysis Product Characterization and Yield Determination (NMR, LC-MS, etc.) Workup->Analysis Comparison Comparative Analysis of Yields and Purity Analysis->Comparison

Caption: Workflow for comparing isoquinoline synthesis reagents.

Representative Protocol 1: Bischler-Napieralski Synthesis of 6,7,8-Trimethoxy-1-methyl-3,4-dihydroisoquinoline
  • Amide Formation: To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(3,4,5-trimethoxyphenethyl)acetamide.

  • Cyclization: To a solution of N-(3,4,5-trimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 10. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the title compound.

Representative Protocol 2: Pictet-Spengler Synthesis of 2-Methyl-5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (a few drops).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C for a few hours if the reaction is sluggish at ambient temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired tetrahydroisoquinoline.

Conclusion and Outlook

References

  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC. [Link]

  • Anomalous Substituent Effects in the Bischler−Napieralski Reaction of 2-Aryl Aromatic Formamides. ResearchGate. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

  • Intramolecular reactions of ortho-substituted N-phenethylamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • N-(3,4,5-Trimethoxyphenyl)acetamide. PubChem. [Link]

  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. MDPI. [Link]

  • Comparative Computational Study on the Robinson-Gabriel Synthesis and Bischler-Napieralski Reaction: Density Functional Theory Investigation of T3P-Mediated Ring Closure. European Journal of Organic Chemistry. [Link]

  • Bischler–Napieralski Reaction. YouTube. [Link]

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A Comparative Kinetic Analysis of N-Methyl-3,4,5-trimethoxybenzylamine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Methyl-3,4,5-trimethoxybenzylamine, a crucial building block for various pharmaceutical compounds, is no exception. Understanding the reaction kinetics of its synthesis is not merely an academic exercise; it is fundamental to process optimization, yield maximization, and ensuring the economic viability of large-scale production. This guide provides an in-depth comparative analysis of the reaction kinetics of the primary synthetic route for this compound—reductive amination—and contrasts it with a classical alternative, the Eschweiler-Clarke reaction.

The Significance of Kinetic Analysis in Amine Synthesis

The study of reaction kinetics provides a quantitative understanding of the rates at which reactants are converted into products. For the synthesis of this compound, this data is invaluable for:

  • Optimizing Reaction Conditions: Identifying the ideal temperature, pressure, catalyst loading, and reactant concentrations to achieve the desired product in the shortest time with minimal side-product formation.

  • Mechanism Elucidation: Kinetic data can support or refute proposed reaction mechanisms, offering deeper insight into the transformation process.

  • Process Scalability: A thorough kinetic model is essential for scaling up the synthesis from the laboratory bench to industrial production, ensuring consistent results and safety.

  • Comparative Assessment of Synthetic Routes: By comparing the kinetic profiles of different synthetic methods, chemists can make informed decisions about the most efficient and practical approach for their specific needs.

Primary Synthetic Route: Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine. This reaction typically proceeds in a one-pot fashion, where the aldehyde and amine first form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.

Mechanism of Reductive Amination

The reaction is generally carried out using a selective reducing agent, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and high selectivity for imines over carbonyls.[1][2][3] The reaction proceeds through the following key steps:

  • Imine/Iminium Ion Formation: 3,4,5-trimethoxybenzaldehyde reacts with methylamine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the imine or iminium ion to yield this compound.[2]

G A 3,4,5-Trimethoxy- benzaldehyde C Carbinolamine Intermediate A->C + B Methylamine B->C D Imine/Iminium Ion C->D - H₂O E N-Methyl-3,4,5-trimethoxy- benzylamine D->E + [H⁻] G H₂O D->G Hydrolysis (Side Reaction) F NaBH(OAc)₃ F->D Hydride Source

Caption: Reductive amination pathway.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous DCE, add methylamine (1.1-1.5 eq).

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Kinetic Analysis of Reductive Amination

The rate of the reductive amination can be monitored by quantifying the disappearance of the starting aldehyde and the appearance of the product amine over time. HPLC and GC-MS are well-suited for this purpose.[4][5]

Experimental Protocol: Kinetic Monitoring by HPLC

  • Set up the reaction as described above in a thermostated vessel to maintain a constant temperature.

  • At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot with a suitable quenching agent (e.g., a solution of sodium bicarbonate) to stop the reaction.

  • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the diluted sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Develop a suitable gradient elution method using a mobile phase such as a mixture of acetonitrile and water (with 0.1% formic acid).

  • Quantify the concentrations of 3,4,5-trimethoxybenzaldehyde and this compound by comparing their peak areas to a pre-established calibration curve.

  • Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the rate law and rate constants can be determined.

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 HPLC Analysis cluster_3 Data Analysis A Thermostated Reaction Vessel B Withdraw Aliquot A->B C Quench Reaction B->C D Dilute Sample C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Quantify Peaks G->H I Plot Concentration vs. Time H->I J Determine Rate Law I->J

Caption: Workflow for kinetic analysis by HPLC.

Alternative Synthetic Route: Eschweiler-Clarke Reaction

A classic method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[6][7] This reaction involves the treatment of the amine with excess formaldehyde and formic acid. The formic acid acts as the reducing agent.[8] For the synthesis of this compound, this would be a two-step process starting from 3,4,5-trimethoxybenzylamine.

Mechanism of the Eschweiler-Clarke Reaction
  • Imine Formation: The primary amine (3,4,5-trimethoxybenzylamine) reacts with formaldehyde to form an iminium ion.

  • Hydride Transfer: Formic acid (or its conjugate base, formate) transfers a hydride to the iminium ion, reducing it to the methylated amine and releasing carbon dioxide.[6][9]

This reaction is known to proceed to completion, yielding the tertiary amine if a primary amine is used as the starting material, without the formation of quaternary ammonium salts.[6]

G A 3,4,5-Trimethoxy- benzylamine C Iminium Ion A->C + B Formaldehyde B->C D N-Methyl-3,4,5-trimethoxy- benzylamine C->D + [H⁻] E Formic Acid E->C Hydride Source F CO₂ E->F - CO₂

Caption: Eschweiler-Clarke reaction mechanism.

Comparative Analysis of Reaction Kinetics

FeatureReductive Amination with NaBH(OAc)₃Eschweiler-Clarke Reaction
Reaction Rate Generally fast, often complete within a few hours at room temperature. The rate is dependent on the reactivity of the aldehyde and amine.Typically requires elevated temperatures (near boiling) and longer reaction times (several hours to overnight) to proceed to completion.[6]
Selectivity Highly selective for the formation of the secondary amine from a primary amine and aldehyde. Over-alkylation to the tertiary amine is generally not a significant issue with stoichiometric control.[1]Excellent for methylation, but will proceed to the tertiary amine if a primary amine is the starting material. Not suitable for the direct synthesis of a secondary amine from a primary amine in a single step without significant by-product formation.[6]
Substrate Scope Very broad, tolerating a wide range of functional groups due to the mildness of the reducing agent.[2]More limited in terms of functional group tolerance due to the use of hot formic acid.
Operational Simplicity One-pot procedure from the aldehyde and amine, which is highly convenient.[1][10]Requires the pre-synthesis of the primary amine if starting from the corresponding aldehyde.
Safety and By-products Sodium triacetoxyborohydride is relatively safe to handle. The by-products are generally benign.[3]The use of formaldehyde and hot formic acid requires appropriate safety precautions. The only gaseous by-product is carbon dioxide.[6]

Conclusion and Recommendations

For the synthesis of this compound, reductive amination using sodium triacetoxyborohydride is the superior method from a kinetic and practical standpoint. The reaction is faster, proceeds under milder conditions, and offers greater control in selectively producing the desired secondary amine in a one-pot procedure. Its broad functional group tolerance also makes it a more versatile choice for complex molecule synthesis.

The Eschweiler-Clarke reaction, while a classic and effective method for exhaustive methylation, is less suitable for the controlled synthesis of a secondary amine from a primary amine. The requirement of a two-step synthesis starting from the aldehyde and the harsher reaction conditions make it a less efficient and less desirable alternative for this specific transformation.

Researchers aiming to optimize the synthesis of this compound should focus their efforts on fine-tuning the parameters of the reductive amination protocol. A detailed kinetic analysis, as outlined in this guide, will be instrumental in achieving high yields and purity, ultimately accelerating the drug development pipeline.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 848-851. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling of N-Methyl-3,4,5-trimethoxybenzylamine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of drug metabolism and action is paramount. Isotopic labeling is a powerful technique that provides an unparalleled window into these complex biological processes.[1][2] This guide offers an in-depth comparison of isotopic labeling strategies for N-Methyl-3,4,5-trimethoxybenzylamine, a key structural motif in various pharmacologically active compounds. We will explore the rationale behind experimental choices, compare different labeling approaches, and provide detailed protocols to ensure the scientific integrity of your mechanistic studies.

The "Why": Causality in Experimental Design

Before delving into the "how," it is crucial to understand the "why." The primary goal of isotopic labeling in mechanistic studies is to trace the fate of a molecule or its constituent atoms through a biological system.[2] By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), we can differentiate the labeled compound and its metabolites from their endogenous, unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This allows for:

  • Elucidation of Metabolic Pathways: Tracking the transformation of the labeled parent drug into its various metabolites.[3][4]

  • Identification of Reactive Metabolites: Trapping and identifying transient, reactive species that may be responsible for toxicity.

  • Determination of Bioavailability and Pharmacokinetics: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug.[3][4]

  • Investigation of Enzyme Mechanisms: Probing the specific steps of an enzymatic reaction.[1]

The choice of isotope and the position of the label are critical decisions that directly impact the information that can be gleaned from a study.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled this compound can be approached in several ways, depending on the desired label and its position. A common strategy involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with an isotopically labeled methylamine.

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Reductive Amination Reductive Amination 3,4,5-Trimethoxybenzaldehyde->Reductive Amination Labeled Methylamine [¹³C]H₃NH₂ or C[²H]₃NH₂ or ¹⁵NH₂CH₃ Labeled Methylamine->Reductive Amination Labeled this compound Labeled this compound Reductive Amination->Labeled this compound

Caption: Synthetic workflow for isotopic labeling of this compound.

This approach allows for the specific incorporation of isotopes into the N-methyl group, a common site of metabolic activity.

Comparison of Isotopologues

The choice of isotope—¹³C, ²H (Deuterium), or ¹⁵N—depends on the specific research question and the analytical method to be employed.

IsotopologueLabeling PositionPrimary ApplicationAdvantagesDisadvantages
¹³C N-Methyl groupMetabolic stability, pathway elucidationMinimal kinetic isotope effect, stable labelHigher cost of starting materials
²H (D) N-Methyl groupProbing kinetic isotope effects, altering metabolic ratesCan slow down metabolism at the labeled site, lower costPotential for H/D exchange, significant kinetic isotope effect can alter metabolism
¹⁵N Amine NitrogenTracing nitrogen metabolism, identifying N-dealkylation productsStable label, provides unique mass shiftCan be challenging to synthesize, may require specialized analytical techniques

Alternative Tracers and Methodologies

While direct labeling of this compound is a powerful approach, other tracer methodologies can provide complementary information.

Tracer/MethodologyDescriptionApplicationAdvantagesDisadvantages
Radioactive Labeling (e.g., ¹⁴C, ³H) Incorporation of a radioactive isotope.Highly sensitive quantification in ADME studies.Extremely high sensitivity.Requires specialized handling and disposal of radioactive materials.
Fluorine Labeling (¹⁸F) Incorporation of the positron-emitting isotope ¹⁸F.Positron Emission Tomography (PET) imaging to visualize in vivo distribution.[5][6]Allows for non-invasive, real-time imaging in living subjects.[5]Short half-life of ¹⁸F (110 minutes) requires rapid synthesis and imaging.
Stable Isotope Labeled Metabolites Administering a labeled precursor that is converted to the metabolite of interest in vivo.Studying the downstream effects and further metabolism of a specific metabolite.Provides a more direct way to study the role of a particular metabolite.Can be difficult to ensure complete and specific conversion to the desired metabolite.

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical in vitro metabolism study using ¹³C-labeled this compound with human liver microsomes. This protocol is designed to be self-validating by including appropriate controls.

Objective: To identify the metabolites of this compound and determine the primary sites of metabolism.

Materials:

  • [¹³C]-N-Methyl-3,4,5-trimethoxybenzylamine

  • Unlabeled this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Experimental Workflow:

Experimental Workflow cluster_incubation Incubation cluster_reaction Reaction & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare Incubation Mixtures: - Test (Labeled Compound + HLM + NADPH) - Negative Control 1 (Labeled Compound + HLM, no NADPH) - Negative Control 2 (Labeled Compound + Buffer + NADPH) - Positive Control (Unlabeled Compound + HLM + NADPH) B Incubate at 37°C A->B C Quench reaction with cold Acetonitrile B->C D Centrifuge and collect supernatant C->D E Analyze by LC-MS/MS D->E F Identify metabolites by mass shift and fragmentation patterns E->F

Caption: Experimental workflow for an in vitro metabolism study.

Step-by-Step Methodology:

  • Preparation of Incubation Mixtures:

    • Test Sample: In a microcentrifuge tube, combine phosphate buffer, HLM, the NADPH regenerating system, and [¹³C]-N-Methyl-3,4,5-trimethoxybenzylamine.

    • Negative Control 1 (Enzyme Inactive): Prepare a sample identical to the test sample but omit the NADPH regenerating system. This control ensures that any observed metabolism is NADPH-dependent (i.e., enzymatic).

    • Negative Control 2 (No Enzyme): Prepare a sample with the labeled compound and NADPH in buffer, but without HLM. This control accounts for any non-enzymatic degradation.

    • Positive Control (Unlabeled): Prepare a sample with unlabeled this compound, HLM, and NADPH. This helps in identifying the retention times of potential metabolites.

  • Incubation: Incubate all samples at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system. The chromatography separates the parent compound from its metabolites, and the mass spectrometer detects and fragments the ions to determine their structures.

  • Data Interpretation:

    • Compare the chromatograms of the test sample and the negative controls. Peaks present in the test sample but absent or significantly smaller in the controls are potential metabolites.

    • The ¹³C-label will result in a characteristic mass shift in the metabolites compared to their unlabeled counterparts. For a single ¹³C label, the mass will increase by approximately 1 Da.

    • Analyze the fragmentation patterns (MS/MS spectra) of the parent compound and the potential metabolites to elucidate their structures.

By following this comprehensive and self-validating protocol, researchers can confidently identify and characterize the metabolic pathways of this compound, contributing to a deeper understanding of its pharmacological and toxicological properties.

References

  • Bueschl, C., Kluger, B., Berthiller, F., et al. (2012). MetExtract: a new software tool for the automated comprehensive extraction of metabolite-derived LC/MS signals in metabolomics research. Bioinformatics, 28(5), 736–738. Available at: [Link]

  • Junker, J. (2018). Isotopic Labelings for Mechanistic Studies. In Methods in Enzymology (Vol. 607, pp. 339-369). Academic Press. Available at: [Link]

  • Kuhl, C., Tautenhahn, R., Böttcher, C., Larson, T. R., & Neumann, S. (2012). CAMERA: an integrated strategy for compound spectra extraction and annotation of liquid chromatography/mass spectrometry data sets. Analytical chemistry, 84(1), 283–289. Available at: [Link]

  • Melamud, E., Vastag, L., & Rabinowitz, J. D. (2010). Metabolomic analysis and visualization engine for LC− MS data. Analytical chemistry, 82(23), 9818–9826. Available at: [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1672–1689. Available at: [Link]

  • Scheltema, R. A., Jankevics, A., Jansen, R. C., Swertz, M. A., & Breitling, R. (2011). PeakML/mzMatch: a file format, java library, R library, and tool-chain for mass spectrometry data analysis. Analytical chemistry, 83(7), 2786–2793. Available at: [Link]

  • Singh, A., Happel, C., Manna, S. K., et al. (2013). Transcription factor NRF2 regulates miR-1 and miR-206 to drive tumorigenesis. The Journal of clinical investigation, 123(7), 2921–2934. Available at: [Link]

  • Wolf, S., Schmidt, S., Müller-Hannemann, M., & Neumann, S. (2010). In silico fragmentation for computer assisted identification of metabolite mass spectra. BMC bioinformatics, 11(1), 1-13. Available at: [Link]

  • Weindl, D., Wegner, A., & Jäger, C. (2016). Isotopic labeling-assisted metabolomics using LC–MS. Journal of chromatography B, 1033, 20-31. Available at: [Link]

  • Wu, H. M., & Radda, G. K. (2017). Exploring metabolism in vivo using endogenous 11C metabolic tracers. Seminars in nuclear medicine, 47(5), 461-473. Available at: [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Recent advances in metabolomics. RSC advances, 2(1), 1-13. Available at: [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Approaches to the Synthesis of Labeled Compounds. Angewandte Chemie International Edition, 46(41), 7744-7765. Available at: [Link]

  • Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2013). mzMatch-ISO: an R tool for the annotation and relative quantification of isotope-labelled mass spectrometry data. Bioinformatics, 29(2), 281-283. Available at: [Link]

  • Chemistry For Everyone. (2025, October 19). How Are Isotopes Used As Tracers In Biological Studies? [Video]. YouTube. Available at: [Link]

  • Creek, D. J., Jankevics, A., Burgess, K. E., Breitling, R., & Barrett, M. P. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(16), 2037-2051. Available at: [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). Exploring metabolism in vivo using endogenous 11C metabolic tracers. Seminars in nuclear medicine, 44(2), 102-117. Available at: [Link]

  • Fan, T. W. M., Lorkiewicz, P. K., & Lane, A. N. (2016). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics (pp. 141-161). Humana Press, New York, NY. Available at: [Link]

  • Fan, T. W. M., & Lane, A. N. (2011). Stable isotope resolved metabolomics (SIRM) in cancer research. Metabolites, 1(1), 30-52. Available at: [Link]

  • Hiller, K. (2016). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Analytical and bioanalytical chemistry, 408(1), 7-17. Available at: [Link]

  • Patti, G. J. (2017). Metabolomics and isotope tracing. Nature Reviews Molecular Cell Biology, 18(11), 664-664. Available at: [Link]

  • Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Retrieved from [https://www.science.gov/scigov/desktop/en/search.html?searchterm=isotopically labeled compounds]([Link] labeled compounds)

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A Crystallographic Perspective on N-Methyl-3,4,5-trimethoxybenzylamine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solid-State Structure in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For researchers and scientists in drug development, this atomic-level blueprint, elucidated through techniques like single-crystal X-ray diffraction (SCXRD), provides invaluable insights into a compound's behavior, guiding formulation strategies and ensuring the selection of the optimal solid form for clinical progression.[1] This guide delves into a comparative crystallographic analysis of N-Methyl-3,4,5-trimethoxybenzylamine, a substituted phenethylamine, and its structurally related analogs. While a public crystal structure for this compound is not currently available, by examining the crystal structures of closely related compounds, we can infer its likely conformational preferences and solid-state packing motifs. This comparative approach offers a robust framework for anticipating its properties and informing future research.

The Subject of Analysis: this compound

This compound belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds. The addition of a methyl group to the amine and the trimethoxy substitution on the phenyl ring are expected to significantly influence its conformational flexibility and intermolecular interactions. Understanding how these modifications impact the crystal packing is crucial for predicting its material properties.

Comparator Compounds: A Rationale for Selection

To construct a meaningful analysis, we have selected two key sets of comparators for which detailed crystallographic data is available:

  • 3,4,5-Trimethoxybenzamide Derivatives: These compounds share the core 3,4,5-trimethoxyphenyl moiety with our target molecule. A study by Fernandes et al. provides a comprehensive analysis of three such derivatives, offering a solid foundation for understanding the influence of the trimethoxy-substituted ring on crystal packing.[2][3]

  • Mescaline (3,4,5-Trimethoxyphenethylamine): As the primary amine analog of our target compound, mescaline is an invaluable comparator. Its hydrochloride and sulfate salts have been crystallized, and their structures provide direct insight into the conformational preferences of the 3,4,5-trimethoxyphenethylamine backbone.

Comparative Crystal Structure Analysis

The following sections will dissect the known crystal structures of our comparator compounds to build a predictive model for the solid-state behavior of this compound.

Conformational Landscape of the Trimethoxy Phenyl Group

A recurring feature in the crystal structures of the 3,4,5-trimethoxybenzamide derivatives is the orientation of the methoxy groups relative to the benzene ring. Typically, the two meta-methoxy groups are nearly coplanar with the ring, while the para-methoxy group adopts a perpendicular orientation.[2][3] This conformation is a delicate balance of steric and electronic effects. The out-of-plane arrangement of the para-methoxy group can be attributed to the avoidance of steric hindrance with the adjacent methoxy groups. This conformational preference is likely to be conserved in this compound.

Hydrogen Bonding and Supramolecular Assembly

In the solid state, molecules rarely exist in isolation. Instead, they form intricate networks through intermolecular interactions, with hydrogen bonding being a primary directional force.

  • In 3,4,5-Trimethoxybenzamide Derivatives: The amide functionality in these molecules provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of characteristic one-dimensional chains or more complex ribbon-like structures.[2][3]

  • In Mescaline Salts: As a primary amine, mescaline in its protonated (salt) form is a potent hydrogen bond donor. In the hydrochloride and sulfate salts, the -NH3+ group is expected to form multiple hydrogen bonds with the counter-ions (Cl- or SO4 2-), creating a robust three-dimensional network.

  • Predicted Interactions for this compound: As a secondary amine, this compound possesses a single hydrogen bond donor (N-H). This will likely lead to the formation of simpler hydrogen-bonded chains compared to the primary amine analog, mescaline. The nitrogen atom can also act as a hydrogen bond acceptor. The presence of the N-methyl group will introduce steric bulk around the nitrogen, potentially influencing the geometry of these hydrogen bonds.

Quantitative Crystallographic Data Comparison

To facilitate a direct comparison, the following table summarizes the key crystallographic parameters for the selected comparator compounds. The data for the 3,4,5-trimethoxybenzamide derivatives is taken from the work of Fernandes et al.[2][3], and the data for mescaline hydrochloride is sourced from the Cambridge Crystallographic Data Centre (CCDC).

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamideC₁₆H₂₅NO₅MonoclinicP2₁/c13.363(3)5.867(1)22.016(4)106.91(3)1648.8(6)4
N-(6-anilinohexyl)-3,4,5-trimethoxybenzamideC₂₂H₃₀N₂O₄MonoclinicP2₁/n13.911(3)8.012(2)19.336(4)108.13(3)2046.2(7)4
N-(6,6-diethoxyhexyl)-3,4,5-trimethoxybenzamideC₂₀H₃₃NO₆MonoclinicP2₁/c11.833(2)11.536(2)16.327(3)98.45(3)2203.4(7)4
Mescaline HydrochlorideC₁₁H₁₈ClNO₃OrthorhombicPbca10.9519.0512.85902680.78

Data for mescaline hydrochloride retrieved from the Cambridge Crystallographic Data Centre (CCDC), deposition number 117822.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following outlines a standard experimental workflow for the single-crystal X-ray diffraction of a small organic molecule like this compound.

Step 1: Crystal Growth

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the diffraction data is intrinsically linked to the quality of the crystal.

  • Causality: Slow, controlled crystallization is paramount to allow molecules the time to arrange themselves into a well-ordered lattice. Rapid precipitation traps defects and solvent molecules, leading to poor diffraction.

  • Methodology:

    • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

    • Slow Evaporation: A saturated solution of the compound is prepared and left in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection
  • Causality: The crystal must be mounted securely and precisely in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated and that the diffraction pattern is collected without interference.

  • Methodology:

    • A suitable single crystal is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K) to minimize thermal vibrations.

    • The goniometer is placed on the diffractometer, and the crystal is centered in the X-ray beam.

    • A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a series of diffraction images as the crystal is rotated.

Step 3: Structure Solution and Refinement
  • Causality: The diffraction pattern contains information about the repeating unit cell of the crystal and the arrangement of electrons within that cell. Mathematical algorithms are used to translate this pattern back into a three-dimensional electron density map, from which the atomic positions can be determined.

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

    • The final structure is validated using a variety of crystallographic metrics.

Visualizing the Workflow and Molecular Relationships

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis Compound Synthesis Solvent Screening Solvent Screening Compound Synthesis->Solvent Screening Dissolution Crystallization Method Crystallization Method Solvent Screening->Crystallization Method Select Method Single Crystal Single Crystal Crystallization Method->Single Crystal Slow Growth Mounting & Centering Mounting & Centering Single Crystal->Mounting & Centering On Goniometer X-ray Diffraction X-ray Diffraction Mounting & Centering->X-ray Diffraction Data Acquisition Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Integration Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Validation Comparative Analysis Comparative Analysis Final Crystal Structure->Comparative Analysis

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

G cluster_target Target Molecule cluster_comparators Comparator Compounds Target This compound Comparator1 3,4,5-Trimethoxybenzamide Derivatives Target->Comparator1 Shared Trimethoxy Phenyl Ring Comparator2 Mescaline (3,4,5-Trimethoxyphenethylamine) Target->Comparator2 Similar Phenethylamine Backbone Comparator1->Comparator2 Shared Trimethoxy Phenyl Ring

Figure 2: Logical relationship between the target molecule and its comparators.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, this comparative analysis provides a robust, data-driven framework for predicting its solid-state properties. We can anticipate a conformational preference for an out-of-plane para-methoxy group and the formation of one-dimensional hydrogen-bonded chains. The insights gleaned from the crystal structures of 3,4,5-trimethoxybenzamide derivatives and mescaline salts offer a valuable starting point for researchers working with this and related compounds. The experimental determination of the crystal structure of this compound will be a critical next step to validate these predictions and to provide the precise structural information necessary for advanced drug development efforts.

References

  • Fernandes, P., et al. (2016). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 634–639. Available at: [Link]

  • IUCr. (2016). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Available at: [Link]

  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • Portoghese, P. S. (2001). The role of crystallography in drug design. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 58(15), 1395-1400. Available at: [Link]

  • IUCr Journals. (2019). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Available at: [Link]

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A Researcher's Guide to the Computational Analysis of N-Methyl-3,4,5-trimethoxybenzylamine Synthesis: A Comparative Study of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-3,4,5-trimethoxybenzylamine, a derivative of the naturally occurring mescaline, serves as a valuable structural motif in medicinal chemistry and materials science. Optimizing its synthesis is crucial for efficient and sustainable production. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect reaction mechanisms at a molecular level, enabling researchers to predict reactivity, identify rate-limiting steps, and guide experimental design. This guide provides an in-depth computational comparison of two primary synthetic routes to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the widely-used Direct Reductive Amination pathway with the classic Eschweiler-Clarke reaction, leveraging computational data to inform experimental choices.

Pillar 1: Expertise in Computational Methodology

The choice of computational method is paramount for achieving results that are both accurate and computationally feasible. For the analyses discussed herein, Density Functional Theory (T) is the method of choice. Specifically, the B3LYP functional with a 6-31+G(d) basis set is frequently employed for its robust balance of accuracy and efficiency in modeling organic reactions involving carbonyls and amines. Solvation effects, which can significantly influence reaction barriers, are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). This approach provides a realistic approximation of the reaction environment without the prohibitive cost of explicit solvent simulations.

Comparative Analysis of Synthetic Pathways

We will now delve into a comparative analysis of two prominent synthetic routes, evaluating their mechanisms through the lens of computational chemistry.

Route A: Direct Reductive Amination

Direct reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and atom economy.[1][2][3] This one-pot reaction involves the condensation of an aldehyde (3,4,5-trimethoxybenzaldehyde) with an amine (methylamine) to form an intermediate imine, which is then immediately reduced to the final product.[2][3][4]

Mechanism: The reaction proceeds in two main stages:

  • Imine Formation: Nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, followed by dehydration, forms a protonated iminium ion.

  • Reduction: A hydride source, such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion.[2][5][6]

Computational Insights: DFT studies on analogous systems reveal that the choice of reducing agent is critical.[2] STAB is particularly effective because the activation barrier for the reduction of the iminium ion is significantly lower than that for the reduction of the starting aldehyde.[2][7] Computational models show that the rate-determining step for the overall reaction is typically the water elimination step during imine formation, especially when the pH is above 4.[7] The hydride transfer from the borohydride reagent to the iminium carbon is a low-energy, highly favorable process.[2]

Workflow Diagram: Direct Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction Aldehyde 3,4,5-Trimethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Methylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Rate-Limiting) Product N-Methyl-3,4,5-trimethoxy- benzylamine Iminium->Product Hydride NaBH(OAc)₃ (STAB) Hydride->Product Hydride Transfer

Caption: Computational workflow for Direct Reductive Amination.

Route B: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[8][9] In this case, it would be used to methylate 3,4,5-trimethoxybenzylamine (the product of reducing the corresponding benzaldehyde in the presence of ammonia). It uniquely uses a combination of formaldehyde as the carbon source and formic acid as the reducing agent.[8][10]

Mechanism:

  • Imine Formation: The starting amine (3,4,5-trimethoxybenzylamine) attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[10][11]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[8][11]

Computational Insights: DFT studies have confirmed that the hydride transfer from the formate anion to the iminium ion is the rate-determining step.[10] A key advantage of this reaction, explained by its mechanism, is that it inherently avoids over-alkylation to form quaternary ammonium salts.[8] Once the tertiary amine is formed, it cannot form another iminium ion with formaldehyde, effectively stopping the reaction.[8] This makes the reaction highly selective for the tertiary amine product.

Workflow Diagram: Eschweiler-Clarke Reaction

G cluster_imine Iminium Formation cluster_reduction Reduction Amine 3,4,5-Trimethoxy- benzylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product N-Methyl-3,4,5-trimethoxy- benzylamine Iminium->Product FormicAcid Formic Acid FormicAcid->Iminium Hydride Transfer (Rate-Limiting) CO2 CO₂ FormicAcid->CO2

Caption: Computational workflow for the Eschweiler-Clarke Reaction.

Pillar 2: Quantitative Data Comparison

Computational analysis allows for the direct comparison of key energetic parameters for each reaction pathway. While specific values for this compound require dedicated study, data from analogous systems provide a strong basis for comparison.

ParameterDirect Reductive Amination (STAB)Eschweiler-Clarke ReactionRationale & Implications
Rate-Determining Step Dehydration (Imine Formation)[7]Hydride Transfer[10]The RDS in reductive amination is often overcoming the barrier to water loss, while in Eschweiler-Clarke, it's the reduction itself.
Relative Activation Energy (ΔG‡) LowerHigherDirect reductive amination is generally performed under milder conditions (room temp), suggesting a lower overall kinetic barrier. Eschweiler-Clarke often requires heating (80-100 °C), consistent with a higher activation energy for the hydride transfer.[10]
Selectivity High (with STAB)[2][7]Very High[8]STAB selectively reduces the iminium ion over the aldehyde.[2][7] The Eschweiler-Clarke mechanism intrinsically prevents quaternization.[8]
Byproducts Borate salts, Acetic AcidCarbon DioxideThe gaseous CO₂ byproduct of the Eschweiler-Clarke reaction helps drive it to completion irreversibly.[8] Workup for reductive amination involves removing boron-containing species.

Pillar 3: Trustworthy Experimental Protocols

The following protocols are provided as a self-validating system, grounded in established chemical literature.

Protocol 1: Synthesis via Direct Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of aromatic aldehydes.[2][5]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 mmol, 196.2 mg)

  • Methylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,4,5-trimethoxybenzaldehyde in 1,2-dichloroethane (10 mL) in a round-bottom flask, add the methylamine solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. The progress can be monitored by TLC.

  • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 5 minutes. Causality: Adding STAB slowly prevents a rapid exotherm. STAB is chosen for its mildness and selectivity for the iminium ion over the unreacted aldehyde.[2][7]

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This protocol assumes the pre-synthesis of 3,4,5-trimethoxybenzylamine and is adapted from classic Eschweiler-Clarke procedures.[11][12]

Materials:

  • 3,4,5-Trimethoxybenzylamine (1.0 mmol, 197.2 mg)

  • Formaldehyde (37% aqueous solution, 2.2 eq, ~0.18 mL)

  • Formic Acid (98-100%, 1.8 eq, ~0.07 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (to basify)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxybenzylamine.

  • Add formic acid, followed by the aqueous formaldehyde solution. Causality: An excess of both reagents is used to ensure the reaction goes to completion. Formic acid serves as both the catalyst and the hydride source.[8][10]

  • Heat the reaction mixture to 80-90 °C for 12-18 hours. The evolution of CO₂ gas will be observed.

  • Cool the mixture to room temperature and add 1 M HCl (10 mL).

  • Wash the acidic aqueous solution with dichloromethane (2 x 10 mL) to remove any non-basic impurities.

  • Basify the aqueous phase to pH >11 by the careful addition of NaOH solution.

  • Extract the product into dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary amine product.

Conclusion and Future Directions

Both Direct Reductive Amination and the Eschweiler-Clarke reaction are viable pathways for the synthesis of this compound. Computational analysis, supported by experimental evidence, suggests that Direct Reductive Amination with STAB is the more modern and efficient method, offering milder reaction conditions and simpler purification. The Eschweiler-Clarke reaction, while robust and highly selective, requires harsher conditions (elevated temperatures) and a longer reaction time.

Future computational studies should focus on obtaining precise activation barriers for these reactions with the exact 3,4,5-trimethoxy substituted substrate. Investigating the role of explicit solvent molecules in the transition states and exploring alternative, greener reducing agents through computational screening could further refine the synthesis, leading to more sustainable and cost-effective production methods for this important chemical intermediate.

References

  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 7, 2024, from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Trimble, L. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Trimble, L. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved January 7, 2024, from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • ResearchGate. (2019). Practical reduction of imines by NaBH4/alumina under solvent-free conditions: An efficient route to secondary amine. ResearchGate. Available at: [Link]

  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(57). Available at: [Link]

  • Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Available at: [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Schiffer, Z., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]

  • SciSpace. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. SciSpace. Available at: [Link]

  • ResearchGate. (2017). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate. Available at: [Link]

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Head-to-head comparison of different synthetic routes to N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to N-Methyl-3,4,5-trimethoxybenzylamine

This compound is a crucial chemical intermediate, serving as a foundational building block in the synthesis of various pharmacologically significant molecules. Its structural motif is present in a range of compounds, from therapeutic agents to research chemicals. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for researchers and professionals in drug development.

This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for preparing this compound. We will dissect each route, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses.

Core Synthetic Strategies

The synthesis of this compound typically begins with one of two commercially available starting materials: 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzylamine. The choice of starting material dictates the subsequent chemical transformations. We will explore the following three primary routes:

  • Route A: Reductive Amination of 3,4,5-trimethoxybenzaldehyde with methylamine.

  • Route B: Eschweiler-Clarke Reaction with 3,4,5-trimethoxybenzylamine.

  • Route C: Direct Alkylation of 3,4,5-trimethoxybenzylamine.

Route A: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

This is arguably the most direct and widely employed method, involving a one-pot reaction between an aldehyde and an amine in the presence of a reducing agent.

Mechanism Overview

The reaction proceeds in two main stages. First, 3,4,5-trimethoxybenzaldehyde reacts with methylamine to form an intermediate imine (or its protonated form, the iminium ion), with the elimination of water. In the second stage, a selective reducing agent, such as sodium borohydride or sodium cyanoborohydride, reduces the imine C=N double bond to furnish the desired secondary amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.

G start 3,4,5-Trimethoxy- benzaldehyde intermediate Imine Intermediate start->intermediate + Methylamine - H2O amine Methylamine (CH3NH2) amine->intermediate product N-Methyl-3,4,5-trimethoxy- benzylamine intermediate->product + Hydride (H-) reductant Reducing Agent (e.g., NaBH4) reductant->product

Diagram 1. Workflow for Reductive Amination.
Representative Experimental Protocol
  • To a solution of 3,4,5-trimethoxybenzaldehyde (10.0 g, 51 mmol) in methanol (150 mL) in a round-bottom flask, add a 40% aqueous solution of methylamine (15 mL, ~170 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.9 g, 76 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

  • Remove the methanol under reduced pressure. To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification via vacuum distillation or column chromatography affords the pure this compound.

Discussion

This method is highly favored for its efficiency and the widespread availability of starting materials.[1] The use of sodium borohydride is advantageous due to its low cost and relatively safe handling. However, precise temperature control during the hydride addition is crucial to prevent side reactions. The reaction is generally high-yielding and scalable.

Route B: Eschweiler-Clarke Reaction

This classic named reaction provides a method for the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde.[2][3][4] It is particularly useful when starting with the corresponding primary amine, 3,4,5-trimethoxybenzylamine.

Mechanism Overview

The Eschweiler-Clarke reaction is another form of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[2][5] The primary amine first reacts with formaldehyde to form an iminium ion. Formic acid then transfers a hydride to the iminium ion, reducing it to the secondary amine and releasing carbon dioxide. The process can repeat to form the tertiary amine, but crucially, it does not proceed to form a quaternary ammonium salt, which is a significant advantage of this method.[2][3]

G start 3,4,5-Trimethoxy- benzylamine iminium Iminium Ion Intermediate start->iminium + Formaldehyde - H2O formaldehyde Formaldehyde (CH2O) formaldehyde->iminium formic_acid Formic Acid (HCOOH) product N-Methyl-3,4,5-trimethoxy- benzylamine formic_acid->product iminium->product + HCOOH - CO2

Diagram 2. Pathway of the Eschweiler-Clarke Reaction.
Representative Experimental Protocol
  • In a round-bottom flask, combine 3,4,5-trimethoxybenzylamine (10.0 g, 50.7 mmol) and 90% formic acid (12 mL, ~280 mmol).[3]

  • To this stirred solution, slowly add a 37% aqueous solution of formaldehyde (8.5 mL, ~114 mmol).[3]

  • Attach a reflux condenser and heat the mixture in an oil bath at 90-100°C for 6 hours. The evolution of CO2 should be observed.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of 20% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 80 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification by vacuum distillation is recommended.

Discussion

The Eschweiler-Clarke reaction is a robust and high-yielding method that avoids the use of metal hydride reducing agents or alkyl halides.[5] Its primary advantage is the prevention of over-alkylation to the quaternary ammonium salt.[2] However, the reaction requires heating and uses corrosive formic acid. The workup involves careful neutralization of a significant amount of acid.

Route C: Direct Alkylation

This classical approach involves the direct reaction of 3,4,5-trimethoxybenzylamine with a methylating agent, such as methyl iodide, in the presence of a base.

Mechanism Overview

This is a standard nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). A proton is subsequently removed by a base to yield the secondary amine. A significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even the quaternary ammonium salt as byproducts.

G start 3,4,5-Trimethoxy- benzylamine product N-Methyl-3,4,5-trimethoxy- benzylamine start->product SN2 Attack agent Methyl Iodide (CH3I) agent->product base Base (e.g., K2CO3) base->product Deprotonation side_product Over-alkylation Products product->side_product + CH3I (undesired)

Diagram 3. Direct Alkylation and Potential Side Reactions.
Representative Experimental Protocol
  • Dissolve 3,4,5-trimethoxybenzylamine (5.0 g, 25.3 mmol) in acetone (100 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (4.2 g, 30.4 mmol) to the solution to act as a base.

  • Add methyl iodide (1.7 mL, 27.8 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (75 mL), wash with water (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Extensive purification by column chromatography is typically required to separate the desired secondary amine from unreacted starting material and over-alkylated products.

Discussion

While seemingly straightforward, direct alkylation is often the least efficient method for this specific transformation due to poor selectivity. Controlling the reaction to stop at the secondary amine stage is challenging and usually results in a mixture of products, leading to lower isolated yields and complicated purification procedures. The use of toxic and volatile methyl iodide is another significant drawback.

Head-to-Head Performance Comparison

ParameterRoute A: Reductive AminationRoute B: Eschweiler-ClarkeRoute C: Direct Alkylation
Starting Material 3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzylamine3,4,5-Trimethoxybenzylamine
Typical Yield High (85-95%)High (80-90%)Low to Moderate (40-60%)
Selectivity ExcellentExcellent (no over-methylation)Poor (mixture of products)
Reaction Conditions Mild (0°C to RT)Elevated Temp (90-100°C)Reflux
Key Reagents Methylamine, NaBH4Formaldehyde, Formic AcidMethyl Iodide, Base
Safety Concerns Flammable solvents, NaBH4 reacts with acidCorrosive formic acid, heatingToxic/volatile methyl iodide
Workup/Purification Straightforward extraction, distillationNeutralization of acid, extractionDifficult chromatographic separation
Scalability GoodGoodPoor
Relative Cost



$ (due to low yield/purification)

Conclusion and Recommendations

For the synthesis of this compound, both Reductive Amination (Route A) and the Eschweiler-Clarke Reaction (Route B) stand out as superior methods, consistently delivering high yields and excellent product purity.

  • Route A (Reductive Amination) is highly recommended for its operational simplicity, mild reaction conditions, and high efficiency. It is arguably the most versatile and scalable approach for general laboratory and industrial applications.

  • Route B (Eschweiler-Clarke) is an excellent alternative, especially if 3,4,5-trimethoxybenzylamine is the more readily available starting material.[6] Its key advantage is the inherent prevention of over-methylation, which simplifies purification.[2]

  • Route C (Direct Alkylation) is generally not recommended. The lack of selectivity leads to complex product mixtures, significantly complicating purification and resulting in lower overall yields, making it unsuitable for efficient and scalable synthesis.

The choice between Route A and Route B will ultimately depend on the availability and cost of the starting materials, as well as considerations regarding reagent handling and safety protocols within a specific laboratory environment.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • ACS Publications. The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Journal of Chemical Education. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

  • YouTube. Reductive Amination. [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

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The Analyst's Guide to Purity Evaluation of N-Methyl-3,4,5-trimethoxybenzylamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, the question I most frequently encounter is not just "how do we run this analysis?", but "why do we run it this way?". This guide is crafted to answer both questions in the context of a critical pharmaceutical intermediate: N-Methyl-3,4,5-trimethoxybenzylamine. Purity is not merely a percentage; it is the foundation of safety and efficacy in drug development. Here, we will dissect the robust methodology of High-Performance Liquid Chromatography (HPLC) for purity assessment, compare it with viable alternatives, and provide the causal logic behind our experimental choices.

The synthesis of this compound, typically achieved via reductive amination of 3,4,5-trimethoxybenzaldehyde, is an efficient route. However, like any chemical transformation, it is not without the potential for side reactions and residual starting materials. The accurate quantification of the active pharmaceutical ingredient (API) and the detection of these impurities are paramount. HPLC, with its high resolution and sensitivity, stands as the gold standard for this task.[1]

The Primacy of HPLC: A Rationale

For non-volatile and thermally stable to moderately stable compounds like this compound, HPLC is the method of choice over techniques like Gas Chromatography (GC).[2] The polarity and molecular weight of our target analyte and its likely impurities make it ideally suited for separation via reverse-phase HPLC. Furthermore, the presence of a chromophoric benzene ring allows for straightforward detection using UV spectrophotometry, obviating the need for complex derivatization often required in GC for similar compounds.[1][3]

This guide will provide a detailed, validated HPLC protocol. Every step is designed to be part of a self-validating system, grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8] These authoritative sources ensure that the methodology is robust, reproducible, and fit for its intended purpose in a regulated environment.

Experimental Workflow: From Synthesis to Purity Assessment

The logical flow from the synthesized product to a definitive purity value is a systematic process. It involves careful sample preparation, chromatographic separation under optimized conditions, and data analysis according to established validation parameters.

G cluster_0 Synthesis & Crude Product cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Evaluation & Reporting Synthesis Reductive Amination of 3,4,5-trimethoxybenzaldehyde Crude_Product Crude N-Methyl-3,4,5- trimethoxybenzylamine Synthesis->Crude_Product Weighing Accurate Weighing Crude_Product->Weighing Dissolution Dissolution in Mobile Phase Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Fig. 1: Workflow for HPLC Purity Evaluation.

Detailed HPLC Protocol

This protocol is designed to provide excellent separation of the main analyte from potential process-related impurities. The principles are adapted from established methods for related benzylamines and N-methylated compounds.[9][10][11]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Standard system with gradient pump, autosampler, column oven, and UV/DAD detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 270 nm.
Injection Volume 10 µL.
Run Time 25 minutes.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining the aromatic analyte and its likely impurities based on hydrophobicity.

  • Phosphoric Acid: The acidic mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column.

  • Gradient Elution: A gradient from a highly aqueous to a more organic mobile phase is necessary to first elute any polar impurities and then effectively elute and separate the main analyte from closely related, more hydrophobic impurities.

  • UV Detection at 270 nm: This wavelength provides good sensitivity for the trimethoxy-substituted benzene ring, which is the primary chromophore in the analyte and expected impurities.

2. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.

3. System Suitability and Validation:

Before sample analysis, the system's performance must be verified according to ICH Q2(R1) guidelines.[5][6][7][8][12] This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Potential impurities from the reductive amination process include:

    • Unreacted 3,4,5-trimethoxybenzaldehyde.

    • The primary amine intermediate (3,4,5-trimethoxybenzylamine).

    • Over-alkylated tertiary amine (N,N-Dimethyl-3,4,5-trimethoxybenzylamine).

    • By-products from the reduction of the starting aldehyde to the corresponding alcohol.[13] The gradient method is designed to separate these compounds based on their differing polarities.

  • Precision (Repeatability): Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

4. Purity Calculation:

The purity is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it is essential for a senior scientist to understand the landscape of alternative and complementary techniques.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Separation based on polarity; UV detection.Excellent for non-volatile, polar compounds. High precision and robustness. Direct analysis without derivatization.[1][3]Lower sensitivity than MS for trace impurities. Cannot provide molecular weight information.
Gas Chromatography (GC-MS) Separation based on volatility; MS detection.High separation efficiency for volatile compounds. Provides structural information from mass spectra.[14]Requires derivatization for the polar amine group to increase volatility, adding complexity and potential for error. Risk of thermal degradation at high temperatures.[1][3]
LC-MS Separation by HPLC; detection by mass spectrometry.Provides molecular weight information for unequivocal peak identification. High sensitivity and selectivity for trace impurity analysis.[15][16]Higher equipment and operational costs. Can be more complex to operate and maintain than HPLC-UV.

Quantitative Performance Comparison:

The following table summarizes typical validation parameters, illustrating the strengths of each technique in a quantitative context.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS
Linearity (R²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98-102%90-110%98-102%
Precision (%RSD) < 2%< 10%< 5%
Limit of Quantitation (LOQ) ~0.05%~0.01%< 0.01%

This data underscores that while GC-MS and LC-MS offer advantages in sensitivity and identification, the precision and accuracy of a well-validated HPLC-UV method are more than sufficient and often superior for routine purity assays.[1]

Conclusion

The evaluation of purity for this compound is a critical step in ensuring the quality of this pharmaceutical intermediate. High-Performance Liquid Chromatography with UV detection emerges as the most suitable technique, offering a blend of precision, robustness, and practicality. The method detailed in this guide, grounded in the principles of the USP and ICH, provides a reliable framework for accurate purity determination.[4][5] While alternative methods like GC-MS and LC-MS have their place, particularly for structural elucidation and trace analysis, HPLC remains the workhorse for quantitative purity assessment in a drug development setting. By understanding the causality behind the chosen methodology, researchers can confidently generate data that is not only accurate but also defensible and fit for purpose.

References

  • N-Methylbenzylamine. (2004). SIELC Technologies. [Link]

  • Separation of N-Methyl-3-piperidyl benzilate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025). Patsnap Eureka. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

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  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • A Comparison of Several LC/MS Techniques for Use in Toxicology. (n.d.). Agilent. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. (2025). ECA Academy. [Link]

  • USP-NF 〈621〉 Chromatography. (2023). USP. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). Scribd. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Springer. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. [Link]

  • Oxidative β-C–H Sulfonylation of Cyclic Amines. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of N-Methyl-3,4,5-trimethoxybenzylamine. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a culture of safety and responsibility in the laboratory.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its hazards can be reliably inferred from its chemical class (amines) and its close structural analog, 3,4,5-trimethoxybenzylamine.

Amines are known to be irritants and can be corrosive.[1] The parent compound, 3,4,5-trimethoxybenzylamine, is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed, inhaled, or absorbed through the skin.[2] Therefore, this compound must be treated as a hazardous chemical. All waste generated from its use, including contaminated labware and spill cleanup materials, is considered hazardous waste.[3]

Table 1: Inferred Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryInferred Risk for this compoundMandatory PPE & Engineering Controls
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Gloves: Chemical-resistant (e.g., Nitrile). Lab Coat: Standard laboratory coat. Ventilation: Handle only within a certified chemical fume hood.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][5]Gloves: Chemical-resistant gloves are essential to prevent direct contact.[6]
Eye Damage/Irritation Causes serious eye irritation.[2][5]Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][7]
Respiratory Irritation May cause respiratory irritation.[2]Ventilation: A chemical fume hood is required to minimize inhalation exposure.[4]

Waste Segregation: The Cornerstone of Safe Disposal

The improper mixing of chemical waste streams is a primary cause of laboratory accidents. This compound, as an amine, is basic and can react violently with incompatible substances.

Core Directive: NEVER mix amine waste with other chemical waste streams without first verifying compatibility.[6] Segregate waste at the point of generation.[8]

  • Incompatible Materials:

    • Acids and Acid Halides: Violent neutralization reactions can occur.

    • Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Aldehydes (e.g., Crotonaldehyde): Incompatible with all types of amines.[9]

  • Waste Stream Designation:

    • Establish a dedicated waste container for "Amine Waste" or "Nitrogenous Organic Waste."

    • If dissolved in a solvent, the waste stream should be classified based on the solvent (e.g., "Halogenated Organic Waste," "Non-Halogenated Organic Waste"), with the amine listed as a component.

Step-by-Step Protocol for Routine Waste Collection and Disposal

The following protocol details the standard operating procedure for accumulating and disposing of this compound waste. The guiding principle is "cradle-to-grave" management, where waste is tracked from generation to final disposal.[10][11]

1. Container Selection:

  • Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[4] Avoid metal containers, as amines can be corrosive.[8]
  • Ensure the container is in good condition, free of cracks or leaks, and has a secure, leak-proof screw cap.[4][12] The original chemical container is often the best choice for its waste.[3]

2. Labeling:

  • Label the container before adding any waste.
  • The label must, at a minimum, include the words "HAZARDOUS WASTE" .[10][11][13]
  • Clearly list all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentage or concentration.[4][13]
  • Indicate the relevant hazard characteristics (e.g., "Toxic," "Irritant").

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.[10][14]
  • The SAA must be in a secondary containment tray to capture any potential leaks.[8]
  • Keep the waste container closed at all times except when adding waste.[11][13][14]

4. Requesting Disposal:

  • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.[8]
  • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]
  • Complete all required waste pickup forms accurately.[13]

5. Empty Container Disposal:

  • An "empty" container that held an acutely toxic chemical may still be regulated as hazardous waste.[9]
  • To render a container non-hazardous, it must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.[3]
  • After proper rinsing, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., broken glass box).[3]

Emergency Procedures: Spill Management

Immediate and correct response to a chemical spill is critical to preventing injury and environmental contamination.

Minor Spill (Contained within a fume hood, small quantity)
  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[1][15] Do NOT use water.[15]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[15]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris" with a list of the chemicals involved and arrange for disposal.

Major Spill (Outside of a fume hood, large quantity, or if you feel unsafe)
  • Evacuate: Immediately evacuate the spill area. Alert all personnel to leave the laboratory.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Report: Contact your institution's EHS or emergency response team immediately.[15] Provide details on the chemical spilled, the quantity, and the location.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.

Figure 1. Decision workflow for responding to a chemical spill.

Waste Minimization Strategies

In accordance with the Resource Conservation and Recovery Act (RCRA), laboratories are encouraged to implement programs to reduce the volume and toxicity of hazardous waste.[9]

  • Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste generated.[14]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials and to track expiration dates.[8]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[14]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.

References

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of AF 430 Amine: A Guide for Labor
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • SAFETY DATA SHEET for o-Vanillin. Thermo Fisher Scientific.
  • 3,4,5-Trimethoxybenzylamine 98% Safety D
  • SAFETY DATA SHEET for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Fisher Scientific.
  • Hazardous Waste Disposal Procedures. Unknown Source.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer.
  • 2,4,6-Trimethoxybenzylamine hydrochloride 98% Safety D
  • Safe Disposal of 3,4,5-Trimethoxybenzoyl Chloride: A Comprehensive Guide for Labor

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-3,4,5-trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of N-Methyl-3,4,5-trimethoxybenzylamine. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence within the laboratory. The following protocols are designed to be a self-validating system, grounded in established safety principles, to mitigate the risks associated with this chemical class. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment: Understanding the "Why" Behind the "What"

Key Hazards:

  • Acute Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation and, in some cases, severe burns.[2][3][4] Amines as a class are known to be skin irritants and sensitizers.[4]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or burns.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]

Given these potential routes of exposure and health effects, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation but a necessity.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is a critical control point in mitigating exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Minimum Requirement Recommended for Higher Risk Tasks Rationale & Causality
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile glovesPrevents skin irritation and absorption.[2][3] Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture).
Eye & Face Protection Safety glasses with side shieldsChemical splash goggles and a full-face shieldProtects against splashes and airborne particles causing serious eye irritation.[2][3] A face shield offers broader protection during tasks with a higher splash potential.
Body Protection Flame-resistant lab coatChemical-resistant apron over a lab coat or disposable coverallsProtects skin and personal clothing from contamination.[5] Prevents flammable liquids from causing severe burns in case of a fire.
Respiratory Protection Work in a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridges (e.g., N95 for dusts, organic vapor for liquids)Mitigates the risk of respiratory tract irritation from inhaling dust or vapors.[2][3] A fume hood is the primary engineering control; respirators are for situations where ventilation is insufficient.
Foot Protection Closed-toe, chemical-resistant shoesChemical-resistant, steel-toe boot coversProtects feet from spills. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[6]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. Improper removal of contaminated gear can lead to unintentional exposure.

PPE Donning Workflow

The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Footwear 3. Don shoe covers (if required) Wash_Hands->Footwear Body 4. Don lab coat or coveralls Footwear->Body Respiratory 5. Don respirator (if required) Body->Respiratory Eye_Face 6. Don eye and face protection Respiratory->Eye_Face Gloves 7. Don gloves (over cuffs of lab coat) Eye_Face->Gloves

Caption: PPE Donning Sequence.

PPE Doffing Workflow

The doffing process is performed in an order that minimizes the risk of cross-contamination, moving from most to least contaminated.

G cluster_doffing Doffing Sequence (In an Anteroom or Designated Area) Gloves 1. Remove outer gloves (if double-gloved) Body 2. Remove lab coat/coveralls (turn inside out) Gloves->Body Footwear 3. Remove shoe covers Body->Footwear Inner_Gloves 4. Remove inner gloves Footwear->Inner_Gloves Wash_Hands1 5. Wash and dry hands thoroughly Inner_Gloves->Wash_Hands1 Eye_Face 6. Remove eye and face protection Wash_Hands1->Eye_Face Respiratory 7. Remove respirator Eye_Face->Respiratory Wash_Hands2 8. Wash and dry hands thoroughly again Respiratory->Wash_Hands2

Caption: PPE Doffing Sequence.

Disposal Plan: Completing the Safety Lifecycle

Contaminated PPE is considered hazardous waste and must be handled accordingly to protect personnel and the environment.

Step-by-Step Disposal Protocol:

  • Segregation: All disposable PPE (gloves, shoe covers, disposable gowns) used during the handling of this compound must be segregated from regular trash.

  • Containment: Place all contaminated items into a designated, clearly labeled hazardous waste container (e.g., a properly lined bin with a lid).

  • Labeling: Ensure the waste container is labeled in accordance with your institution's and local environmental regulations. This typically includes the words "Hazardous Waste" and a description of the contents.

  • Disposal: The sealed container must be disposed of through your institution's approved hazardous waste disposal program.[1][2][7] Never dispose of contaminated PPE in standard trash or down the drain.[8]

  • Reusable PPE: Non-disposable items like lab coats must be decontaminated before reuse. If heavily contaminated, they should be disposed of as hazardous waste. Contaminated clothing should be washed before reuse.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.[7]

  • Inhalation: Remove the individual from the area of exposure to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for the chemical or a related compound available for emergency responders.

References

  • Thermo Fisher Scientific. (2021, May 19). Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-.
  • Fisher Scientific. Safety Data Sheet for 1,3,5-Trimethoxybenzene.
  • Fisher Scientific. Safety Data Sheet for N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine.
  • Fisher Scientific. Safety Data Sheet for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
  • United States Environmental Protection Agency (EPA). Personal Protective Equipment.
  • Sigma-Aldrich. Safety Data Sheet for trimethoxymethylsilane.
  • Sigma-Aldrich. Safety Information for 3,4,5-Trimethoxybenzylamine.
  • Fisher Scientific. Safety Data Sheet for 3,4,5-Trimethoxybenzylamine.
  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine.
  • Westlake Chemical. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Fisher Scientific. Product Page for 3,4,5-Trimethoxybenzylamine, 96%.
  • MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Product Page for 3,4,5-Trimethoxybenzylamine.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. Safety Information for 2,4,6-Trimethoxybenzylamine.
  • Carl ROTH. Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.